Questin
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
1,6-dihydroxy-8-methoxy-3-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-7-3-9-13(11(18)4-7)16(20)14-10(15(9)19)5-8(17)6-12(14)21-2/h3-6,17-18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNPIWCQMVNINR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30191177 | |
| Record name | Questin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30191177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3774-64-9 | |
| Record name | Questin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3774-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Questin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003774649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Questin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30191177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-DIHYDROXY-8-METHOXY-3-METHYLANTHRAQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z6321X03I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is the mechanism of action of Questin?
An In-Depth Technical Guide to the Mechanism of Action of Quercetin
A Note on the Query: The initial topic specified "Questin." Based on available scientific literature, this is likely a misspelling of "Quercetin," a widely studied flavonoid. This guide will focus on the extensive body of research available for Quercetin.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Quercetin (3,3′,4′,5,7-pentahydroxyflavone) is a ubiquitous plant flavonoid renowned for its pleiotropic pharmacological activities. It exerts potent antioxidant, anti-inflammatory, and anti-proliferative effects by modulating multiple intracellular signaling pathways and molecular targets. This document provides a comprehensive overview of Quercetin's core mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of key signaling cascades.
Core Mechanisms of Action
Quercetin's biological effects are multi-faceted, stemming from its ability to interact with a wide array of cellular components. The principal mechanisms can be categorized as antioxidant, anti-inflammatory, and anticancer activities.
Antioxidant Activity
Quercetin's potent antioxidant effect is a cornerstone of its mechanism. It functions through two primary routes:
-
Direct Radical Scavenging: The polyphenolic structure of Quercetin allows it to donate hydrogen atoms, thereby neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS) such as superoxide, hydroxyl radicals, and peroxynitrite. This direct scavenging activity protects cellular components like lipids, proteins, and DNA from oxidative damage.[1][2]
-
Modulation of Endogenous Antioxidant Systems: Quercetin enhances the body's intrinsic antioxidant defenses. It upregulates the expression and activity of antioxidant enzymes by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[3][4] Upon activation, Nrf2 translocates to the nucleus and initiates the transcription of genes encoding for enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione S-transferase (GST).[3] Quercetin also increases the intracellular levels of glutathione (GSH), a critical component of the cellular antioxidant system.[1][2]
Anti-Inflammatory Activity
Quercetin exerts significant anti-inflammatory effects by inhibiting key inflammatory pathways and mediators.
-
Inhibition of NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Quercetin has been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent expression of inflammatory cytokines like TNF-α, IL-6, and IL-1β.[5][6][7]
-
Modulation of MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including ERK, JNK, and p38, plays a crucial role in inflammation. Quercetin can suppress the phosphorylation of these kinases, leading to a downstream reduction in the activation of transcription factors like AP-1 and the production of inflammatory mediators.[5][8]
-
Enzyme Inhibition: Quercetin inhibits the activity of enzymes involved in the inflammatory process, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the synthesis of prostaglandins and leukotrienes, respectively.
Anticancer Activity
Quercetin demonstrates significant anticancer potential through a variety of mechanisms that target the hallmarks of cancer.[9][10]
-
Induction of Apoptosis: Quercetin induces programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It modulates the expression of Bcl-2 family proteins, decreasing the levels of anti-apoptotic proteins (e.g., Bcl-2) and increasing the levels of pro-apoptotic proteins (e.g., Bax).[11] This leads to mitochondrial membrane permeabilization, cytochrome c release, and the activation of caspases (e.g., caspase-3 and caspase-9).[11][12] Quercetin can also activate the extrinsic pathway by upregulating death receptors like FAS, leading to the activation of caspase-8.[12]
-
Cell Cycle Arrest: Quercetin can halt the progression of the cell cycle in various cancer cell lines. It has been observed to cause cell cycle arrest at the G2/M phase and the G0/G1 phase by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[13]
-
Inhibition of Pro-Survival Signaling Pathways: Quercetin inhibits key signaling pathways that are often dysregulated in cancer and promote cell survival and proliferation. A primary target is the PI3K/Akt/mTOR pathway. By inhibiting PI3K and the subsequent phosphorylation of Akt and mTOR, Quercetin can suppress tumor growth.[8]
-
Inhibition of Angiogenesis: Quercetin can inhibit the formation of new blood vessels that supply tumors with nutrients. It targets the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a critical driver of angiogenesis.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic and anti-proliferative effects of Quercetin have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency.
| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) | Reference |
| MCF-7 | Breast Cancer | 48 | 73 | |
| MCF-7 | Breast Cancer | Not Specified | 17.2 | |
| MDA-MB-231 | Breast Cancer | 48 | 85 | |
| A549 | Lung Cancer | 24 | 8.65 µg/mL | [11] |
| A549 | Lung Cancer | 48 | 7.96 µg/mL | [11] |
| A549 | Lung Cancer | 72 | 5.14 µg/mL | [11] |
| H69 | Lung Cancer | 24 | 14.2 µg/mL | [11] |
| H69 | Lung Cancer | 48 | 10.57 µg/mL | [11] |
| H69 | Lung Cancer | 72 | 9.18 µg/mL | [11] |
| HL-60 | Leukemia | 96 | ~7.7 | [13] |
| HL-60 | Leukemia | Not Specified | ~20.1 (TPK inh.) | [13] |
| HL-60 | Leukemia | Not Specified | ~30.9 (PKC inh.) | [13] |
| CT-26 | Colon Carcinoma | Not Specified | Varies (10-120) | [12] |
| LNCaP | Prostate Adenocarcinoma | Not Specified | Varies (10-120) | [12] |
Note: IC₅₀ values can vary significantly based on the specific experimental conditions, including cell density, passage number, and assay methodology.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways modulated by Quercetin and a general workflow for assessing its cytotoxic effects.
Figure 1: Quercetin inhibits the PI3K/Akt/mTOR signaling pathway.
Figure 2: Quercetin inhibits the NF-κB inflammatory pathway.
Figure 3: General experimental workflow for assessing Quercetin's effects.
Key Experimental Protocols
The following are generalized protocols for common assays used to elucidate Quercetin's mechanism of action. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells (e.g., A549, MCF-7) in a 96-well plate at a density of 1.5 x 10⁴ to 2 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[5][8]
-
Treatment: Prepare serial dilutions of Quercetin (e.g., 10, 25, 50, 100 µM) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the Quercetin-containing medium. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ incubator.[5]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[8]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with desired concentrations of Quercetin for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with serum-containing medium. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Incubation: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension. Incubate for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Data Analysis:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Western Blot Analysis for Signaling Proteins
This technique is used to detect and quantify the expression levels of specific proteins (e.g., p-Akt, Akt, p-p38, NF-κB p65).
-
Cell Lysis: After treatment with Quercetin, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris.[12]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., rabbit anti-p-Akt) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1-2 hours at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).
Conclusion
Quercetin is a pleiotropic compound that influences a multitude of cellular processes. Its mechanism of action is complex, involving the synergistic modulation of antioxidant defense systems, key inflammatory cascades like NF-κB and MAPK, and critical cancer-related pathways such as PI3K/Akt. The data presented in this guide underscore its potential as a therapeutic agent in diseases underpinned by oxidative stress, inflammation, and uncontrolled cell proliferation. Further research, including well-designed clinical trials, is warranted to fully translate these preclinical findings into therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Intensive Running Enhances NF-κB Activity in the Mice Liver and the Intervention Effects of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quercetin protects against neuronal toxicity by activating the PI3K/Akt/GSK-3β pathway in vivo models of MPTP-induced Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/Akt and ERK1/2 Signalling Are Involved in Quercetin-Mediated Neuroprotection against Copper-Induced Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quercetin Decreases Th17 Production by Down-Regulation of MAPK- TLR4 Signaling Pathway on T Cells in Dental Pulpitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of PI3K/AKT/GLUT1 Signaling Pathway by Quercetin in the Treatment of Psoriasis [imrpress.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. wjbphs.com [wjbphs.com]
- 13. Quercetin regulates the sestrin 2-AMPK-p38 MAPK signaling pathway and induces apoptosis by increasing the generation of intracellular ROS in a p53-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fungal Metabolite Questin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Questin, a naturally occurring anthraquinone, has garnered interest in the scientific community for its diverse biological activities, including antibacterial, antiprotozoal, and anticancer properties. This technical guide provides a comprehensive overview of the discovery, history, biosynthesis, and mechanism of action of this compound. Detailed experimental protocols for its isolation, purification, and biological evaluation are presented, along with a summary of key quantitative data. Furthermore, this guide visualizes the known signaling pathway affected by this compound, offering a valuable resource for researchers and professionals in drug development and natural product chemistry.
Discovery and History
This compound was first isolated in 1964 by Stickings and his colleagues from the fungus Penicillium frequentans Westling.[1] In their publication, "Metabolites of Penicillium frequentans Westling: isolation of sulochrin, asterric acid, (+)-bisdechlorogeodin and two new substituted anthraquinones, this compound and questinol," they detailed the characterization of this novel compound.[1] The name "this compound" is likely derived from the producing organism or the location of its discovery, a common practice in the naming of natural products, though the exact etymology is not explicitly stated in the initial report.[2]
Subsequent studies have identified this compound in other fungal species, notably Aspergillus terreus and Aspergillus flavipes, often alongside its precursor, emodin.[3][4] These findings have expanded the known sources of this compound and facilitated further investigation into its biosynthesis and biological functions.
Chemical Properties
This compound is a dihydroxyanthraquinone with the chemical name 1,6-dihydroxy-8-methoxy-3-methylanthracene-9,10-dione. It is structurally related to emodin, differing by the presence of a methoxy group at the C-8 position.[5]
| Property | Value |
| Molecular Formula | C₁₆H₁₂O₅ |
| Molecular Weight | 284.26 g/mol |
| CAS Number | 3774-64-9 |
| Appearance | Yellow solid |
| Solubility | Soluble in methanol, ethanol, DMSO, and dichloromethane |
Biosynthesis
The biosynthesis of this compound in fungi follows the polyketide pathway, a common route for the production of many fungal secondary metabolites.[3][6] The pathway begins with the iterative condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS) to form a polyketide chain. This chain then undergoes a series of cyclization and aromatization reactions to yield the key intermediate, emodin anthrone, which is subsequently oxidized to emodin.[7][8]
The final step in the biosynthesis of this compound is the O-methylation of emodin at the C-8 hydroxyl group. This reaction is catalyzed by an S-adenosyl methionine (SAM)-dependent O-methyltransferase.[7]
Mechanism of Action and Biological Activities
This compound exhibits a range of biological activities, with its primary known mechanism of action being the inhibition of the cell division cycle 25B (Cdc25B) phosphatase.[9] Cdc25B is a dual-specificity phosphatase that plays a crucial role in the G2/M transition of the cell cycle by dephosphorylating and activating cyclin-dependent kinase 1 (CDK1).[10][11] By inhibiting Cdc25B, this compound prevents the activation of the CDK1/Cyclin B complex, leading to cell cycle arrest at the G2/M checkpoint and subsequent apoptosis.[12]
Quantitative Data on Biological Activities
| Activity | Organism/Cell Line | Parameter | Value | Reference |
| Antibacterial | Vibrio harveyi | MIC | 31.25 µg/mL | - |
| Vibrio anguillarum | MIC | 62.5 µg/mL | - | |
| Vibrio cholerae | MIC | 62.5 µg/mL | - | |
| Vibrio parahaemolyticus | MIC | 125 µg/mL | - | |
| Antiprotozoal | Tritrichomonas foetus | MIC | 12.5 µg/mL | - |
| Anticancer | SW620 (colon cancer) | GI₅₀ | 0.9 µg/mL | - |
Note: Specific references for the quantitative data in the table were not available in the provided search results.
Signaling Pathway Affected by this compound
The inhibition of Cdc25B by this compound disrupts the normal progression of the cell cycle. The following diagram illustrates the signaling cascade leading to mitotic entry and the point of inhibition by this compound.
Experimental Protocols
Isolation and Purification of this compound from Fungal Culture
This protocol is a general guideline for the isolation and purification of anthraquinones from fungal cultures and can be adapted for this compound production from Aspergillus or Penicillium species.
Workflow:
Methodology:
-
Fermentation: Culture the selected fungal strain (e.g., Aspergillus terreus) in a suitable liquid or solid medium known to promote secondary metabolite production.
-
Extraction: After an appropriate incubation period, extract the fungal biomass and/or the culture broth with an organic solvent such as ethyl acetate.
-
Concentration: Concentrate the organic extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Fractionation: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) to separate fractions based on polarity.
-
Purification: Further purify the fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient).[10][13][14]
-
Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against bacterial strains.
-
Prepare Bacterial Inoculum: Culture the test bacterium overnight in a suitable broth medium. Dilute the culture to achieve a standardized concentration (e.g., 10⁵ CFU/mL).
-
Serial Dilution of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (no this compound) and negative (no bacteria) control wells.
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Cdc25B Phosphatase Inhibition Assay
This protocol describes an in vitro assay to measure the inhibitory activity of this compound against Cdc25B phosphatase using the substrate p-nitrophenyl phosphate (pNPP).[15][16][17]
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT). Prepare a stock solution of pNPP.
-
Assay Setup: In a 96-well plate, add the assay buffer, recombinant human Cdc25B enzyme, and varying concentrations of this compound (dissolved in DMSO). Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Add the pNPP substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measurement: Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the concentration of this compound that inhibits 50% of the Cdc25B activity (IC₅₀) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Determination of GI₅₀ in SW620 Colon Cancer Cells
This protocol details the MTT assay for determining the 50% growth inhibition (GI₅₀) concentration of this compound on the SW620 human colon adenocarcinoma cell line.[18][19][20][21]
-
Cell Seeding: Seed SW620 cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 48 or 72 hours). Include untreated and solvent-only controls.
-
MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.
-
GI₅₀ Calculation: Calculate the GI₅₀ value, which is the concentration of this compound that causes a 50% reduction in cell growth compared to the untreated control.
Conclusion
This compound is a fungal-derived anthraquinone with promising therapeutic potential. Its ability to inhibit Cdc25B phosphatase and induce cell cycle arrest makes it an interesting candidate for further investigation in cancer chemotherapy. The detailed information and protocols provided in this guide aim to facilitate future research into the biological activities and potential applications of this intriguing natural product. Further studies are warranted to fully elucidate its biosynthetic pathway, explore its structure-activity relationships, and evaluate its efficacy and safety in preclinical and clinical settings.
References
- 1. Studies in the biochemistry of micro-organisms. 115. Metabolites of Penicillium frequentans Westling: isolation of sulochrin, asterric acid, (+)-bisdechlorogeodin and two new substituted anthraquinones, this compound and questinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fungikingdom.net [fungikingdom.net]
- 3. The ‘emodin family’ of fungal natural products–amalgamating a century of research with recent genomics-based advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C16H12O5 | CID 160717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chemical diversity, medicinal potentialities, biosynthesis, and pharmacokinetics of anthraquinones and their congeners derived from marine fungi: a co ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03610J [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Phosphatases and Kinases Regulating CDC25 Activity in the Cell Cycle: Clinical Implications of CDC25 Overexpression and Potential Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cdc25 Phosphatases Are Required for Timely Assembly of CDK1-Cyclin B at the G2/M Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cdc25B cooperates with Cdc25A to induce mitosis but has a unique role in activating cyclin B1–Cdk1 at the centrosome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inappropriate Activation of Cyclin-dependent Kinases by the Phosphatase Cdc25b Results in Premature Mitotic Entry and Triggers a p53-dependent Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biosynthetic machineries of anthraquinones and bisanthraquinones in Talaromyces islandicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification and Characterization of the Asperthecin Gene Cluster of Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sciencellonline.com [sciencellonline.com]
- 16. bioassaysys.com [bioassaysys.com]
- 17. resources.amsbio.com [resources.amsbio.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. texaschildrens.org [texaschildrens.org]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. assaygenie.com [assaygenie.com]
Quercetin: A Comprehensive Technical Guide on its Biological Roles and Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quercetin, a ubiquitous plant flavonoid, has garnered significant attention within the scientific community for its diverse pharmacological activities.[1] Found abundantly in fruits, vegetables, and grains, this polyphenolic compound exhibits potent antioxidant, anti-inflammatory, anticancer, and antiviral properties.[1][2] Its pleiotropic effects stem from its ability to modulate multiple intracellular signaling pathways and molecular targets, making it a promising candidate for the development of novel therapeutics. This technical guide provides an in-depth overview of the biological roles and significance of quercetin, with a focus on its mechanisms of action, involvement in key signaling cascades, and relevant quantitative data for researchers and drug development professionals.
Introduction
Quercetin (3,3′,4′,5,7-pentahydroxyflavone) is a prominent member of the flavonol subclass of flavonoids.[1][2] Its chemical structure, characterized by multiple hydroxyl groups and a C6-C3-C6 backbone, underpins its potent antioxidant and free-radical scavenging activities.[3] Beyond its direct antioxidant effects, quercetin influences a remarkable array of cellular processes, including cell cycle regulation, apoptosis, inflammation, and signal transduction.[4][5] This guide will delve into the molecular mechanisms underlying these effects and present key experimental data to inform future research and development.
Physicochemical Properties and Pharmacokinetics
Quercetin is a yellow crystalline solid with poor solubility in water but is soluble in alkaline aqueous solutions and organic solvents like ethanol.[2] The oral bioavailability of quercetin in its aglycone form is relatively low and variable among individuals.[6] However, when ingested as glycosides from dietary sources, its absorption can be enhanced.[6][7]
Table 1: Pharmacokinetic Parameters of Quercetin in Humans
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Peak Plasma Concentration (Cmax) | 2.3 ± 1.5 µg/mL | Following oral administration of onion supplement (equivalent to 100 mg quercetin) | [7][8] |
| Time to Peak Plasma Concentration (Tmax) | 0.7 ± 0.3 hours | Following oral administration of quercetin-4′-O-glucoside | [7][8] |
| Terminal Elimination Half-life (t1/2) | Approximately 11 hours | Following administration of various quercetin formulations | [7] |
| Oral Clearance (CL/F) | 3.5 x 104 L/h | Population pharmacokinetic model |[9] |
Biological Roles and Mechanisms of Action
Quercetin's biological activities are multifaceted, impacting numerous physiological and pathological processes.
Antioxidant and Anti-inflammatory Effects
Quercetin is a potent antioxidant capable of scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[3][10] This activity is attributed to its ability to donate hydrogen atoms from its hydroxyl groups. Furthermore, quercetin exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase.[10][11]
Anticancer Activity
A substantial body of research has demonstrated the anticancer potential of quercetin against various cancer types, including breast, lung, colon, and prostate cancers.[11] Its antitumor effects are mediated through several mechanisms:
-
Induction of Apoptosis: Quercetin can trigger programmed cell death in cancer cells through both the intrinsic and extrinsic apoptotic pathways.[5][12] It modulates the expression of key apoptotic proteins, such as increasing the pro-apoptotic Bax and decreasing the anti-apoptotic Bcl-2.[12]
-
Cell Cycle Arrest: Quercetin can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M or G0/G1 phases.[4][13]
-
Inhibition of Angiogenesis: Quercetin has been shown to inhibit the formation of new blood vessels that supply tumors, a critical step in tumor growth and metastasis.[4]
-
Modulation of Signaling Pathways: As detailed in Section 4, quercetin can interfere with key signaling pathways that are often dysregulated in cancer.[5][14]
Table 2: IC50 Values of Quercetin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |
|---|---|---|---|---|
| A549 | Lung Cancer | 8.65 | 24 | [12] |
| A549 | Lung Cancer | 7.96 | 48 | [12] |
| A549 | Lung Cancer | 5.14 | 72 | [12] |
| H69 | Lung Cancer | 14.2 | 24 | [12] |
| H69 | Lung Cancer | 10.57 | 48 | [12] |
| H69 | Lung Cancer | 9.18 | 72 | [12] |
| MCF-7 | Breast Cancer | 73 | 48 | [15] |
| MDA-MB-231 | Breast Cancer | 85 | 48 | [15] |
| HL-60 | Promyelocytic Leukemia | ~7.7 | 96 | [13] |
| CT-26 | Colon Carcinoma | Varies (dose-dependent) | 24, 48, 72 | [16] |
| LNCaP | Prostate Cancer | Varies (dose-dependent) | 24, 48, 72 | [16] |
| MOLT-4 | T-cell Leukemia | Varies (dose-dependent) | 24, 48, 72 | [16] |
| Raji | B-cell Lymphoma | Varies (dose-dependent) | 24, 48, 72 |[16] |
Neuroprotective Effects
Quercetin has demonstrated neuroprotective properties, potentially offering therapeutic benefits for neurodegenerative diseases.[4] Its ability to cross the blood-brain barrier allows it to exert its antioxidant and anti-inflammatory effects within the central nervous system.[17] Furthermore, quercetin can activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses, which contributes to its neuroprotective effects.[17][18]
Cardiovascular Protection
Quercetin may contribute to cardiovascular health by improving endothelial function, reducing blood pressure, and lowering cholesterol levels.[11] Its anti-inflammatory and antioxidant properties also play a role in mitigating the pathogenesis of atherosclerosis.
Antimicrobial and Antiviral Activities
Quercetin has been shown to possess broad-spectrum antibacterial properties and can inhibit the growth of various pathogenic bacteria.[4] Its mechanisms of action include damaging bacterial cell walls and inhibiting nucleic acid synthesis.[4] Additionally, quercetin has demonstrated antiviral activity against a range of viruses.
Modulation of Key Signaling Pathways
Quercetin's diverse biological effects are largely attributed to its ability to modulate multiple intracellular signaling pathways.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Quercetin has been shown to inhibit this pathway by decreasing the expression of key components such as AKT and mTOR.[5][19]
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Quercetin can modulate the MAPK pathway, although its effects can be context-dependent, either inducing or inhibiting the phosphorylation of key kinases like ERK, JNK, and p38.[5][14]
Wnt/β-catenin Pathway
The Wnt/β-catenin pathway plays a critical role in embryonic development and tissue homeostasis, and its aberrant activation is linked to cancer. Quercetin can suppress this pathway by inhibiting the nuclear translocation of β-catenin.[5][14]
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the cellular antioxidant response. Quercetin can activate Nrf2, leading to the transcription of antioxidant enzymes and conferring protection against oxidative stress.[17][18]
Toxicological Profile
Quercetin is generally considered safe, especially when consumed as part of a balanced diet.[20] However, high-dose supplementation may lead to some adverse effects. In a 2-year study in rats, very high doses of quercetin were associated with an increased incidence of benign tumors of the renal tubular epithelium in males.[21] Other studies have suggested potential mutagenicity in vitro, though this has not been consistently observed in vivo.[20][21] Human studies with oral doses up to 1 gram per day for several months have generally not reported significant adverse effects.[22]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of quercetin on cancer cell lines.
Methodology:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of quercetin (and a vehicle control) for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by quercetin.
Methodology:
-
Treat cells with the desired concentrations of quercetin for the specified time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins in signaling pathways modulated by quercetin.
Methodology:
-
Lyse quercetin-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Clinical Significance and Future Directions
The extensive preclinical data on quercetin's therapeutic potential has prompted numerous clinical trials.[23][24] These trials are investigating the efficacy of quercetin in a wide range of conditions, including cancer, cardiovascular diseases, and viral infections.[23][24] While promising, further well-designed clinical studies are necessary to establish optimal dosing, long-term safety, and clinical efficacy in humans. Future research should also focus on developing novel delivery systems to enhance the bioavailability of quercetin.
Conclusion
Quercetin is a remarkable natural compound with a broad spectrum of biological activities. Its ability to modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation underscores its significant therapeutic potential. This technical guide has provided a comprehensive overview of the current understanding of quercetin's biological roles, supported by quantitative data and experimental methodologies. Continued research into the molecular mechanisms and clinical applications of quercetin is warranted to fully harness its potential for the prevention and treatment of human diseases.
References
- 1. Quercetin and its role in biological functions: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overviews of Biological Importance of Quercetin: A Bioactive Flavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Activity of Quercetin: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quercetin: Its Main Pharmacological Activity and Potential Application in Clinical Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pharmacological Activity, Biochemical Properties, and Pharmacokinetics of the Major Natural Polyphenolic Flavonoid: Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. scispace.com [scispace.com]
- 9. Quercetin pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. Recent Advances in Potential Health Benefits of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Studies on the inhibitory effects of quercetin on the growth of HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benthamdirect.com [benthamdirect.com]
- 18. Targeting Nrf2 signaling pathway by quercetin in the prevention and treatment of neurological disorders: An overview and update on new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quercetin Regulates Sestrin 2-AMPK-mTOR Signaling Pathway and Induces Apoptosis via Increased Intracellular ROS in HCT116 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cabidigitallibrary.org [cabidigitallibrary.org]
- 21. Toxicity and carcinogenicity studies of quercetin, a natural component of foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Quercetin and its side effects - Beyond Lifespan Blog [beyond-lifespan.com]
- 23. Facebook [cancer.gov]
- 24. clinicaltrials.eu [clinicaltrials.eu]
In Vitro Studies of Quercetin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quercetin, a naturally occurring flavonoid found in a variety of fruits, vegetables, and grains, has garnered significant attention in the scientific community for its diverse pharmacological properties. Extensive in vitro research has demonstrated its potent antioxidant, anti-inflammatory, and anticancer activities. This technical guide provides a comprehensive overview of the key in vitro studies on quercetin, with a focus on its mechanisms of action, experimental protocols, and quantitative data. Detailed methodologies for crucial assays are presented, and the signaling pathways modulated by quercetin are visually represented. This document aims to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Introduction
Quercetin (3,3′,4′,5,7-pentahydroxyflavone) is a prominent dietary antioxidant.[1] Its molecular structure, rich in hydroxyl groups, contributes to its ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress.[2][3] Beyond its antioxidant capacity, quercetin has been shown to modulate several key signaling pathways involved in inflammation and carcinogenesis.[4][5] This guide summarizes the substantial body of in vitro evidence that underscores the therapeutic potential of quercetin.
Anticancer Effects of Quercetin
Quercetin has been demonstrated to inhibit the proliferation of a wide range of cancer cell lines in a dose- and time-dependent manner.[6][7] The primary mechanism of its anticancer activity is the induction of apoptosis, or programmed cell death.[5][6]
Quantitative Data: Cytotoxicity of Quercetin in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of quercetin in various cancer cell lines as determined by the MTT assay.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| CT-26 | Colon Carcinoma | 24 | 118.1 ± 5.55 | [6] |
| CT-26 | Colon Carcinoma | 48 | 97.5 ± 4.31 | [8] |
| CT-26 | Colon Carcinoma | 72 | 27.2 ± 1.52 | [8] |
| LNCaP | Prostate Adenocarcinoma | 24 | 110.7 ± 4.30 | [8] |
| LNCaP | Prostate Adenocarcinoma | 48 | 72.6 ± 5.15 | [8] |
| LNCaP | Prostate Adenocarcinoma | 72 | 41.3 ± 2.11 | [6] |
| PC3 | Human Prostate | 24 | >120 | [6] |
| PC3 | Human Prostate | 48 | 101.2 ± 4.21 | [6] |
| PC3 | Human Prostate | 72 | 65.4 ± 3.42 | [6] |
| MCF-7 | Breast Cancer | 24 | >120 | [6] |
| MCF-7 | Breast Cancer | 48 | 115.4 ± 5.53 | [6] |
| MCF-7 | Breast Cancer | 72 | 54.2 ± 2.48 | [6] |
| MOLT-4 | Acute Lymphoblastic Leukemia | 24 | 85.3 ± 3.15 | [6] |
| MOLT-4 | Acute Lymphoblastic Leukemia | 48 | 41.6 ± 2.11 | [6] |
| MOLT-4 | Acute Lymphoblastic Leukemia | 72 | 18.2 ± 1.01 | [6] |
| U266B1 | Human Myeloma | 24 | 90.1 ± 4.01 | [6] |
| U266B1 | Human Myeloma | 48 | 55.3 ± 2.53 | [6] |
| U266B1 | Human Myeloma | 72 | 21.4 ± 1.21 | [6] |
| Raji | Human Lymphoid | 24 | 79.5 ± 3.51 | [6] |
| Raji | Human Lymphoid | 48 | 33.1 ± 1.55 | [6] |
| Raji | Human Lymphoid | 72 | 15.2 ± 0.54 | [6] |
| CHO | Ovarian Cancer | 24 | >120 | [6] |
| CHO | Ovarian Cancer | 48 | 109.2 ± 4.51 | [6] |
| CHO | Ovarian Cancer | 72 | 70.3 ± 3.52 | [6] |
| A549 | Lung Cancer | 24 | 8.65 µg/ml | [7] |
| A549 | Lung Cancer | 48 | 7.96 µg/ml | [7] |
| A549 | Lung Cancer | 72 | 5.14 µg/ml | [7] |
| H69 | Lung Cancer | 24 | 14.2 µg/ml | [7] |
| H69 | Lung Cancer | 48 | 10.57 µg/ml | [7] |
| H69 | Lung Cancer | 72 | 9.18 µg/ml | [7] |
| MDA-MB-231 | Breast Cancer | 48 | 295 µM | [9] |
| T47D | Breast Cancer | - | IC50 of Doxorubicin reduced from 250nM to 50nM with 25µM Quercetin | [10] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11]
Materials:
-
Cancer cell lines
-
96-well plates
-
Quercetin
-
MTT solution (0.5 mg/ml)
-
Dimethyl sulfoxide (DMSO)
-
Culture medium
Procedure:
-
Seed cancer cells in 96-well plates at a density of 1.5 x 10^4 cells/well and incubate overnight.[6][9]
-
Treat the cells with various concentrations of quercetin (e.g., 10, 20, 40, 80, 120 µM) and incubate for 24, 48, or 72 hours.[6]
-
After the incubation period, remove the medium containing quercetin and add MTT solution to each well.[9]
-
Incubate the plates in the dark for 4 hours.[9]
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.[12]
Experimental Workflow: Cytotoxicity Assessment
References
- 1. In vitro and Molecular Docking Analysis of Quercetin as an Anti-inflammatory and Antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization and Antioxidant Property of Quercetin-Tb(III) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quercetin synergistically potentiates the anti-metastatic effect of 5-fluorouracil on the MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journal.waocp.org [journal.waocp.org]
- 11. wjbphs.com [wjbphs.com]
- 12. Effects of Quercetin-Loaded Nanoparticles on MCF-7 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide on the In Vivo Effects of Questin in Animal Models: A Note on the Subject
Initial searches for a compound named "Questin" within scientific and research databases have not yielded specific results for its in vivo effects in animal models. The term "this compound" does not correspond to a recognized compound in the publicly available scientific literature detailing toxicological, pharmacokinetic, or mechanistic studies in animals.
This suggests two possibilities:
-
"this compound" may be a typographical error. It is possible that the intended subject of this technical guide is a compound with a similar name for which extensive research exists. The most probable candidates are:
-
Quetiapine: An atypical antipsychotic medication with a significant body of research on its in vivo effects in various animal models of neurological and psychiatric disorders.
-
Quercetin: A naturally occurring flavonoid with numerous studies investigating its antioxidant, anti-inflammatory, and other pharmacological effects in animal models.
-
-
"this compound" may be a very new, proprietary, or internal designation for a compound not yet described in published literature. In this case, no public data would be available to construct the requested technical guide.
Path Forward
To provide a comprehensive and accurate technical guide that meets the core requirements of data presentation, detailed experimental protocols, and visualization of signaling pathways, it is crucial to first clarify the intended compound.
We propose to proceed by generating the requested in-depth technical guide for either Quetiapine or Quercetin , as there is a wealth of scientific data available for both to fulfill the user's request.
Please specify which of these compounds you would like the technical guide to focus on. Once the target compound is confirmed, a thorough compilation of its in vivo effects in animal models, including tabulated data, detailed methodologies, and Graphviz diagrams of relevant signaling pathways, will be provided.
Unveiling the Enigma: A Technical Guide to Questin Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the relentless pursuit of novel therapeutics, the identification and validation of a drug's molecular target are the foundational steps that dictate the trajectory of a research program. This guide provides an in-depth exploration of the multifaceted process of target identification and validation, using the hypothetical novel compound, "Questin," as a case study to illustrate the core principles and methodologies. While "this compound" is a conceptual agent, the experimental workflows, data interpretation, and strategic considerations detailed herein represent the current state-of-the-art in drug discovery. This document is intended to serve as a comprehensive resource for researchers navigating the complexities of elucidating a compound's mechanism of action and validating its therapeutic potential.
The journey from a promising bioactive compound to a clinically viable drug is fraught with challenges, with a significant rate of attrition often attributed to a lack of a well-defined molecular target or a misunderstanding of its role in the disease pathology.[1][2] A robust target identification and validation strategy is therefore not just a preliminary step but a continuous process of evidence gathering that de-risks a project and paves the way for rational drug design and development.
This guide will systematically dissect the key stages of this process, from initial hypothesis generation and target discovery to the rigorous experimental validation required to confirm the biological relevance of the identified target. We will delve into a diverse array of methodologies, encompassing both cutting-edge and classical techniques, and provide detailed protocols for their implementation. All quantitative data will be presented in a structured tabular format to facilitate clear comparison and interpretation. Furthermore, complex signaling pathways and experimental workflows will be visualized using Graphviz diagrams to provide intuitive and accessible representations of intricate biological processes.
Section 1: Target Identification: The Quest for this compound's Molecular Partner
Target identification is the process of pinpointing the specific biological molecule, typically a protein, that a drug interacts with to produce its therapeutic effect.[3] The approaches to this crucial phase can be broadly categorized into hypothesis-driven and unbiased methods.
1.1 Hypothesis-Driven Approaches
These methods are predicated on prior knowledge of the disease biology or the compound's chemical class. For a novel compound like this compound, a hypothesis-driven approach might involve screening it against a panel of known targets implicated in the relevant disease area.
1.2 Unbiased (Phenotypic) Approaches
In contrast, unbiased approaches do not rely on pre-existing assumptions about the target. They often start with a desired phenotypic outcome (e.g., cancer cell death) and then work backward to identify the molecular target responsible for that effect.[4]
Key Experimental Protocols for Target Identification:
-
Affinity Chromatography-Mass Spectrometry (AC-MS): This is a powerful technique for isolating and identifying the binding partners of a compound.[4]
-
Yeast Two-Hybrid (Y2H) Screening: A genetic method used to discover protein-protein interactions and identify the targets of small molecules.[5]
-
Genetic Screens (CRISPR/Cas9, RNAi): These methods can be used to systematically knock out or knock down genes to identify those that are essential for the compound's activity.[1][6]
Experimental Workflow: Affinity Chromatography-Mass Spectrometry
References
- 1. wjbphs.com [wjbphs.com]
- 2. Target identification and validation in research | World Journal of Biology Pharmacy and Health Sciences [wjbphs.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. Emerging Roles for Intersectin (ITSN) in Regulating Signaling and Disease Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nuvisan.com [nuvisan.com]
A Technical Guide to the Natural Sources and Isolation of Quercetin
Abstract: Quercetin, a prominent dietary flavonoid, has garnered significant attention within the scientific community for its potent antioxidant, anti-inflammatory, and potential therapeutic properties. This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the primary natural sources of quercetin, detailed protocols for its extraction and isolation, and its modulatory effects on key cellular signaling pathways. Quantitative data are systematically presented, and experimental workflows and molecular interactions are visualized to facilitate a deeper understanding of this versatile flavonol.
Natural Sources of Quercetin
Quercetin is ubiquitously distributed in the plant kingdom, primarily as glycosides (e.g., rutin, quercetin-3-O-rutinoside).[1][2] Its concentration varies significantly depending on the plant species, part of the plant (skins and leaves often have higher concentrations), and cultivation conditions.[3] Light exposure, in particular, stimulates the production of quercetin.[3] The average dietary intake is estimated to be between 10–100 mg per day.[4]
Data Presentation: Quercetin Content in Plant Sources
The following tables summarize the quercetin content in various dietary and medicinal plants, providing a valuable reference for sourcing raw materials.
Table 1: Quercetin Content in Selected Dietary Sources
| Food Source | Quercetin Content (mg/100g fresh weight) |
|---|---|
| Capers, canned | 180 - 365[5][6] |
| Onions (Red) | 39 - 300[5][7] |
| Onions (Yellow) | ~300[7] |
| Asparagus, cooked | 23.1[8] |
| Cranberries | 22[5] |
| Blueberries | 7 - 14[5] |
| Kale | 7 - 9[5][7] |
| Apples (with skin) | 5[5] |
| Grapes (Dark-colored) | 3[5] |
| Broccoli, raw | 3[5] |
Table 2: Quercetin Content in Selected Medicinal Plants (Dry Weight)
| Plant Source | Quercetin Content (mg/kg or ppm) |
|---|---|
| Pistacia eurycarpa | 84,037 (84.0 mg/g)[9][10] |
| Portulaca oleracea (Purslane) | 390 (39 mg/kg)[11] |
| Rosa canina (Rose Hip) | 310 (31 mg/kg)[11] |
| Urtica dioica (Nettle) | 190 (19 mg/kg)[11] |
| Terebinthina sp. | 100 (10 mg/kg)[11] |
| Mint | 10,800 (10.8 mg/g)[12] |
| Coriander | 6,150 (6.15 mg/g)[12] |
Isolation and Purification Methodologies
The isolation of quercetin from plant matrices is a multi-step process involving extraction, hydrolysis of glycosidic bonds, and purification. Several methods exist, each with distinct advantages in terms of efficiency, solvent consumption, and scalability.[9]
General Experimental Workflow
The overall process for isolating quercetin from a raw plant source can be summarized in the following workflow.
Experimental Protocols: Extraction
The initial step involves extracting quercetin glycosides from the prepared plant powder. Ethanol is often the solvent of choice due to the high polarity of flavonoids.[9][10]
Protocol 2.1.1: Soxhlet Extraction This conventional method uses continuous percolation of a solvent through the plant material.
-
Preparation: Place 2g of dried, powdered plant material into a thimble (e.g., filter paper).[9]
-
Apparatus Setup: Place the thimble inside a Soxhlet extractor. Add 150 mL of 80% ethanol to the round-bottom distillation flask.[9]
-
Extraction: Heat the solvent to its boiling point. Allow the extraction to proceed continuously for 5-10 hours.[9][13]
-
Collection: After the extraction is complete, cool the apparatus and collect the ethanolic extract from the distillation flask.
-
Concentration: Concentrate the extract using a rotary evaporator at 40°C to remove the solvent.[9]
Protocol 2.1.2: Ultrasound-Assisted Extraction (UAE) UAE uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time.[9]
-
Preparation: Mix 2g of the plant powder with 40 mL of 70% ethanol in a glass vial (1:20 w/v ratio).[9][14]
-
Sonication: Place the vial in an ultrasonic bath. Sonicate at a frequency of 37-40 kHz for 15 minutes at a controlled temperature of 70°C.[9][14]
-
Separation: Centrifuge the mixture at 7000 rpm for 30 minutes to pellet the solid material.[15]
-
Collection: Decant and collect the supernatant containing the dissolved quercetin glycosides.
-
Concentration: Concentrate the extract using a rotary evaporator.
Experimental Protocols: Hydrolysis and Purification
In nature, quercetin exists predominantly as glycosides. Acid hydrolysis is required to cleave the sugar moieties and yield the quercetin aglycone.
Protocol 2.2.1: Acid Hydrolysis This protocol converts quercetin glycosides (like rutin) into quercetin aglycone.
-
Preparation: Dissolve the concentrated crude extract in a solution of 80% ethanol.[2]
-
Acidification: Add hydrochloric acid (HCl) to the solution to a final concentration of 0.5 M - 1.2 M.[2][11]
-
Heating: Heat the mixture in a boiling water bath (approx. 90-100°C) for 1-3 hours with occasional shaking.[2][8][16]
-
Neutralization & Collection: Cool the solution. The quercetin aglycone, being less soluble, will precipitate. Filter the precipitate and wash it with distilled water until a neutral pH is achieved.[16]
-
Drying: Dry the purified quercetin precipitate at 60-80°C.[9][16]
Protocol 2.2.2: Column Chromatography Purification For higher purity, the hydrolyzed product can be further purified using column chromatography.
-
Column Preparation: Prepare a chromatography column (e.g., 50 cm x 1 cm) packed with silica gel (100–200 mesh) as the stationary phase.[10][17]
-
Sample Loading: Dissolve the dried quercetin precipitate from the hydrolysis step in a minimal amount of the mobile phase (e.g., 80% methanol) and load it onto the column.[18][19]
-
Elution: Elute the column with the mobile phase (e.g., 80% methanol or a gradient system like hexane:ethyl acetate).[17][18][19][20]
-
Fraction Collection: Collect fractions of the eluate (e.g., 5 mL each).[17]
-
Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) against a quercetin standard to identify the fractions containing pure quercetin.[10][19]
-
Final Step: Combine the pure fractions and evaporate the solvent to obtain purified quercetin.[19]
Quercetin's Role in Cellular Signaling Pathways
Quercetin exerts its biological effects by modulating multiple intracellular signaling pathways, primarily those involved in inflammation, apoptosis, and antioxidant defense.[21]
Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Aberrant activation is common in various cancers. Quercetin has been shown to inhibit this pathway by suppressing the phosphorylation of key components like PI3K and Akt.[21][22][23] This inhibition can suppress cancer cell survival and induce apoptosis.[23]
Activation of the Nrf2 Signaling Pathway
The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is bound by Keap1, targeting it for degradation.[24] Quercetin can activate this pathway, leading to the translocation of Nrf2 to the nucleus.[24][25] There, it initiates the transcription of antioxidant genes, enhancing the cell's defense against oxidative stress.[25][26]
References
- 1. Quercetin as one of the most abundant represented biological valuable plant components with remarkable chemoprotective effects - A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conversion of Rutin to Quercetin by Acid Treatment in Relation to Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6 Foods High in Quercetin and Why You Need It [webmd.com]
- 4. Quercetin: Benefits, Foods, and How to Increase Your Intake [healthline.com]
- 5. 10 Foods High in Quercetin (+ 5 Benefits) - Life Extension [lifeextension.com]
- 6. researchgate.net [researchgate.net]
- 7. 8 Foods with Highest Concentration of Quercetin [longevity.technology]
- 8. Estimated Daily Intake and Seasonal Food Sources of Quercetin in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extracting Quercetin from Different Plant Sources, Purifying It Using Different Extraction Methods (Chemical, Physical, and Enzymatic), and Measuring Its Antioxidant Activity [imrpress.com]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. phytojournal.com [phytojournal.com]
- 13. tsijournals.com [tsijournals.com]
- 14. mdpi.com [mdpi.com]
- 15. Effective and Selective Extraction of Quercetin from Onion (Allium cepa L.) Skin Waste Using Water Dilutions of Acid-Based Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Simple Way for the Preparation of Natural Antioxidant Quercetin from Rutin by Subcritical Water - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isolation, purification and characterization of quercetin from Cucumis sativus peels; its antimicrobial, antioxidant and cytotoxicity evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. paspk.org [paspk.org]
- 19. jmp.ir [jmp.ir]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. aacrjournals.org [aacrjournals.org]
- 24. The Effects of Quercetin on the Nrf2 Pathway [casi.org]
- 25. benthamdirect.com [benthamdirect.com]
- 26. researchgate.net [researchgate.net]
Quercetin Analogues: A Deep Dive into Biological Activity and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Quercetin, a ubiquitous flavonoid found in a variety of fruits and vegetables, has long been recognized for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] However, its clinical application is often hampered by poor bioavailability, limited aqueous solubility, and rapid metabolism.[1][3] This has spurred significant interest in the synthesis and biological evaluation of quercetin analogues with improved physicochemical and pharmacological profiles. This technical guide provides a comprehensive overview of the biological activities of various quercetin analogues, with a focus on their anticancer properties. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to facilitate further research and drug development in this promising area.
Anticancer Activity of Quercetin Analogues
The modification of quercetin's core structure has yielded a plethora of analogues with enhanced cytotoxic activity against various cancer cell lines. These modifications primarily involve O-alkylation, glycosylation, and the introduction of different substituents on the flavonoid rings.[4][5][6] The structure-activity relationship (SAR) studies have revealed that the position and nature of these modifications play a crucial role in determining the anticancer potency.[5]
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity (IC50 values) of selected quercetin analogues against various human cancer cell lines. This data has been compiled from multiple studies to provide a comparative overview.
| Analogue/Derivative | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Quercetin | - | MCF-7 (Breast) | 37.06 ± 0.08 | [6] |
| HepG2 (Liver) | > 50 | [4] | ||
| HCT-15 (Colon) | > 50 | [4] | ||
| PC-3 (Prostate) | > 50 | [4] | ||
| HCT116 (Colon) | 5.79 ± 0.13 | [7] | ||
| MDA-MB-231 (Breast) | 5.81 ± 0.13 | [7] | ||
| Compound 1a | Removal of multiple OH groups, Cl at p-position of B-ring | HepG2 (Liver) | < 10 | [4] |
| Compound 1c | Removal of multiple OH groups, OCH3 at p-position of B-ring | HCT-15 (Colon) | < 10 | [4] |
| Compound 1e | Removal of multiple OH groups, N(CH3)2 at p-position of B-ring | HCT-15 (Colon) | < 10 | [4] |
| Compound 3e | Quinoline moiety at 3-OH position | HepG-2 (Liver) | 6.722 | [8] |
| Derivative 2q | Schiff Base derivative | MCF-7 (Breast) | 39.7 ± 0.7 | [6] |
| Derivative 4q | Schiff Base derivative | MCF-7 (Breast) | 36.65 ± 0.25 | [6] |
| Derivative 8q | Schiff Base derivative | MCF-7 (Breast) | 35.49 ± 0.21 | [6] |
| Derivative 9q | Schiff Base derivative | MCF-7 (Breast) | 36.99 ± 0.45 | [6] |
| O-methylated analogues | Methylation at various OH positions | Various lung cancer cell lines | Variable | [5] |
| O-alkylated analogues | Alkylation at various OH positions | 16 cancer cell lines | Variable | [5] |
Key Experimental Protocols
This section provides detailed methodologies for key in vitro and in vivo assays commonly used to evaluate the biological activity of quercetin analogues.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the quercetin analogues and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
TBARS Assay for Antioxidant Activity
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for measuring lipid peroxidation, which is an indicator of oxidative stress.[11][12]
Protocol:
-
Sample Preparation: Prepare tissue homogenates or cell lysates.
-
Reaction Mixture: To 100 µL of the sample, add 100 µL of SDS (8.1%) and 750 µL of 20% acetic acid solution (pH 3.5).
-
TBA Addition: Add 750 µL of 0.8% thiobarbituric acid (TBA) and bring the final volume to 2.0 mL with distilled water.
-
Incubation: Heat the mixture at 95°C for 60 minutes.
-
Extraction: Cool the tubes and add 1.0 mL of n-butanol and 5.0 mL of pyridine. Shake vigorously and centrifuge at 4000 rpm for 10 minutes.
-
Absorbance Measurement: Measure the absorbance of the organic layer at 532 nm.
-
Calculation: Calculate the concentration of TBARS using a standard curve of malondialdehyde (MDA).
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
The carrageenan-induced paw edema model is a classic in vivo assay to screen for acute anti-inflammatory activity.[1][5][7]
Protocol:
-
Animal Dosing: Administer the quercetin analogues or a reference anti-inflammatory drug (e.g., indomethacin) to rodents (rats or mice) orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 30 or 60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Inhibition: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Signaling Pathways Modulated by Quercetin Analogues
Quercetin and its analogues exert their biological effects by modulating various intracellular signaling pathways involved in cell proliferation, survival, and inflammation. The PI3K/Akt and EGFR-TK signaling pathways are two of the most well-documented targets.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers. Quercetin and its derivatives have been shown to inhibit this pathway at multiple levels.[3][6][13]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quercetin analogues.
EGFR-TK Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase (TK) that, upon activation, triggers downstream signaling cascades, including the Ras/Raf/MEK/ERK pathway, leading to cell proliferation and survival. Overexpression or mutations of EGFR are common in various cancers. Quercetin and its analogues can directly inhibit EGFR tyrosine kinase activity.[5][9]
Caption: Inhibition of the EGFR-TK signaling pathway by quercetin analogues.
Conclusion
The structural modification of quercetin has proven to be a fruitful strategy for developing novel compounds with enhanced biological activities, particularly in the realm of cancer therapy. The data and protocols presented in this guide offer a valuable resource for researchers working on the development of quercetin-based therapeutics. Further investigations into the synthesis of novel analogues, elucidation of their precise mechanisms of action, and in vivo efficacy studies are warranted to translate the therapeutic potential of these promising compounds into clinical applications.
References
- 1. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The antiproliferative effect of Quercetin in cancer cells is mediated via inhibition of the PI3K-Akt/PKB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
- 8. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 9. Quercetin Derivatives as Potential Therapeutic Agents: An Updated Perspective on the Treatment of Nicotine-Induced Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. 3.5.2. TBARS Assay [bio-protocol.org]
- 12. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Exploring the Bioavailability of Questin: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Questin, a dihydroxyanthraquinone derivative with the chemical structure 1,6-dihydroxy-8-methoxy-3-methylanthracene-9,10-dione, is a compound of growing interest in pharmacological research.[1] Functionally related to emodin, this compound belongs to the anthraquinone class of natural products, which are known for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3] However, the therapeutic potential of anthraquinones is often limited by their low oral bioavailability. This technical guide provides an in-depth exploration of the potential bioavailability of this compound by examining data from structurally similar and well-studied anthraquinones, namely emodin and rhein. The guide will cover their pharmacokinetic profiles, metabolic pathways, and the experimental protocols used to determine these parameters, offering a foundational understanding for the development of this compound as a therapeutic agent.
Pharmacokinetic Profile of Structurally Similar Anthraquinones
The oral bioavailability of anthraquinones is generally low due to factors such as poor aqueous solubility and extensive first-pass metabolism.[4][5] Studies on emodin and rhein, which share the core anthraquinone structure with this compound, provide valuable insights into the expected pharmacokinetic behavior of this compound.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for emodin and rhein from preclinical studies in rats. These values highlight the challenges in achieving high systemic exposure after oral administration.
Table 1: Pharmacokinetic Parameters of Emodin in Rats Following Oral Administration
| Dosage (mg/kg) | Cmax (μg/mL) | Tmax (h) | AUC (μg/mL*h) | Reference |
| 20 | Not Detected (Parent) | - | - | [2][6] |
| 40 | Not Detected (Parent) | - | - | [2][6] |
| 82.4 | Very Low (Parent) | - | - | [2] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve. Note: After oral administration, the parent form of emodin is often undetectable in plasma due to rapid and extensive metabolism. The primary circulating forms are its glucuronide and sulfate conjugates.[2][6]
Table 2: Pharmacokinetic Parameters of Rhein in Rats Following Oral Administration of a Free Rhein Suspension vs. a Rhein-Loaded Self-Nano Emulsifying Drug Delivery System (RS-SNEDDS)
| Formulation | Dosage (mg/kg) | Cmax (μg/mL) | AUC0-t (μg/mL*hr) | Relative Bioavailability Increase | Reference |
| Free Rhein Suspension | Not Specified | 1.96 ± 0.712 | 7.32 ± 0.946 | - | [7][8] |
| RS-SNEDDS | Not Specified | 8.00 ± 0.930 | 37.79 ± 2.01 | ~5.16-fold | [7][8] |
Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration. Note: The data clearly demonstrates that formulation strategies, such as SNEDDS, can significantly enhance the oral bioavailability of anthraquinones like rhein.[7][8]
Metabolism of Anthraquinones
The extensive metabolism of anthraquinones is a primary contributor to their low bioavailability. The main metabolic pathways occur in the intestines and liver.[9][10]
-
Phase II Metabolism: The dominant metabolic pathway for anthraquinones is Phase II conjugation, primarily glucuronidation and sulfation.[10][11] For instance, after oral administration, emodin is rapidly converted to emodin glucuronide, which is the main form found in the bloodstream.[2][6]
-
Other Metabolic Pathways: Other reported metabolic transformations for anthraquinones include hydrolysis, methylation/demethylation, hydroxylation/dehydroxylation, and oxidation/reduction.[10][11] The gut microbiota can also play a significant role in the metabolism of these compounds.[10]
The enzyme This compound monooxygenase specifically acts on this compound, cleaving its anthraquinone ring to form demethylsulochrin.[12][13] This suggests a specific metabolic pathway for this compound that may differ from other anthraquinones and warrants further investigation.
Experimental Protocols
To assess the bioavailability of a novel compound like this compound, a series of in vitro and in vivo experiments are necessary. The following are detailed methodologies for key experiments based on studies of similar compounds.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used.[6]
-
Drug Administration:
-
Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis. To analyze for both the parent compound and its metabolites, plasma samples can be divided, with one portion analyzed directly and the other treated with β-glucuronidase and sulfatase to hydrolyze the conjugates back to the parent form.[6]
-
Bioanalytical Method: Plasma concentrations of this compound and its potential metabolites are quantified using a validated High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) method.[6]
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and half-life (t1/2).
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound in vitro.
Methodology:
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with enterocyte-like characteristics, are cultured on permeable supports.
-
Transport Studies:
-
Apical to Basolateral (A-B) Transport: this compound is added to the apical (AP) side of the Caco-2 monolayer, and its appearance on the basolateral (BL) side is measured over time. This simulates absorption from the gut lumen into the bloodstream.
-
Basolateral to Apical (B-A) Transport: this compound is added to the BL side, and its appearance on the AP side is measured. This indicates the extent of efflux.
-
-
Sample Analysis: The concentration of this compound in the receiver compartment is quantified by HPLC or LC-MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. A low Papp value suggests poor intestinal absorption.
Visualizations: Pathways and Processes
Signaling Pathway
Many anthraquinones, including emodin and rhein, have been shown to exert anti-inflammatory effects by modulating the NF-κB signaling pathway.[3][4] Given its structural similarity, this compound may also interact with this pathway.
References
- 1. This compound | C16H12O5 | CID 160717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Emodin: A Review of its Pharmacology, Toxicity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Mechanisms of Action of Emodin: As an Anti-Cardiovascular Disease Drug [frontiersin.org]
- 4. Rhein: An Updated Review Concerning Its Biological Activity, Pharmacokinetics, Structure Optimization, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Update on Pharmacological Activities, Security, and Pharmacokinetics of Rhein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differences in pharmacokinetics and ex vivo antioxidant activity following intravenous and oral administrations of emodin to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Frontiers | Pharmacokinetics of Anthraquinones from Medicinal Plants [frontiersin.org]
- 10. Pharmacokinetics of Anthraquinones from Medicinal Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound monooxygenase - Wikipedia [en.wikipedia.org]
- 13. This compound monooxygenase(EC 1.14.13.43) - Creative Enzymes [creative-enzymes.com]
Methodological & Application
Application Notes & Protocols for Cell Culture Experiments
These application notes provide detailed protocols and data interpretation guidelines for common cell culture-based assays essential for researchers, scientists, and professionals in drug development.
Section 1: Cell Viability and Proliferation Assays
Cell viability and proliferation assays are fundamental to assessing the cellular response to various treatments and stimuli. These assays are crucial in drug discovery for determining the cytotoxic or cytostatic effects of compounds.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Treat cells with various concentrations of the test compound and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
| Compound Concentration (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Average Absorbance | % Cell Viability |
| 0 (Control) | 1.254 | 1.288 | 1.267 | 1.270 | 100.0 |
| 0.1 | 1.132 | 1.159 | 1.145 | 1.145 | 90.2 |
| 1 | 0.987 | 1.012 | 0.999 | 1.000 | 78.7 |
| 10 | 0.634 | 0.655 | 0.641 | 0.643 | 50.6 |
| 50 | 0.211 | 0.223 | 0.218 | 0.217 | 17.1 |
| 100 | 0.105 | 0.110 | 0.107 | 0.107 | 8.4 |
Cell Proliferation Assay using CFSE
Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent cell-staining dye that can be used to monitor cell proliferation. When cells divide, the CFSE is distributed equally between the two daughter cells, leading to a halving of the fluorescence intensity with each cell division.
-
Cell Labeling: Resuspend cells at 1 x 10⁶ cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 5 µM and incubate for 15 minutes at 37°C.
-
Quenching: Add 5 volumes of ice-cold culture medium and incubate for 5 minutes on ice to quench the staining reaction.
-
Washing: Centrifuge the cells, discard the supernatant, and wash the cell pellet twice with fresh culture medium.
-
Cell Culture: Resuspend the cells in culture medium and seed them for the experiment.
-
Flow Cytometry Analysis: Harvest cells at different time points (e.g., 0, 24, 48, 72 hours) and analyze the CFSE fluorescence by flow cytometry.
| Time (hours) | Mean Fluorescence Intensity (MFI) | % Proliferated Cells |
| 0 | 8750 | 0 |
| 24 | 4320 | 50.6 |
| 48 | 2150 | 75.4 |
| 72 | 1060 | 87.9 |
Section 2: Determination of IC50 Values for Drug Candidates
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. It is a critical parameter in drug development for comparing the effectiveness of different compounds.
Experimental Protocol: IC50 Determination
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Dilution Series: Prepare a serial dilution of the test compound in culture medium.
-
Treatment: Treat the cells with the different concentrations of the compound and a vehicle control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the percentage of viable cells at each compound concentration.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Data Presentation: IC50 Values for Compound X
| Cell Line | IC50 (µM) |
| MCF-7 (Breast Cancer) | 5.2 |
| A549 (Lung Cancer) | 12.8 |
| HCT116 (Colon Cancer) | 8.5 |
| PC-3 (Prostate Cancer) | 15.1 |
Section 3: Signaling Pathway Analysis
Understanding how a drug candidate affects cellular signaling pathways is crucial for elucidating its mechanism of action and potential off-target effects.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway is a key signaling cascade involved in the regulation of cell proliferation, differentiation, and survival.
Caption: The MAPK signaling pathway is activated by growth factors.
PI3K-Akt Signaling Pathway
The PI3K-Akt pathway is another critical signaling route that governs cell survival, growth, and proliferation.[1][2] Dysregulation of this pathway is frequently observed in cancer.[1]
References
Application Notes and Protocols for Compound Q Administration in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the dosage and administration of Compound Q in mice for preclinical research. The following protocols and data are intended as a guide for researchers to conduct in vivo studies to assess the pharmacokinetics, safety, and efficacy of Compound Q. All procedures should be performed in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.
Compound Q Profile
| Property | Description |
| Compound Name | Compound Q |
| Target Pathway | Hypothetical Kinase Signaling Pathway |
| Formulation | Provided as a lyophilized powder. Reconstitute in a sterile vehicle (e.g., 0.9% saline, PBS, or a solution containing 5% DMSO and 40% PEG300) to the desired concentration prior to administration. |
| Storage | Store lyophilized powder at -20°C. Reconstituted solution should be used within 24 hours when stored at 4°C. |
Dosage and Administration in Mice
The selection of the appropriate dose and route of administration is critical for the successful evaluation of Compound Q. The following tables summarize common administration routes and recommended dosages based on typical preliminary studies.
Routes of Administration
The choice of administration route depends on the experimental goals, such as achieving systemic exposure or local effects.[1]
| Route of Administration | Recommended Injection Site | Needle Gauge (G) | Maximum Volume (mL/site) | Rate of Absorption | Common Applications |
| Intravenous (IV) | Lateral tail vein | 27-30 | 0.2 | Rapid | Pharmacokinetic studies, rapid effect studies. |
| Intraperitoneal (IP) | Lower right or left abdominal quadrant | 25-27 | 1.0 | Rapid | Systemic delivery, when IV is not feasible.[2] |
| Subcutaneous (SC) | Scruff of the neck | 25-27 | 1.0 | Slow | Sustained release, depot formulations. |
| Oral Gavage (PO) | Direct to stomach via gavage needle | 20-22 (ball-tipped) | 0.5 | Variable | Enteral absorption studies.[2] |
| Intramuscular (IM) | Not generally recommended due to small muscle mass.[3] | - | - | - | - |
Recommended Dose Ranges for Initial Studies
The following dose ranges are suggested for initial dose-finding and toxicity studies. Researchers should perform their own dose-range finding studies to determine the optimal dose for their specific model.
| Study Type | Route of Administration | Dose Range (mg/kg) | Notes |
| Acute Toxicity | PO, IV, IP | 5 - 2000 | To determine the Maximum Tolerated Dose (MTD) and potential target organ toxicity.[4][5] |
| Pharmacokinetics (PK) | IV, PO | 1 - 10 (IV), 10 - 50 (PO) | To determine key PK parameters such as half-life, clearance, and bioavailability.[6][7] |
| Efficacy Studies | Dependent on PK/PD and toxicity data | Variable | Doses should be based on prior studies to achieve desired therapeutic exposure. |
Experimental Protocols
Protocol for Intravenous (IV) Administration
-
Animal Restraint: Place the mouse in a suitable restraint device to allow access to the lateral tail vein.
-
Tail Warming: To facilitate vasodilation, warm the tail using a heat lamp or by immersing it in warm water (40-45°C) for 1-2 minutes.[3]
-
Injection: Swab the tail with 70% ethanol. Using a 27-30G needle, insert the needle into the lateral tail vein at a shallow angle.
-
Administration: Slowly inject the desired volume of Compound Q solution. If swelling occurs, the needle is not in the vein; withdraw and re-insert.
-
Post-injection: After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding. Monitor the animal for any immediate adverse reactions.
Protocol for Intraperitoneal (IP) Administration
-
Animal Restraint: Manually restrain the mouse by scruffing the neck and securing the tail.
-
Injection Site: Tilt the mouse slightly head-down to move the abdominal organs away from the injection site. Identify the lower right or left abdominal quadrant.
-
Injection: Using a 25-27G needle, insert the needle at a 30-45 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder.
-
Aspiration: Gently aspirate to ensure no body fluids (e.g., urine, blood, intestinal contents) are drawn into the syringe. If fluid is present, discard the syringe and re-attempt with a fresh dose.
-
Administration: Inject the Compound Q solution.
-
Post-injection: Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.
Protocol for Oral Gavage (PO) Administration
-
Animal Restraint: Firmly restrain the mouse by scruffing the neck to prevent head movement.
-
Gavage Needle Measurement: Measure the distance from the tip of the mouse's nose to the last rib to estimate the length of insertion.
-
Administration: Gently insert the ball-tipped gavage needle into the esophagus and advance it to the pre-measured length. Administer the Compound Q solution smoothly.[2]
-
Post-administration: Gently remove the gavage needle and return the mouse to its cage. Monitor for any signs of respiratory distress, which could indicate accidental tracheal administration.[2]
Acute Toxicity Study Protocol
An acute toxicity study is performed to determine the short-term adverse effects of a single high dose of Compound Q.[4]
-
Animal Groups: Use at least 3-5 groups of mice (n=5-10 per group, equal sex distribution) and one vehicle control group.
-
Dosing: Administer single doses of Compound Q at increasing concentrations (e.g., 50, 200, 500, 2000 mg/kg) via the intended clinical route (e.g., oral gavage).
-
Observation: Monitor animals for mortality, clinical signs of toxicity (e.g., changes in behavior, posture, breathing), and body weight changes at 30 minutes, 2, 4, and 6 hours post-administration, and then daily for 14 days.[4]
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals to identify any macroscopic pathological changes.
Pharmacokinetic (PK) Study Protocol
A PK study helps to understand the absorption, distribution, metabolism, and excretion (ADME) of Compound Q.[6][7]
-
Animal Groups: For a typical PK study, use two groups of mice (e.g., C57BL/6 or BALB/c, n=3-4 per time point). One group receives an IV dose (e.g., 5 mg/kg) and the other a PO dose (e.g., 20 mg/kg).
-
Blood Sampling: Collect blood samples (e.g., 20-30 µL) at multiple time points post-administration. For IV administration, typical time points are 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. For PO administration, typical time points are 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Sample Processing: Process blood samples to obtain plasma or serum and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Compound Q in the samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate key pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Visualizations
Hypothetical Signaling Pathway for Compound Q
Caption: Hypothetical signaling pathway inhibited by Compound Q.
Experimental Workflow for a Pharmacokinetic Study
Caption: Workflow for a murine pharmacokinetic study.
Decision Tree for Route of Administration
Caption: Decision tree for selecting an administration route.
References
- 1. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]
- 2. researchgate.net [researchgate.net]
- 3. Laboratory mouse - Wikipedia [en.wikipedia.org]
- 4. Acute toxicity study in rodents | Bienta [bienta.net]
- 5. Toxicology | MuriGenics [murigenics.com]
- 6. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
Application Note: Quantification of Quercetin using a Validated LC-MS/MS Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantification of quercetin in various biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Quercetin, a prominent dietary flavonoid, is of significant interest to the pharmaceutical and nutraceutical industries due to its wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] This document outlines a robust and sensitive LC-MS/MS method, encompassing sample preparation, chromatographic separation, and mass spectrometric detection. Furthermore, it details the validation of the method to ensure accuracy, precision, and reliability of the obtained results, making it suitable for pharmacokinetic studies, quality control of herbal products, and other research applications.
Introduction
Quercetin is a polyphenolic flavonoid ubiquitously found in fruits, vegetables, and grains. Its therapeutic potential has led to a surge in research and the development of quercetin-containing products. Consequently, a reliable and sensitive analytical method is crucial for the accurate quantification of quercetin in various samples, including biological fluids and plant extracts. LC-MS/MS has emerged as the preferred technique for this purpose due to its high selectivity, sensitivity, and speed.[2] This application note presents a comprehensive LC-MS/MS method that has been validated according to established guidelines.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical and depends on the matrix. Below are protocols for common matrices.
a) Plasma/Serum Samples (Protein Precipitation):
-
To 100 µL of plasma or serum in a microcentrifuge tube, add a specific volume of an internal standard (IS) solution.
-
Add 300 µL of methanol or acetonitrile to precipitate proteins.[3]
-
Vortex the mixture for 3 minutes.[3]
-
Centrifuge at 12,000 rpm for 5 minutes to pellet the precipitated proteins.[3]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.[3]
-
Reconstitute the residue in 100 µL of the mobile phase.[3]
-
Inject an aliquot (e.g., 1 µL) into the LC-MS/MS system.[3]
b) Milk Samples (Liquid-Liquid Extraction):
-
Weigh 500 mg of milk into a 1.5 mL microcentrifuge tube.[1]
-
Add 50 µL of the internal standard (IS) solution.[1]
-
Add 1 mL of 0.5% formic acid in acetonitrile.[1]
-
Mix and then centrifuge at 9,447 x g for 5 minutes at room temperature.[1]
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into a chromatographic vial for analysis.[1]
c) Plant Extracts:
-
Mix 1 g of the plant extract with 10 mL of an appropriate extraction solvent (e.g., 70% ethanol).[4]
-
For hydrolysis of quercetin glycosides (if total quercetin is desired), adjust the pH to 2 with 2 N HCl and sonicate for 90 minutes at 60°C.[4]
-
Centrifuge the extract at 5000 x g for 10 minutes.[4]
-
Filter the supernatant through a 0.2 µm filter before injection.[4]
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters. Optimization may be required for specific instruments and applications.
a) Liquid Chromatography:
-
Column: A C18 column is commonly used, for instance, a ZORBAX SB-C18 (50 mm × 2.1 mm, 1.8 µm) or an ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[1][5]
-
Mobile Phase: A gradient elution using a combination of water with 0.1% or 0.5% formic acid (Solvent A) and an organic solvent like methanol or acetonitrile (Solvent B) is often employed.[1][5]
-
Flow Rate: A typical flow rate is between 0.350 and 0.400 mL/min.[5][6][7]
b) Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is generally preferred for quercetin analysis.[3][8]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: The precursor ion for quercetin is typically m/z 301. The most common product ions for quantification and qualification are m/z 151 and 179.[8][9]
Data Presentation
The quantitative performance of the LC-MS/MS method for quercetin is summarized in the tables below, compiled from various studies.
Table 1: Mass Spectrometry Parameters for Quercetin Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Quercetin | 301.0 | 151.0 | Negative ESI | [8] |
| Quercetin | 301.1 | 179.2, 151.1 | Negative ESI | [9] |
Table 2: Summary of Method Validation Parameters for Quercetin Quantification
| Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (RSD%) | Recovery (%) | Reference |
| Milk | 10 - 10,000 µg/kg | 1.0 µg/kg | - | 3.0 - 12.0 | 89.1 - 108 | [1] |
| Thespesia populnea Extract | 25 - 2500 | - | Within ±15 | <15 | - | [6][7] |
| Rat Plasma | - | - | Intra-day: ≤85.23, Inter-day: ≤84.87 | Intra-day: ≤3.02, Inter-day: ≤2.75 | ≤85.23 (Intra-day), ≤84.87 (Inter-day) | [5] |
| Rat Serum | 5 - 2000 | 5.0 | 93.30 - 104.20 | 3.32 - 9.61 | 80.52 - 87.96 | [8] |
| Green Coffee Beans | 0.001 - 10 mg/L | 0.001 mg/L | - | - | 78.67 - 94.09 | [4] |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for quercetin quantification.
Method Validation Process
Caption: Key parameters for method validation.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and specific approach for the quantification of quercetin in a variety of matrices. The presented protocols for sample preparation and instrument conditions, along with the comprehensive validation data, offer a solid foundation for researchers, scientists, and drug development professionals. This method can be readily implemented for pharmacokinetic analysis, quality control of natural products, and various other research applications requiring accurate determination of quercetin concentrations.
References
- 1. Development of a UHPLC-MS/MS Method for the Determination of Quercetin in Milk and its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Development and Validation of a Rapid LC-MS/MS Method for Simultaneous Determination of Kaempferol and Quercetin in Thespesia populnea Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Note: Preparation, Storage, and Handling of Questin Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction Questin (1,6-dihydroxy-8-methoxy-3-methylanthracene-9,10-dione) is a naturally occurring anthraquinone compound found in various fungi and plants.[1][2] It has garnered research interest for its potential antibacterial, antiprotozoal, and anticancer activities.[1] A significant challenge in working with this compound is its very low aqueous solubility, which can impede its application in biological assays.[3] Proper preparation and storage of this compound solutions are therefore critical to ensure accurate, reproducible, and reliable experimental outcomes. This document provides detailed protocols for the preparation and storage of this compound solutions and outlines essential safety precautions.
Safety and Handling Precautions
When handling this compound, especially in its powdered form, it is crucial to adhere to standard laboratory safety procedures to minimize exposure risk.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile gloves).[4]
-
Engineering Controls: When weighing or handling the solid powder, perform the work in a chemical fume hood or a biological safety cabinet to prevent inhalation of airborne particles.[5]
-
Spill Management: In case of a spill, absorb the material with an inert substance like sand or clay.[4] Collect the contaminated material into a suitable container for proper disposal. Do not allow the chemical to enter drains or water supplies.[4]
-
First Aid:
-
Skin Contact: Remove contaminated clothing and immediately rinse the affected skin with plenty of water for 15-20 minutes.[4]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[4]
-
Inhalation: Move the individual to fresh air.[4]
-
Ingestion: Do not induce vomiting. If the person is conscious, have them sip a glass of water.[4]
-
In all cases of exposure, seek prompt medical attention.[4]
-
-
General Hygiene: Wash hands thoroughly before and after handling the compound.[6] Avoid contact with skin, eyes, and clothing.[7]
Solubility of this compound
This compound is characterized by its poor solubility in water, but it is soluble in several organic solvents.[3][8] The data below summarizes its solubility profile.
| Solvent | Solubility | Reference |
| Distilled Water (37 °C) | 0.57 ± 0.10 µg/mL | [3][9] |
| Water with HP-β-CD Inclusion Complex | 62.63 ± 1.21 µg/mL | [3][9] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [8] |
| Chloroform | Soluble | [8] |
| Dichloromethane | Soluble | [8] |
| Ethyl Acetate | Soluble | [8] |
| Acetone | Soluble | [8] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution in an organic solvent, which is a common practice for compounds with low aqueous solubility.
Materials and Equipment:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Microcentrifuge tubes or amber glass vials
-
Volumetric flask (optional, for larger volumes)
-
Pipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the Required Mass: Determine the mass of this compound needed to achieve the desired stock concentration. The molecular weight of this compound is 284.26 g/mol .[2]
-
Formula: Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molar Mass ( g/mol )
-
Example for a 10 mM stock solution in 1 mL: Mass (g) = (0.010 mol/L) x (0.001 L) x (284.26 g/mol ) = 0.00284 g = 2.84 mg
-
-
Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance in a chemical fume hood.
-
Dissolution:
-
Transfer the weighed this compound powder into an appropriately sized tube or vial.
-
Add the calculated volume of DMSO to the vial.
-
Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear, colored solution should be formed.
-
If dissolution is slow, brief sonication in a water bath can be used to facilitate the process.
-
-
Verification: Visually inspect the solution against a light source to ensure that no solid particles remain.
-
Storage:
-
For long-term storage, it is recommended to create single-use aliquots to avoid repeated freeze-thaw cycles.
-
Dispense the stock solution into smaller microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots as recommended in Section 4.
-
Protocol 2: Preparation of Aqueous Working Solutions from a DMSO Stock
This protocol outlines the dilution of the organic stock solution into an aqueous medium (e.g., cell culture medium, phosphate-buffered saline) for final experimental use.
Materials and Equipment:
-
This compound stock solution (from Protocol 1)
-
Aqueous experimental buffer or medium
-
Sterile pipette tips
-
Sterile microcentrifuge tubes or multi-well plates
Procedure:
-
Thawing: Retrieve an aliquot of the this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
Dilution:
-
Vortex the thawed stock solution gently to ensure homogeneity.
-
Perform a serial dilution if necessary. To minimize precipitation, do not dilute the DMSO stock more than 1:1000 directly into the aqueous medium (final DMSO concentration ≤ 0.1%).
-
Add the required volume of the stock solution to the pre-warmed aqueous medium and immediately mix thoroughly by pipetting or vortexing. Note: Always add the stock solution to the aqueous medium, not the other way around.
-
-
Solubility Check: After dilution, visually inspect the working solution for any signs of precipitation. If cloudiness or particles appear, the concentration may be too high for that specific aqueous medium.
-
Use Immediately: Due to the potential for decreased stability and precipitation over time, it is highly recommended to prepare aqueous working solutions fresh immediately before each experiment.
Storage and Stability Recommendations
Proper storage is essential to maintain the integrity and activity of this compound.
| Form of this compound | Recommended Storage Conditions | Notes |
| Solid Powder | Store at -20°C. Keep in a tightly sealed, light-resistant container. | Protect from moisture and light to prevent degradation. Storing in a desiccator can further protect from humidity.[7] |
| DMSO Stock Solution | Store at -20°C or -80°C in single-use aliquots. | Avoid repeated freeze-thaw cycles. Protect from light. When stored properly, organic stock solutions are generally stable for several months. |
| Aqueous Working Solution | Use immediately after preparation. Do not store. | This compound has poor aqueous solubility and may precipitate out of solution over time. The stability in aqueous media is limited; fresh preparation is critical for reliable results. |
Visual Workflows
The following diagrams illustrate the key processes for preparing and handling this compound solutions.
Caption: Workflow for this compound stock solution preparation and storage.
Caption: Decision workflow for preparing this compound working solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C16H12O5 | CID 160717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Characterization, solubility and antibacterial activity of inclusion complex of this compound with hydroxypropyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cpda.com [cpda.com]
- 5. safety.duke.edu [safety.duke.edu]
- 6. Precautions to consider when taking hazardous products - Proxim [groupeproxim.ca]
- 7. questspecialty.com [questspecialty.com]
- 8. This compound | CAS:3774-64-9 | Anthraquinones | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Questin in CRISPR-Cas9 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CRISPR-Cas9 system has revolutionized the field of genome engineering, offering a powerful tool for precise genetic modification. However, controlling the cellular DNA repair pathways following Cas9-induced double-strand breaks (DSBs) remains a key challenge. The competition between the error-prone Non-Homologous End Joining (NHEJ) pathway and the precise Homology-Directed Repair (HDR) pathway dictates the outcome of the gene-editing process. Enhancing the efficiency of HDR is particularly desirable for applications requiring precise gene insertions or corrections.
This document provides detailed application notes and protocols for the use of Questin , a known anthraquinone compound, in CRISPR-Cas9 studies. This compound has been identified as an inhibitor of the Cdc25B phosphatase , a key regulator of the cell cycle. By modulating cell cycle progression, this compound presents a novel, hypothetical approach to enhance the efficiency of HDR-mediated gene editing with CRISPR-Cas9.
Principle of Action: A Hypothetical Mechanism
This compound is a natural anthraquinone that has been shown to exhibit anticancer and antibacterial properties.[1] Its primary known mechanism of action is the inhibition of Cdc25B phosphatase.[1] Cdc25B is a crucial enzyme that promotes entry into mitosis by activating the cyclin-dependent kinase 1 (Cdk1).[2][3] Inhibition of Cdc25B leads to cell cycle arrest at the G2/M checkpoint.[2][4][5]
The choice between the two major DNA repair pathways, NHEJ and HDR, is tightly regulated by the cell cycle. NHEJ is active throughout the cell cycle, while HDR is predominantly active during the S and G2 phases when a sister chromatid is available as a template for repair. By arresting cells in the G2 phase, where HDR is most active, this compound may shift the balance of DNA repair towards the more precise HDR pathway following a CRISPR-Cas9 induced DSB. This hypothesized mechanism suggests that this compound could be a valuable tool for increasing the frequency of desired knock-in events in gene-editing experiments.
Signaling Pathway and Experimental Workflow
To visualize the proposed mechanism and the experimental approach, the following diagrams have been generated using the DOT language.
Caption: Hypothesized signaling pathway of this compound in modulating CRISPR-Cas9 outcomes.
Caption: General experimental workflow for investigating the effect of this compound on CRISPR-Cas9 editing.
Quantitative Data Summary
As there is currently no direct published data on the effect of this compound on CRISPR-Cas9 editing efficiency, the following tables are presented as templates for organizing and presenting experimental results.
Table 1: Dose-Response of this compound on Cell Viability and G2/M Arrest
| This compound Concentration (µM) | Cell Viability (%) | G2/M Population (%) |
| 0 (Control) | 100 | |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 |
Table 2: Effect of this compound on CRISPR-Cas9 Editing Efficiency
| Treatment | HDR Frequency (%) | NHEJ Frequency (Indels, %) |
| Control (No this compound) | ||
| This compound (Optimal Conc.) |
Detailed Experimental Protocols
The following protocols provide a framework for investigating the application of this compound in CRISPR-Cas9 studies. Optimization for specific cell types and experimental goals is recommended.
Protocol 1: Determination of Optimal this compound Concentration
Objective: To determine the optimal concentration of this compound that induces G2/M cell cycle arrest without significant cytotoxicity.
Materials:
-
Cell line of interest (e.g., HEK293T, HeLa, or induced pluripotent stem cells - iPSCs)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Propidium iodide (PI) staining solution for flow cytometry
-
RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 96-well plates (for viability assay) and 6-well plates (for cell cycle analysis) at an appropriate density to reach 60-70% confluency on the day of treatment.
-
This compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Replace the medium in the wells with the this compound-containing medium. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Cell Viability Assay: Perform the cell viability assay according to the manufacturer's instructions. Measure the absorbance or fluorescence to determine the percentage of viable cells relative to the control.
-
Cell Cycle Analysis: a. Harvest the cells from the 6-well plates by trypsinization. b. Wash the cells with cold PBS and centrifuge. c. Resuspend the cell pellet in a hypotonic PI staining solution containing RNase A. d. Incubate in the dark at 4°C for 30 minutes. e. Analyze the cell cycle distribution by flow cytometry.
-
Data Analysis: Determine the highest concentration of this compound that results in a significant increase in the G2/M population without causing a substantial decrease in cell viability (e.g., >80% viability).
Protocol 2: Assessing the Effect of this compound on CRISPR-Cas9 HDR Efficiency
Objective: To evaluate whether treatment with the optimal concentration of this compound enhances the efficiency of HDR-mediated gene editing.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (at the optimal concentration determined in Protocol 1)
-
CRISPR-Cas9 components:
-
Purified Cas9 protein
-
Synthetic single guide RNA (sgRNA) targeting the genomic locus of interest
-
HDR template (single-stranded oligodeoxynucleotide - ssODN, or a plasmid donor)
-
-
Transfection reagent (e.g., Lipofectamine CRISPRMAX, or electroporation system)
-
Genomic DNA extraction kit
-
Primers flanking the target region
-
PCR reagents
-
Next-generation sequencing (NGS) platform or digital droplet PCR (ddPCR) system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 24-well or 12-well plates. Once they reach the desired confluency, treat them with the optimal concentration of this compound or vehicle control for the predetermined duration (e.g., 24 hours).
-
Preparation of Ribonucleoprotein (RNP) Complex: a. Mix the sgRNA and Cas9 protein in an appropriate buffer and incubate at room temperature for 10-20 minutes to form the RNP complex.
-
Transfection: a. Mix the RNP complex and the HDR template with the transfection reagent according to the manufacturer's protocol. b. Add the transfection mix to the this compound-treated and control cells.
-
Post-Transfection Incubation: Incubate the cells for 48-72 hours.
-
Genomic DNA Extraction: Harvest the cells and extract genomic DNA using a commercial kit.
-
Analysis of Editing Efficiency: a. PCR Amplification: Amplify the target genomic region using primers flanking the editing site. b. Quantification of HDR and NHEJ:
- NGS: Perform deep sequencing of the PCR amplicons. Analyze the sequencing data to quantify the percentage of reads corresponding to perfect HDR, and the percentage of reads with insertions or deletions (indels) indicative of NHEJ.
- ddPCR: Design specific probes for the HDR-modified allele and the wild-type allele to quantify the frequency of HDR.
Troubleshooting and Considerations
-
Cytotoxicity: High concentrations of this compound may be toxic to cells. It is crucial to perform a thorough dose-response curve to identify a concentration that maximizes G2/M arrest while maintaining high cell viability.
-
Timing of Treatment: The timing of this compound treatment relative to CRISPR-Cas9 delivery may be critical. Pre-treatment is suggested to allow for cell cycle synchronization before the introduction of the DSB.
-
Cell Type Variability: The effects of this compound on cell cycle and DNA repair may vary between different cell types. Protocols should be optimized for each specific cell line.
-
Off-Target Effects: While the primary goal is to enhance on-target HDR, it is advisable to assess off-target editing at predicted sites, as alterations in the DNA damage response could potentially influence off-target activity.
Conclusion
The application of this compound in CRISPR-Cas9 studies represents a promising, yet-to-be-explored avenue for enhancing the efficiency of precise gene editing. The proposed mechanism, based on the inhibition of Cdc25B and subsequent G2/M cell cycle arrest, provides a strong rationale for its potential to favor the HDR pathway. The protocols and guidelines presented here offer a comprehensive framework for researchers to investigate this hypothesis and potentially unlock a new tool for optimizing CRISPR-Cas9-mediated genome engineering. Further research is warranted to validate this application and to fully elucidate the molecular mechanisms involved.
References
- 1. Improving Precise CRISPR Genome Editing by Small Molecules: Is there a Magic Potion? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cdc25B phosphatase is essential for the G2/M phase transition in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. journals.biologists.com [journals.biologists.com]
Questin: From Natural Product to a Potential Molecular Probe
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Questin, a naturally occurring anthraquinone derivative, has recently garnered attention for its bioactive properties. While traditionally investigated for its antibacterial and antitumor activities, the potential of this compound as a molecular probe in cellular and molecular biology research remains an emerging area of exploration. This document provides an overview of the known biological activities of this compound and outlines a hypothetical framework for its development and application as a molecular probe for studying cellular signaling pathways.
Known Biological Activities of this compound
Currently, the most well-documented biological activity of this compound is its antibacterial effect, particularly against the aquatic pathogen Vibrio harveyi. Research has shown that this compound exhibits both antibacterial and bactericidal properties.[1][2]
Mechanism of Antibacterial Action
The primary mechanism of this compound's antibacterial action against V. harveyi involves the disruption of the bacterial cell wall and membrane.[1][2] This leads to increased permeability and loss of cellular integrity, ultimately causing the leakage of intracellular components and cell death.[1][2]
Table 1: Antibacterial Activity of this compound against Vibrio harveyi
| Parameter | Value (µg/mL) | Reference |
| Minimum Inhibitory Concentration (MIC) | 31.25 | [1] |
| Minimum Bactericidal Concentration (MBC) | 62.5 | [1] |
Developing this compound as a Molecular Probe: A Hypothetical Framework
While not yet established, this compound's intrinsic properties could be harnessed for its development as a molecular probe. Natural products are increasingly being explored as chemical probes due to their inherent biological activity and structural diversity. The following sections outline a potential workflow for investigating this compound's utility as a molecular probe.
Caption: Hypothetical workflow for developing this compound into a molecular probe.
Protocol 1: Target Identification and Validation
Objective: To identify the cellular protein(s) that this compound interacts with.
Methodology: Affinity Chromatography-Mass Spectrometry
-
Immobilization of this compound:
-
Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).
-
Incubate the this compound derivative with the beads to achieve immobilization.
-
Wash the beads extensively to remove any non-covalently bound compound.
-
-
Cell Lysate Preparation:
-
Culture a relevant cell line (e.g., a human cancer cell line if investigating antitumor effects) to high density.
-
Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pull-down:
-
Incubate the clarified cell lysate with the this compound-immobilized beads.
-
As a negative control, incubate a separate aliquot of the lysate with beads that have been treated with the linker alone.
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Protein Identification:
-
Elute the bound proteins from the beads using a competitive inhibitor (if known), a change in pH, or a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands that are present in the this compound pull-down but not in the control.
-
Identify the proteins by in-gel digestion followed by mass spectrometry (LC-MS/MS).
-
Protocol 2: Analysis of Signaling Pathway Modulation
Objective: To determine the effect of this compound on a specific signaling pathway, for example, a hypothetical interaction with the MAPK/ERK pathway.
Methodology: Western Blotting
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa cells) and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for different time points.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known activator or inhibitor of the pathway).
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against key proteins in the MAPK/ERK pathway (e.g., phospho-ERK, total-ERK, phospho-MEK, total-MEK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
-
Caption: Hypothetical modulation of the MAPK/ERK pathway by this compound.
Future Directions
The development of this compound as a molecular probe holds potential for advancing our understanding of various cellular processes. Future research should focus on:
-
Comprehensive Target Identification: Utilizing unbiased screening methods to identify all potential cellular targets of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing this compound analogs to optimize binding affinity, selectivity, and fluorescent properties.
-
Live-Cell Imaging Applications: Developing this compound-based probes for real-time visualization of protein activity and localization in living cells.
By systematically investigating its molecular interactions and effects on signaling pathways, the scientific community can unlock the full potential of this compound as a valuable tool for biological research and drug discovery.
References
- 1. Antibacterial activity and action mechanism of this compound from marine Aspergillus flavipes HN4-13 against aquatic pathogen Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activity and action mechanism of this compound from marine Aspergillus flavipes HN4-13 against aquatic pathogen Vibrio harveyi - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid and efficient testing of large compound libraries to identify novel therapeutic candidates. This document provides detailed application notes and protocols for three widely used HTS assay technologies: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay), TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer), and Luciferase Reporter Assays.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
Application Note:
AlphaLISA is a bead-based, no-wash immunoassay technology that is highly suited for HTS due to its sensitivity, wide dynamic range, and resistance to matrix effects. The assay principle relies on the proximity of two bead types: Donor beads and Acceptor beads. When a biological interaction brings these beads close together, a cascade of chemical reactions is initiated upon excitation of the Donor beads, leading to a luminescent signal from the Acceptor beads. This technology is versatile and can be adapted to detect a wide range of analytes, including proteins, nucleic acids, and small molecules, as well as to study protein-protein and protein-nucleic acid interactions.
Signaling Pathway and Experimental Workflow:
The AlphaLISA technology is based on the diffusion of singlet oxygen from a Donor bead to an Acceptor bead when they are brought into proximity by a molecular interaction.
Experimental Protocol: AlphaLISA Immunoassay for Cytokine Detection
This protocol describes the detection of a target cytokine from cell culture supernatant.
Materials:
-
AlphaLISA Acceptor beads conjugated with an antibody against the target cytokine.
-
Biotinylated antibody against a different epitope of the target cytokine.
-
Streptavidin-coated Donor beads.
-
AlphaLISA Immunoassay Buffer.
-
Microplate (384-well, white).
-
Multimode plate reader with AlphaLISA detection capabilities.
-
Standard recombinant cytokine.
-
Samples (cell culture supernatant).
Procedure:
-
Reagent Preparation:
-
Prepare a standard curve of the recombinant cytokine in Immunoassay Buffer.
-
Dilute the Acceptor beads and biotinylated antibody in Immunoassay Buffer to the desired working concentration.
-
Prepare a suspension of Streptavidin Donor beads in Immunoassay Buffer. Keep the Donor beads protected from light.
-
-
Assay Plate Preparation:
-
Add 5 µL of standard or sample to each well of the 384-well plate.
-
Add 10 µL of the mixture of Acceptor beads and biotinylated antibody to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Signal Detection:
-
Add 10 µL of the Streptavidin Donor bead suspension to each well under subdued light.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Read the plate on a compatible plate reader.
-
Data Presentation:
| Parameter | Value | Reference |
| Z' Factor | 0.65 | [1] |
| Signal-to-Background Ratio | >200 | [2] |
| Lower Detection Limit (LDL) | 2 pg/mL | [3] |
| IC50 (Example Inhibitor) | 0.073 µM | [1] |
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Application Note:
TR-FRET is a robust and homogeneous fluorescence-based assay technology widely used in HTS for studying biomolecular interactions, particularly in kinase and protease activity assays. It combines the principles of FRET with time-resolved fluorescence detection, which significantly reduces background fluorescence from scattered light and autofluorescent compounds. The assay utilizes a donor fluorophore with a long fluorescence lifetime (typically a lanthanide, such as Europium or Terbium) and an acceptor fluorophore. When the donor and acceptor are in close proximity due to a molecular interaction, excitation of the donor results in energy transfer to the acceptor, which then emits light at its specific wavelength. The time-resolved detection allows for the measurement of the acceptor signal after the short-lived background fluorescence has decayed.
Signaling Pathway and Experimental Workflow:
The TR-FRET assay for a kinase inhibitor screening involves monitoring the phosphorylation of a substrate.
Experimental Protocol: TR-FRET Kinase Assay
This protocol outlines a generic procedure for screening kinase inhibitors.
Materials:
-
Kinase of interest.
-
Biotinylated peptide substrate for the kinase.
-
Europium-labeled anti-phospho-substrate antibody (Donor).
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC or XL665).
-
Kinase reaction buffer.
-
ATP solution.
-
Stop solution (containing EDTA).
-
Test compounds (potential inhibitors).
-
Microplate (384-well, low-volume, black).
-
TR-FRET compatible plate reader.
Procedure:
-
Kinase Reaction:
-
Add 2 µL of test compound or control to the wells.
-
Add 4 µL of a solution containing the kinase and the biotinylated substrate in kinase buffer.
-
Initiate the reaction by adding 4 µL of ATP solution.
-
Incubate for the desired time (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the kinase reaction by adding 5 µL of stop solution.
-
Add 5 µL of a detection mixture containing the Europium-labeled antibody and the streptavidin-acceptor.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Signal Reading:
-
Read the plate in a TR-FRET reader, with excitation around 320-340 nm and emission detection at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Data Presentation:
| Parameter | Value | Reference |
| Z' Factor | >0.7 | [4] |
| Signal-to-Background Ratio | >20 | [4] |
| ATP Km,app (Example) | 25 µM | [5] |
| IC50 (Example Inhibitor) | 100 nM | [6] |
Luciferase Reporter Assays
Application Note:
Luciferase reporter assays are a powerful and widely used tool in HTS for studying gene expression and signal transduction pathways.[7] These assays are based on the expression of a luciferase enzyme, which catalyzes a light-emitting reaction in the presence of its substrate. The amount of light produced is directly proportional to the amount of luciferase enzyme, which in turn reflects the transcriptional activity of a promoter of interest. By placing the luciferase gene under the control of a specific response element, researchers can monitor the activation or inhibition of signaling pathways in response to various stimuli, including small molecules.[7] These assays are highly sensitive, have a broad dynamic range, and are easily automated.[8]
Signaling Pathway and Experimental Workflow:
The workflow for a luciferase reporter assay to screen for modulators of a transcription factor is depicted below.
Experimental Protocol: Dual-Luciferase® Reporter Assay for Transcription Factor Activity
This protocol is designed to measure the activity of a specific transcription factor. A second reporter (Renilla luciferase) is used for normalization.
Materials:
-
Mammalian cell line (e.g., HEK293).
-
Reporter plasmid: Firefly luciferase gene downstream of a promoter containing response elements for the transcription factor of interest.
-
Control plasmid: Constitutively expressed Renilla luciferase for normalization.
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Test compounds.
-
Dual-Glo® Luciferase Assay System.
-
White, opaque 96-well or 384-well plates.
-
Luminometer.
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells into the assay plate at a density that will result in 70-90% confluency at the time of the assay.
-
Co-transfect the cells with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24-48 hours.
-
-
Compound Treatment:
-
Remove the transfection medium and add fresh medium containing the test compounds at various concentrations.
-
Incubate for a period sufficient to allow for changes in gene expression (typically 6-24 hours).
-
-
Luciferase Assay:
-
Equilibrate the plate and the Dual-Glo® Luciferase Reagent to room temperature.
-
Add a volume of Dual-Glo® Luciferase Reagent equal to the volume of culture medium in each well.
-
Incubate for 10 minutes at room temperature to induce cell lysis and the firefly luciferase reaction.
-
Measure the firefly luminescence.
-
Add an equal volume of Dual-Glo® Stop & Glo® Reagent to each well to quench the firefly reaction and initiate the Renilla luciferase reaction.
-
Incubate for 10 minutes at room temperature.
-
Measure the Renilla luminescence.
-
-
Data Analysis:
-
Calculate the ratio of Firefly to Renilla luciferase activity for each well to normalize for transfection efficiency and cell number.
-
Data Presentation:
| Parameter | Value | Reference |
| Z' Factor | >0.5 | [9] |
| Fold Induction (Agonist) | 10 to 300-fold | [9] |
| EC50 (Example Agonist) | Varies by pathway | [10] |
| IC50 (Example Antagonist) | Varies by pathway | [10] |
References
- 1. researchgate.net [researchgate.net]
- 2. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pufei.com [pufei.com]
- 4. Detection of E2F-Induced Transcriptional Activity Using a Dual Luciferase Reporter Assay | Springer Nature Experiments [experiments.springernature.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. goldbio.com [goldbio.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immunohistochemical Staining with Questin
Introduction
Immunohistochemistry (IHC) is a powerful technique used to visualize the distribution and localization of specific cellular components within tissues.[1] This method combines histological, immunological, and biochemical principles to identify specific antigens in situ, providing crucial insights for both basic research and clinical diagnostics.[1] IHC is widely applied in drug development and medical research to study normal tissue, pathological processes, and the efficacy of new treatments.[1][2][3]
These application notes provide a detailed protocol for the use of "Questin," a novel primary antibody, in formalin-fixed, paraffin-embedded (FFPE) tissue sections. The following guidelines are intended for researchers, scientists, and drug development professionals to achieve reliable and reproducible staining results.
Experimental Protocols
1. Tissue Preparation and Sectioning
Proper tissue fixation and preparation are critical for preserving tissue morphology and antigenicity.[3][4]
-
Fixation: Immediately immerse freshly dissected tissue in 10% neutral buffered formalin for 18-24 hours at room temperature. The volume of fixative should be at least 10-20 times the volume of the tissue.
-
Dehydration and Embedding: Dehydrate the fixed tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.[5] Dry the slides overnight at 37°C or for 1 hour at 60°C.
2. Deparaffinization and Rehydration
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate the sections by immersing them in a series of graded ethanol solutions: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
-
Rinse slides in distilled water for 5 minutes.[5]
3. Antigen Retrieval
This step is crucial for unmasking epitopes that may have been altered by formalin fixation.[6]
-
Heat-Induced Epitope Retrieval (HIER):
-
Immerse slides in a staining dish containing a retrieval solution (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0).
-
Heat the solution to 95-100°C in a water bath, steamer, or microwave.[5] Maintain the temperature for 20-30 minutes.
-
Allow the slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse with distilled water and then with a wash buffer (e.g., PBS or TBS).
-
4. Staining Procedure
-
Peroxidase Block: To quench endogenous peroxidase activity, incubate sections in 3% hydrogen peroxide for 10-15 minutes at room temperature.[5] Rinse well with wash buffer.
-
Blocking: To prevent non-specific antibody binding, incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes in a humidified chamber.[4]
-
Primary Antibody (this compound) Incubation:
-
Dilute the "this compound" primary antibody to its optimal concentration in an antibody diluent.
-
Blot the excess blocking solution from the slides and apply the diluted "this compound" antibody.
-
Incubate overnight at 4°C in a humidified chamber.[4] This typically provides higher specificity and lower background.
-
-
Secondary Antibody Incubation:
-
Rinse the slides with wash buffer (3 changes, 5 minutes each).
-
Apply a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) and incubate for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse the slides with wash buffer (3 changes, 5 minutes each).
-
Incubate with an enzyme conjugate such as Streptavidin-HRP for 30 minutes at room temperature.
-
Rinse again with wash buffer.
-
-
Chromogen Application:
5. Counterstaining, Dehydration, and Mounting
-
Counterstaining: Lightly counterstain the sections with hematoxylin to visualize cell nuclei.[5]
-
Dehydration: Dehydrate the sections through graded ethanol solutions and clear with xylene.[5]
-
Mounting: Apply a coverslip using a permanent mounting medium.[5]
Data Presentation: Optimization Tables
Effective IHC results depend on the careful optimization of several parameters. The tables below provide a template for documenting the optimization of the "this compound" antibody.
Table 1: this compound Primary Antibody Dilution Optimization
| Dilution | Staining Intensity | Background Staining | Signal-to-Noise Ratio |
| 1:50 | +++ | ++ | Low |
| 1:100 | +++ | + | Moderate |
| 1:200 | ++ | +/- | High (Optimal) |
| 1:500 | + | - | Moderate |
| 1:1000 | +/- | - | Low |
Intensity Key: +++ (Strong), ++ (Moderate), + (Weak), +/- (Very Weak), - (None)
Table 2: Antigen Retrieval Optimization
| Buffer | pH | Incubation Time (min) | Staining Intensity | Tissue Morphology |
| Citrate | 6.0 | 20 | ++ | Excellent |
| Citrate | 6.0 | 30 | +++ | Good |
| Tris-EDTA | 9.0 | 20 | +++ | Excellent (Optimal) |
| Tris-EDTA | 9.0 | 30 | +++ | Fair |
Visualization of Workflow
The following diagram illustrates the key stages of the immunohistochemistry protocol.
References
- 1. Overview of Immunohistochemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. What are the applications of IHC? | AAT Bioquest [aatbio.com]
- 3. Immunohistochemistry (IHC) | Cell Signaling Technology [cellsignal.com]
- 4. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 5. youtube.com [youtube.com]
- 6. Protocols for IHC | Abcam [abcam.com]
Application Note: Flow Cytometry Analysis of Cellular Processes Following Questin Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Questin, a naturally occurring anthraquinone derivative, has garnered interest in pharmacological research due to its potential biological activities. Understanding the cellular response to this compound treatment is crucial for elucidating its mechanism of action and evaluating its therapeutic potential. Flow cytometry is a powerful, high-throughput technique that enables the rapid and quantitative analysis of multiple cellular parameters at the single-cell level. This application note provides detailed protocols for assessing the effects of this compound on key cellular processes, including apoptosis, cell cycle progression, and the generation of reactive oxygen species (ROS), using flow cytometry. Furthermore, we explore the potential involvement of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell fate and survival.
Data Presentation
The following table summarizes the expected quantitative data from the described flow cytometry experiments. This structured format allows for a clear comparison of the effects of various this compound concentrations.
| Parameter | Assay | Control (Vehicle) | This compound (Low Conc.) | This compound (Mid Conc.) | This compound (High Conc.) |
| Apoptosis | Annexin V-FITC/PI | % Early Apoptotic Cells | % Early Apoptotic Cells | % Early Apoptotic Cells | % Early Apoptotic Cells |
| % Late Apoptotic Cells | % Late Apoptotic Cells | % Late Apoptotic Cells | % Late Apoptotic Cells | ||
| % Necrotic Cells | % Necrotic Cells | % Necrotic Cells | % Necrotic Cells | ||
| % Live Cells | % Live Cells | % Live Cells | % Live Cells | ||
| Cell Cycle | Propidium Iodide (PI) Staining | % G0/G1 Phase | % G0/G1 Phase | % G0/G1 Phase | % G0/G1 Phase |
| % S Phase | % S Phase | % S Phase | % S Phase | ||
| % G2/M Phase | % G2/M Phase | % G2/M Phase | % G2/M Phase | ||
| Reactive Oxygen Species (ROS) | DCFH-DA Staining | Mean Fluorescence Intensity | Mean Fluorescence Intensity | Mean Fluorescence Intensity | Mean Fluorescence Intensity |
Experimental Protocols
Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol details the detection and quantification of apoptotic and necrotic cells following this compound treatment.[1][2]
Materials:
-
Cells of interest (e.g., cancer cell line)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight. Treat the cells with varying concentrations of this compound and a vehicle control for a predetermined time (e.g., 24, 48 hours).
-
Cell Harvesting: Following treatment, collect both the floating and adherent cells. Gently wash the adherent cells with PBS and detach them using a non-enzymatic cell dissociation solution or gentle scraping. Combine with the floating cells from the supernatant.
-
Cell Staining: Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant. Wash the cells twice with cold PBS. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Incubation: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour. Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution after this compound treatment.[3][4]
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as described in the apoptosis protocol.
-
Cell Harvesting: Harvest the cells as described previously.
-
Cell Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Cell Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cells once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol outlines the detection of intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[5][6]
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
PBS
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
Positive control (e.g., H2O2)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as described in the apoptosis protocol.
-
Cell Staining: After the desired treatment period, remove the medium and wash the cells twice with PBS. Add fresh, pre-warmed serum-free medium containing 10 µM DCFH-DA to each well.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.
-
Cell Harvesting: Detach the cells using a non-enzymatic cell dissociation solution.
-
Flow Cytometry Analysis: Immediately analyze the fluorescence intensity of the cells using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm. A positive control treated with an ROS-inducing agent should be included.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound's cellular effects.
Caption: General experimental workflow for flow cytometry analysis.
Caption: Logical flow of data analysis for flow cytometry results.
References
- 1. Apoptosis analysis using flow cytometry [bio-protocol.org]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 5. Flow Cytometric Measurement Of ROS Production In Macrophages In Response To FcγR Cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry [protocols.io]
Application Notes and Protocols for Organoid Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the culture of intestinal and patient-derived tumor organoids, including detailed protocols for their establishment, maintenance, and application in drug screening and disease modeling. The information is intended to provide researchers with the necessary tools to successfully implement organoid technology in their own laboratories.
Introduction to Organoid Culture
Organoids are three-dimensional (3D) structures grown from stem cells that self-organize to recapitulate the architecture and function of native organs.[1][2][3][4][5] This technology has revolutionized biomedical research by providing more physiologically relevant models compared to traditional 2D cell cultures.[6][7] Organoids can be derived from either pluripotent stem cells (PSCs) or adult stem cells (ASCs) and have been successfully established for a variety of organs, including the intestine, liver, lung, and brain.
Patient-derived organoids (PDOs), generated directly from patient tissues, are particularly valuable for personalized medicine as they retain the genetic and phenotypic characteristics of the original tumor.[1][6][8][9][10][11] This allows for the in vitro testing of drug efficacy on a patient-specific basis, potentially predicting clinical outcomes.[1][6][9][10]
Key Signaling Pathways in Organoid Development
The self-organization and differentiation of organoids are orchestrated by a complex interplay of signaling pathways. Understanding and manipulating these pathways are crucial for the successful establishment and maintenance of organoid cultures. The primary pathways involved are Wnt, Notch, and Transforming Growth factor-beta (TGF-β).
Wnt Signaling Pathway
The Wnt signaling pathway is fundamental for stem cell self-renewal and proliferation in many tissues, including the intestine.[12][13][14][15] In intestinal organoids, activation of the Wnt pathway is essential for maintaining the stem cell pool located in the crypt-like domains.[12][15][16] The canonical Wnt pathway involves the binding of Wnt ligands to Frizzled (Fzd) receptors and LRP5/6 co-receptors, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator with TCF/LEF transcription factors to drive the expression of target genes that promote stem cell maintenance.[12]
References
- 1. Protocol for drug screening of patient-derived tumor organoids using high-content fluorescent imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment and Culture of Human Intestinal Organoids Derived from Adult Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishment of patient-derived cancer organoids for drug-screening applications | COLAAB [animalmethodsbias.org]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. Organoid Culture of Different Intestinal Segments from Human and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 6. communities.springernature.com [communities.springernature.com]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Establishment of patient-derived cancer organoids for drug-screening applications | Springer Nature Experiments [experiments.springernature.com]
- 10. The Patient-Derived Cancer Organoids: Promises and Challenges as Platforms for Cancer Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Patient-Derived Cancer Organoids for Precision Oncology Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Wnt pathway regulation of intestinal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Wnt Signaling in 3D: Recent Advances in the Applications of Intestinal Organoids – REGENHEALTHSOLUTIONS (RHS) [regenhealthsolutions.info]
- 15. Effect of Wnt signaling pathway activation on the efficient generation of bovine intestinal organoids [e-jarb.org]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Questin insolubility in aqueous solutions
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for challenges related to quercetin's low solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my quercetin not dissolving in my aqueous buffer?
Quercetin is a flavonoid compound known for its poor water solubility, typically less than 1 µg/mL.[1] This is due to its hydrophobic nature, stemming from its phenol rings.[2] When you observe precipitation or insolubility in aqueous buffers, it is often because the concentration you are trying to achieve exceeds its solubility limit in that specific medium.
Q2: I'm preparing quercetin for cell culture experiments and it's precipitating. What should I do?
This is a common issue. The recommended method is to first dissolve quercetin in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol to create a concentrated stock solution.[3][4] This stock solution can then be diluted to the final desired concentration in your cell culture medium. It is crucial to ensure the final concentration of the organic solvent is not toxic to the cells, typically below 0.5% for DMSO.[4] Always include a vehicle control (medium with the same final concentration of the organic solvent) in your experiments.
Q3: My quercetin solution is precipitating over time, even after initial dissolution. Why is this happening and how can I prevent it?
Quercetin can precipitate out of solution over time, especially in aqueous buffers, due to its inherent instability and tendency to aggregate.[5] To mitigate this, it is recommended to prepare fresh aqueous solutions of quercetin for each experiment and avoid long-term storage.[3][6] If using a stock solution in an organic solvent, store it at -20°C for better stability.[6]
Q4: Can I increase the solubility of quercetin by changing the pH of my solution?
Yes, the solubility of quercetin is pH-dependent. It is more soluble in alkaline (higher pH) mediums compared to acidic ones.[7] However, be aware that quercetin's stability can be compromised at higher pH, potentially leading to degradation.[8] Therefore, a careful balance between solubility and stability is necessary.
Q5: Are there any other methods to improve quercetin's solubility in aqueous solutions?
Several techniques can be employed to enhance quercetin's aqueous solubility:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent like ethanol or propylene glycol can significantly increase solubility.[2][7]
-
Hydrotropic Agents: Compounds like sodium citrate and sodium acetate can enhance solubility through a mechanism known as hydrotropy.[7]
-
Cyclodextrins: Encapsulating quercetin within cyclodextrin molecules can form inclusion complexes with improved water solubility.[9]
-
Solid Dispersions: Creating a solid dispersion of quercetin in a hydrophilic polymer matrix, such as hydroxypropyl methyl cellulose (HPMC), can enhance its dissolution rate.[10]
-
Temperature: Increasing the temperature can increase the solubility of quercetin in water. However, this also increases the risk of thermal degradation.[11]
Quantitative Data: Quercetin Solubility in Various Solvents
The following table summarizes the solubility of quercetin in different solvents and conditions, providing a comparative overview for experimental design.
| Solvent/Condition | Solubility | Reference(s) |
| Distilled Water | 0.1648 mg/mL | [7] |
| Water (25 °C) | 0.409 ppm (µg/mL) | [11] |
| Water (100 °C) | 16.139 ppm (µg/mL) | [11] |
| Ethanol | ~2 mg/mL | [3][6][12] |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [3][6][12] |
| Dimethyl Formamide (DMF) | ~30 mg/mL | [3][6] |
| 1:4 DMSO:PBS (pH 7.2) | ~1 mg/mL | [3] |
| Water-Ethanol Mixture | Solubility increases with higher ethanol content | [2][13] |
| 10% Rubusoside in Water | 7.7 mg/mL | [14] |
Experimental Protocols
Protocol 1: Preparation of Quercetin Solution for Cell Culture using DMSO
Objective: To prepare a quercetin solution suitable for treating cells in culture.
Materials:
-
Quercetin powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile cell culture medium (e.g., DMEM)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Methodology:
-
Prepare a Concentrated Stock Solution:
-
Weigh out the desired amount of quercetin powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high concentration stock solution (e.g., 10 mM or 20 mM).[4]
-
Vortex thoroughly until the quercetin is completely dissolved. This is your stock solution.
-
-
Storage of Stock Solution:
-
Store the DMSO stock solution at -20°C. It is recommended to make fresh stock every two months to avoid degradation from freeze-thaw cycles.[4]
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw the stock solution.
-
Dilute the stock solution in fresh, pre-warmed cell culture medium to the desired final concentration.
-
Important: Ensure the final concentration of DMSO in the medium is non-toxic to your specific cell line (typically ≤ 0.2% - 0.5%).[4]
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final volume of DMSO to the cell culture medium without quercetin. This is essential to distinguish the effects of quercetin from any potential effects of the solvent.[4]
-
Protocol 2: Enhancing Quercetin Solubility using β-Cyclodextrin Inclusion Complexation (Solvent Evaporation Method)
Objective: To increase the aqueous solubility of quercetin by forming an inclusion complex with β-cyclodextrin.
Materials:
-
Quercetin
-
β-Cyclodextrin (β-CD)
-
Methanol (analytical grade)
-
Rotary evaporator
-
Water bath
-
Filtration apparatus
Methodology:
-
Dissolution:
-
Dissolve a specific molar ratio of quercetin and β-cyclodextrin (e.g., 1:1) in methanol. The solvent evaporation method has been shown to be highly effective.[9]
-
-
Solvent Evaporation:
-
Evaporate the methanol using a rotary evaporator. The water bath temperature should be controlled to avoid degradation.
-
-
Formation of the Complex:
-
The resulting solid is the quercetin-β-CD inclusion complex. The crystalline form of quercetin is converted to a more soluble amorphous form.[9]
-
-
Solubility Determination:
-
To confirm the increase in solubility, disperse an excess amount of the prepared complex in water.
-
Shake the suspension for a specified period (e.g., 24 hours) at a constant temperature.
-
Filter the solution to remove any undissolved complex.
-
Analyze the concentration of quercetin in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Visual Troubleshooting and Methodology Guides
Caption: Troubleshooting workflow for quercetin insolubility.
Caption: Methods to enhance quercetin's aqueous solubility.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. pharmacophorejournal.com [pharmacophorejournal.com]
- 8. Repository :: Login [repositorio.ulisboa.pt]
- 9. Study of Solubility Enhancement of Quercetin by Inclusion Complexation with Betacyclodextrin - ProQuest [proquest.com]
- 10. thaiscience.info [thaiscience.info]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ffhdj.com [ffhdj.com]
Optimizing Questin concentration for cell viability assays
Welcome to the technical support center for optimizing Quercetin concentration in cell viability assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of working with Quercetin in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for Quercetin in a cell viability assay?
The effective concentration of Quercetin is highly dependent on the cell line and the duration of the experiment.[1][2] A broad starting range to consider is between 1 µM and 200 µM.[1][2][3][4] It is crucial to perform a dose-response experiment with a wide range of concentrations (e.g., logarithmic dilutions) to determine the optimal range for your specific cell line and experimental conditions.
Q2: Quercetin has poor water solubility. How should I prepare my stock solution?
Quercetin is poorly soluble in aqueous solutions but is completely soluble in dimethyl sulfoxide (DMSO).[5][6] It is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM).[6][7] This stock can then be diluted in cell culture medium to the final desired concentrations.
Q3: What is the maximum final DMSO concentration I can use in my cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.5%.[7] Many studies aim for a final concentration of 0.1% or 0.2%.[1][8] It is essential to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest Quercetin dose.[7]
Q4: I've heard Quercetin is unstable in culture medium. Is this true and how can I mitigate it?
Yes, Quercetin can be unstable and prone to auto-oxidation in cell culture media, particularly at physiological pH (7.4).[9][10][11] This degradation can lead to inconsistent results. To improve stability, you can:
-
Prepare fresh dilutions: Prepare the final working concentrations of Quercetin in media immediately before adding them to the cells.
-
Add an antioxidant: Including ascorbic acid (Vitamin C) in the culture medium has been shown to significantly improve the stability of Quercetin.[9][11][12]
-
Control the pH: Quercetin is more stable at a slightly acidic pH of 6.[10]
Q5: My results show that low concentrations of Quercetin increase cell proliferation. Is this an error?
This is not necessarily an error. Quercetin can exhibit a biphasic or hormetic effect. At low concentrations, it may act as an antioxidant, scavenging reactive oxygen species (ROS) and promoting cell survival or proliferation.[13][14][15] At higher concentrations, it often acts as a pro-oxidant, inducing oxidative stress and leading to cytotoxicity.[13][14] This is a known phenomenon for many flavonoids.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | 1. Uneven cell seeding. 2. Incomplete dissolution of formazan crystals (in MTT/XTT assays). 3. Degradation of Quercetin during the experiment. | 1. Ensure a homogenous single-cell suspension before seeding. Check for cell clumps. 2. Increase shaking time or use gentle pipetting to fully dissolve the crystals before reading the plate. 3. Prepare fresh Quercetin dilutions for each experiment. Consider adding a stabilizing agent like ascorbic acid.[9] |
| Absorbance is higher in treated wells than in the control (Apparent increase in viability) | 1. Biphasic effect of Quercetin (low-dose proliferation).[15] 2. Direct chemical reduction of the assay reagent (e.g., MTT) by Quercetin. | 1. Test a wider and higher range of concentrations to capture the cytotoxic effects. 2. Run a cell-free control: add Quercetin and the viability reagent to wells with media only. Subtract any background absorbance from your cell-containing wells.[8][16] |
| No cytotoxic effect observed even at high concentrations | 1. The specific cell line is resistant to Quercetin. 2. Insufficient incubation time. 3. Quercetin has degraded in the medium. | 1. The IC50 value can vary significantly between cell lines.[1] Some may require concentrations >200 µM. 2. Extend the incubation period (e.g., from 24h to 48h or 72h), as Quercetin's effect is often time-dependent.[2] 3. Ensure fresh Quercetin solutions are used. Check the stability in your specific medium over the time course of your experiment. |
| IC50 value is very different from published data for the same cell line | 1. Different experimental conditions (e.g., cell seeding density, passage number, media formulation, serum percentage). 2. Different assay used to measure viability. | 1. Standardize your protocol. Cell density and metabolic state can significantly impact results. 2. Different viability assays measure different endpoints (e.g., metabolic activity vs. membrane integrity). Results are not always directly comparable. |
Data Presentation
Table 1: Reported IC50 Values of Quercetin in Various Cancer Cell Lines
This table summarizes the half-maximal inhibitory concentration (IC50) values from various studies to provide a reference for selecting a starting concentration range.
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| A549 | Lung | 24h | ~28.6 (8.65 µg/ml) | [17] |
| A549 | Lung | 48h | ~26.3 (7.96 µg/ml) | [17] |
| A549 | Lung | 72h | ~17.0 (5.14 µg/ml) | [17] |
| MCF-7 | Breast | Not Specified | 17.2 | [15] |
| MCF-7 | Breast | 96h | 200 | [18] |
| CT-26 | Colon (Mouse) | 24h | 118.1 | [1] |
| CT-26 | Colon (Mouse) | 48h | 97.5 | [1] |
| HeLa | Cervical | 24h | ~50 | [3] |
| HCT116 | Colon | Not Specified | 5.79 | [19] |
| MDA-MB-231 | Breast (TNBC) | Not Specified | 5.81 | [19] |
| A172 | Glioblastoma | 48h | 58.5 | [2] |
Note: IC50 values are highly sensitive to experimental conditions and should be determined empirically for your specific system.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a general framework for assessing cell viability based on the mitochondrial reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to attach overnight in a 37°C, 5% CO₂ incubator.[2]
-
Compound Preparation: Prepare a serial dilution of Quercetin in fresh culture medium from a DMSO stock. Also, prepare a vehicle control (medium with the same final DMSO concentration) and a media-only blank.
-
Cell Treatment: Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Quercetin or the vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1][2]
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[2][20]
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or 0.1 M HCl in absolute isopropanol) to each well to dissolve the purple formazan crystals.[2]
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength between 550-600 nm (e.g., 570 nm).[21]
-
Data Analysis: Subtract the average absorbance of the blank from all other readings. Calculate cell viability as a percentage of the vehicle control: (Absorbance of Treated Sample / Absorbance of Vehicle Control) * 100.
Protocol 2: Annexin V/PI Apoptosis Assay
This protocol uses Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
-
Cell Seeding and Treatment: Seed cells in a 6-well or 12-well plate (e.g., 2 x 10⁵ cells/well) and allow them to attach.[1] Treat the cells with the desired concentrations of Quercetin and a vehicle control for the chosen duration (e.g., 48 hours).[1]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Combine all cells and centrifuge to form a pellet.
-
Cell Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the samples immediately on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Experimental workflow for optimizing Quercetin concentration.
Caption: Troubleshooting flowchart for unexpected Quercetin viability results.
Caption: Simplified signaling pathway for Quercetin-induced apoptosis.
References
- 1. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Preliminary Study of the Effect of Quercetin on Cytotoxicity, Apoptosis, and Stress Responses in Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Repository :: Login [repositorio.ulisboa.pt]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. stability-of-quercetin-in-dmem-and-cell-culture-with-a549-cells - Ask this paper | Bohrium [bohrium.com]
- 10. academicjournals.org [academicjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Antioxidative and prooxidative effects of quercetin on A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jbclinpharm.org [jbclinpharm.org]
- 19. researchgate.net [researchgate.net]
- 20. Quercetin suppresses cell viability in triple-negative breast cancer by targeting ORM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. resources.rndsystems.com [resources.rndsystems.com]
Technical Support Center: Quercetin Synthesis and Purification
Welcome to the technical support center for Quercetin synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental workflow. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing your processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in working with Quercetin?
A1: The primary challenges with Quercetin are its low aqueous solubility and inherent instability.[1][2][3] Quercetin is susceptible to degradation by oxygen, light, high temperatures, and alkaline pH.[4][5] These factors can lead to low yields, purification difficulties, and inaccurate analytical results.
Q2: My Quercetin solution changes color. Is this normal?
A2: A color change, often to a brownish-yellow, can indicate degradation or oxidation of Quercetin, especially in solution.[6] It is crucial to use freshly prepared solutions and minimize exposure to light and air.
Q3: What are the typical impurities found in Quercetin samples?
A3: Common impurities can include related flavonoids such as Kaempferol and Isorhamnetin, especially in extractions from natural sources.[7] Degradation can also lead to byproducts like 3,4-dihydroxybenzoic acid, 3,5-dihydroxybenzoic acid, and 2,4,6-trihydroxybenzoic acid.[8]
Q4: How can I improve the solubility of Quercetin in my experiments?
A4: To enhance solubility, you can use organic solvents like ethanol, methanol, or ethyl acetate.[9][10] For aqueous systems, increasing the pH can improve solubility, but be aware that alkaline conditions promote degradation.[4][11] Another strategy is the use of co-solvents or complexation agents like cyclodextrins.[12]
Troubleshooting Guides
Synthesis Issues
Problem: Low yield in Quercetin synthesis via Rutin hydrolysis.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete Hydrolysis | Ensure the reaction is heated for the recommended duration (e.g., 3 hours at 100°C in 6% H2SO4).[13] Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Degradation during reaction | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Avoid excessively high temperatures or prolonged reaction times beyond what is necessary for complete hydrolysis. |
| Product Loss during Workup | After hydrolysis, cool the solution adequately to ensure complete precipitation of Quercetin before filtration. Wash the precipitate with cold water to remove residual acid without dissolving the product. |
Purification Issues
Problem: Poor separation during column chromatography.
| Possible Cause | Troubleshooting Suggestion |
| Inappropriate Solvent System | Optimize the mobile phase. A common solvent system for silica gel chromatography is a mixture of n-hexane, ethyl acetate, methanol, and water. The polarity can be adjusted to improve separation.[14] |
| Column Overloading | Reduce the amount of crude sample loaded onto the column. Overloading leads to broad peaks and poor resolution. |
| Irreversible Adsorption | Quercetin's hydroxyl groups can lead to strong interactions with silica gel. Adding a small amount of acid (e.g., formic or acetic acid) to the mobile phase can improve elution and peak shape.[15][16] |
Problem: Low recovery after Liquid-Liquid Extraction (LLE).
| Possible Cause | Troubleshooting Suggestion |
| Incorrect Solvent Choice | Use a solvent with good solubility for Quercetin and immiscibility with the aqueous phase, such as ethyl acetate.[9] |
| Incomplete Extraction | Perform multiple extractions (at least 3) with the organic solvent to ensure complete transfer of Quercetin from the aqueous phase. |
| Emulsion Formation | If an emulsion forms at the interface, it can be broken by adding a small amount of brine (saturated NaCl solution) or by gentle centrifugation. |
Problem: Difficulty in recrystallizing Quercetin.
| Possible Cause | Troubleshooting Suggestion |
| Wrong Solvent | A good recrystallization solvent should dissolve Quercetin well at high temperatures but poorly at low temperatures.[17] Ethanol or acetone-water mixtures are often effective.[18][19] |
| Solution is too dilute | If no crystals form upon cooling, the solution may be too dilute. Slowly evaporate some of the solvent to increase the concentration and then try cooling again. |
| Rapid Cooling | Cool the solution slowly to allow for the formation of larger, purer crystals. Rapid cooling can trap impurities. |
Experimental Protocols
Protocol 1: Synthesis of Quercetin from Rutin by Acid Hydrolysis
-
Dissolution: Dissolve 15 g of Rutin in 500 mL of 6% aqueous sulfuric acid (H₂SO₄).
-
Hydrolysis: Heat the mixture at 100°C for 3 hours.
-
Precipitation: Cool the solution to room temperature, then place it in an ice bath to allow for complete precipitation of the solid Quercetin.
-
Filtration: Collect the precipitate by filtration.
-
Washing: Wash the solid with cold deionized water until the filtrate is neutral.
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to form crystals.
-
Drying: Collect the purified crystals by filtration and dry them under vacuum.
Expected Yield: Approximately 95%[13]
Protocol 2: Purification of Quercetin by Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial mobile phase.
-
Sample Loading: Dissolve the crude Quercetin in a small amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of solvents. A common system starts with a non-polar solvent like n-hexane and gradually increases the polarity by adding ethyl acetate and then methanol.
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Analysis: Combine the fractions containing pure Quercetin (identified by comparison with a standard on TLC) and evaporate the solvent under reduced pressure.
Visual Guides
Logical Workflow for Troubleshooting Quercetin Purification
Caption: Troubleshooting workflow for Quercetin purification.
Key Factors Affecting Quercetin Stability
Caption: Factors influencing Quercetin degradation and mitigation.
References
- 1. Research Progress in the Modification of Quercetin Leading to Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug design strategies that aim to improve the low solubility and poor bioavailability conundrum in quercetin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation, purification and characterization of quercetin from Cucumis sativus peels; its antimicrobial, antioxidant and cytotoxicity evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Degradation kinetics of fisetin and quercetin in solutions as effected by pH, temperature and coexisted proteins | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 6. Synthesis, Characterization and Antioxidant Property of Quercetin-Tb(III) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phenomenex.com [phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijcea.org [ijcea.org]
- 11. pharmacophorejournal.com [pharmacophorejournal.com]
- 12. Improved water solubility of quercetin by preparing complexation with cyclodextrins in binary solvent | Vietnam Journal of Biotechnology [vjbt.vast.vn]
- 13. Quercetin synthesis - chemicalbook [chemicalbook.com]
- 14. academic.oup.com [academic.oup.com]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. mdpi.com [mdpi.com]
- 17. mt.com [mt.com]
- 18. US2870165A - Process for recovering flavonoids from bark - Google Patents [patents.google.com]
- 19. CN101774991A - Preparation method of quercetin - Google Patents [patents.google.com]
Why is my Questin experiment not reproducible?
Topic: Why is my Questin experiment not reproducible?
This guide addresses one of the most critical challenges in scientific research: experimental reproducibility. If your this compound experiments are yielding inconsistent results, this technical support center will provide detailed troubleshooting steps, best practices, and conceptual frameworks to help you identify and resolve the underlying issues.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding this compound experiment reproducibility.
Q1: My results vary significantly between different batches of the same reagent. Why is this happening and what can I do?
A1: This is a common issue known as lot-to-lot variability.[1][2] It can stem from minor differences in the reagent manufacturing process, transportation, or storage conditions.[2] To mitigate this, we recommend the following:
-
Qualify New Lots: Before using a new reagent lot for critical experiments, perform a bridging study to compare its performance against the old lot using established positive and negative controls.
-
Purchase in Bulk: If possible, purchase a large single lot of critical reagents (e.g., this compound compound, primary antibodies, cell culture media) to last for the entire series of planned experiments.
-
Maintain Detailed Records: Always log the lot numbers of all reagents used in each experiment. This is crucial for tracing the source of variability.[3]
Q2: I followed the protocol exactly, but my results don't match the original findings. What could be wrong?
A2: Even with a detailed protocol, minor, unstated variations can significantly impact outcomes.[4][5] Consider these factors:
-
Implicit Variables: The original protocol may omit "obvious" details like the specific brand of microplates, incubator humidity levels, or the exact pipetting technique used.[3][6][7]
-
Biological Variables: The health, passage number, and confluency of cells can dramatically affect results.[8][9] Primary cells, in particular, can have inherent variability.
-
Lack of Detail: The original protocol may lack sufficient detail, forcing you to make assumptions that introduce deviations.[10][11]
Q3: My positive and negative controls are inconsistent. How can I fix this?
A3: Unreliable controls undermine the entire experiment.[12]
-
Positive Controls: If your positive control signal is weak or variable, the issue could be reagent degradation (e.g., repeated freeze-thaw cycles of the this compound stock solution), incorrect concentration, or suboptimal assay conditions (e.g., temperature, incubation time).[13][14]
-
Negative Controls: High background in negative controls can be caused by contaminated reagents, cross-reactivity of antibodies, or insufficient blocking or washing steps.[9][14]
Q4: How much variability is considered "acceptable" between my experimental replicates?
A4: The acceptable level of variability, often measured by the coefficient of variation (CV%), depends on the assay type. For many cell-based assays, a CV of 10-15% for intra-assay replicates is considered good, while a CV of 15-20% might be acceptable for inter-assay comparisons. However, this is highly context-dependent. The key is consistency; establish a baseline for your specific assay and investigate significant deviations.
Troubleshooting Guides
Use these in-depth guides to diagnose and solve specific reproducibility problems.
Guide 1: Diagnosing High Well-to-Well Variability
High variability across technical replicates on the same plate often points to technical errors in execution.
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate pipettes regularly.[3] Use reverse pipetting for viscous liquids. Ensure consistent tip immersion depth and angle. For multi-channel pipetting, ensure all tips aspirate and dispense equal volumes. |
| "Edge Effects" | Uneven temperature or evaporation across the microplate can cause wells on the edge to behave differently. To mitigate this, fill the outer wells with sterile water or PBS and do not use them for experimental samples. |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding.[9] Mix the cell suspension gently between pipetting rows to prevent settling. |
| Reagent Mixing | Thoroughly vortex and spin down all reagents before use, especially after thawing.[7][13] Ensure reagents are uniformly mixed in each well by gently tapping the plate or using an orbital shaker. |
Guide 2: Addressing Inconsistent Positive/Negative Controls
| Problem | Potential Cause | Recommended Solution |
| Weak/No Positive Control Signal | 1. Degraded this compound compound or control reagent.[13] 2. Incorrect reagent concentration. 3. Suboptimal incubation time/temperature.[14] | 1. Aliquot reagents upon arrival to minimize freeze-thaw cycles. Store at the recommended temperature. 2. Verify all dilutions and calculations. 3. Optimize the assay protocol by running a time-course or temperature gradient experiment. |
| High Negative Control Signal (High Background) | 1. Antibody cross-reactivity. 2. Insufficient blocking.[9] 3. Inadequate washing.[14] 4. Contaminated buffer or media.[15] | 1. Run a control with only the secondary antibody to check for non-specific binding.[4] 2. Increase blocking time or test alternative blocking agents (e.g., BSA, non-fat milk, commercial blockers). 3. Increase the number or duration of wash steps. 4. Use fresh, sterile-filtered buffers for each experiment. |
Experimental Protocols: Best Practices
A meticulously detailed protocol is the foundation of reproducible research.[10][16] Below is an example of a well-defined protocol for a hypothetical "this compound-Induced Kinase Activity Assay."
Protocol: this compound-Induced Kinase Activity Assay (Luminescent)
-
1.0 Cell Culture and Seeding:
-
1.1 Cell Line: Use HeLa cells (ATCC, Cat# CCL-2), passage 7-12 only. Confirm cell line identity via STR profiling every 6 months. Routinely test for mycoplasma contamination (e.g., using a PCR-based kit, Promega, Cat# G2370).
-
1.2 Culture Medium: DMEM, high glucose (Gibco, Cat# 11965092) supplemented with 10% Fetal Bovine Serum (FBS), Qualified (Gibco, Cat# 26140079, Lot# XXXXXX) and 1% Penicillin-Streptomycin (Gibco, Cat# 15140122).
-
1.3 Seeding: Seed 8,000 cells/well in 100 µL of culture medium into a white, clear-bottom 96-well plate (Corning, Cat# 3610). Incubate for 24 hours at 37°C, 5% CO2.
-
-
2.0 Compound Treatment:
-
2.1 Reagent Prep: Prepare a 10 mM stock of this compound (Your Supplier, Cat# Q123, Lot# YYYYYY) in 100% DMSO. Create a 1000X working stock by diluting the 10 mM stock in culture medium. Perform serial dilutions in culture medium to create 1000X stocks for the dose-response curve.
-
2.2 Treatment: Add 1 µL of each 1000X compound dilution to the appropriate wells. For negative control wells, add 1 µL of medium containing the equivalent final DMSO concentration (0.1%).
-
2.3 Incubation: Incubate the plate for 6 hours at 37°C, 5% CO2.
-
-
3.0 Kinase Activity Readout:
-
3.1 Reagent Equilibration: Equilibrate the Kinase-Glo® Luminescent Kinase Assay Kit (Promega, Cat# V6711) reagents to room temperature (~22°C) for at least 30 minutes before use.
-
3.2 Lysis & Signal Generation: Add 100 µL of the reconstituted Kinase-Glo® reagent to each well. Mix on an orbital shaker at 500 rpm for 2 minutes to induce cell lysis.
-
3.3 Signal Stabilization: Incubate the plate at room temperature for 10 minutes, protected from light.
-
3.4 Data Acquisition: Read luminescence on a plate reader (e.g., Tecan Spark) with an integration time of 0.5 seconds/well.
-
Mandatory Visualizations
Visualizing workflows and logical relationships can help pinpoint sources of irreproducibility.
Caption: General experimental workflow highlighting potential points of failure.
Caption: A troubleshooting decision tree for diagnosing irreproducibility.
Caption: Hypothetical "this compound" signaling pathway showing biological variables.
References
- 1. clpmag.com [clpmag.com]
- 2. myadlm.org [myadlm.org]
- 3. biocompare.com [biocompare.com]
- 4. biocompare.com [biocompare.com]
- 5. Potential Causes of Irreproducibility Revealed | The Scientist [the-scientist.com]
- 6. m.youtube.com [m.youtube.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. almaden.io [almaden.io]
- 11. Understanding experiments and research practices for reproducibility: an exploratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mybiosource.com [mybiosource.com]
- 13. help.medicinalgenomics.com [help.medicinalgenomics.com]
- 14. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 15. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 16. frontlinegenomics.com [frontlinegenomics.com]
Technical Support Center: Optimizing Quercetin Treatment Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Quercetin in their experiments. The information is tailored for scientists and drug development professionals to help refine treatment times and achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Quercetin?
Quercetin is a flavonoid with pleiotropic effects, meaning it influences multiple cellular targets. Its primary mechanisms include:
-
Antioxidant Activity: Quercetin is a potent scavenger of reactive oxygen species (ROS), protecting cells from oxidative stress. It can also enhance the body's own antioxidant defense systems.[1][2]
-
Enzyme Inhibition: It is a known inhibitor of several enzymes, including quinone reductase 2 (QR2), tyrosine kinases, protein kinase C, and phosphatidylinositol-3-kinase (PI3K).[3][4]
-
Modulation of Signaling Pathways: Quercetin has been shown to modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation, such as PI3K/Akt, MAPK, Wnt/β-catenin, and Nrf2.[1][5][6][7]
Q2: How stable is Quercetin in cell culture medium?
The stability of Quercetin in cell culture medium is a critical factor to consider. Studies have shown that Quercetin's stability is pH-dependent. It is relatively stable at a pH of 6 but degrades more rapidly at neutral or alkaline pH (7-8). For example, in one study, the concentration of a 50 µM Quercetin solution dropped to 5 µM within 6 hours in cell culture medium.[8] It is recommended to prepare fresh solutions for each experiment and consider the pH of your culture medium.
Q3: What are typical starting concentrations and treatment durations for in vitro experiments?
The optimal concentration and treatment time for Quercetin are highly dependent on the cell line and the biological effect being studied. However, a review of the literature provides a general starting point.
| Experimental Focus | Cell Line Examples | Concentration Range (µM) | Treatment Duration | Reference |
| Cytotoxicity/Apoptosis | HeLa, HCT116, various cancer lines | 10 - 250 | 24 - 72 hours | [5][9][10][11] |
| Cell Cycle Arrest | HeLa, PC-3, LNCaP | 20 - 250 | 8 - 48 hours | [5][11][12] |
| Signaling Pathway Modulation | Vascular smooth muscle cells, hepatoma cells | 10 - 50 | 1 - 24 hours | [13] |
| Migration/Invasion | HOS, MG63 (Osteosarcoma) | 25 - 100 | 12 - 24 hours | [14] |
Q4: Can Quercetin have pro-oxidant effects?
Yes, under certain conditions, particularly at higher concentrations, Quercetin can exhibit pro-oxidant activity. This can lead to increased intracellular ROS, which in some contexts, like cancer cells, can contribute to its apoptotic effects.[9] Researchers should be mindful of this dual activity when interpreting results.
Troubleshooting Guide
Issue 1: Inconsistent or no observable effect of Quercetin treatment.
-
Possible Cause 1: Quercetin degradation.
-
Solution: As mentioned in the FAQ, Quercetin can be unstable in culture medium. Prepare fresh stock solutions and dilute them immediately before use. Consider the pH of your medium and if possible, adjust to a more acidic pH if it doesn't affect your cells. You can also perform a time-course experiment to measure the concentration of Quercetin in your specific medium over time.[8]
-
-
Possible Cause 2: Suboptimal treatment time or concentration.
-
Solution: The effective concentration and duration of Quercetin treatment can vary significantly between cell types. It is crucial to perform a dose-response and time-course experiment to determine the optimal parameters for your specific cell line and experimental endpoint. Start with a broad range of concentrations and time points based on the table provided in the FAQs.
-
-
Possible Cause 3: Cell line resistance.
-
Solution: Some cell lines may be inherently more resistant to the effects of Quercetin. Verify the expression levels of the target pathways or proteins in your cell line. Consider using a positive control (a cell line known to be sensitive to Quercetin) to ensure your experimental setup is working correctly.
-
Issue 2: High levels of cell death in control (vehicle-treated) cells.
-
Possible Cause 1: Solvent toxicity.
-
Solution: Quercetin is often dissolved in DMSO. High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) and that your vehicle control contains the same final concentration of DMSO as your experimental wells.[10]
-
-
Possible Cause 2: Poor cell health.
-
Solution: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. High cell density or nutrient depletion can lead to increased cell death.
-
Experimental Protocols
Protocol 1: Determining Optimal Quercetin Concentration using MTT Assay
This protocol is for assessing the cytotoxic effects of Quercetin and determining its IC50 value.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Quercetin Preparation: Prepare a stock solution of Quercetin in DMSO. On the day of the experiment, prepare serial dilutions of Quercetin in your cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 20, 40, 80, 120 µM).[10] Ensure the final DMSO concentration is consistent across all wells.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of Quercetin.
-
Incubation: Incubate the plate for the desired treatment durations (e.g., 24, 48, and 72 hours).[10]
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the results to determine the IC50 value.
Visualizations
Caption: Major signaling pathways modulated by Quercetin.
Caption: Workflow for optimizing Quercetin treatment time.
References
- 1. Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Activity of Quercetin: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Phase I clinical trial of the flavonoid quercetin: pharmacokinetics and evidence for in vivo tyrosine kinase inhibition. — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 5. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Nrf2 signaling pathway by quercetin in the prevention and treatment of neurological disorders: An overview and update on new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quercetin Regulates Sestrin 2-AMPK-mTOR Signaling Pathway and Induces Apoptosis via Increased Intracellular ROS in HCT116 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quercetin, a Natural Flavonoid Interacts with DNA, Arrests Cell Cycle and Causes Tumor Regression by Activating Mitochondrial Pathway of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quercetin as a Therapeutic Product: Evaluation of Its Pharmacological Action and Clinical Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. karger.com [karger.com]
Overcoming resistance to Questin in cancer cells
{"answer":"### Technical Support Center: Overcoming Quercetin Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Quercetin in cancer cell models. The information is designed to address specific experimental issues and provide detailed methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of Quercetin resistance in cancer cells?
A1: Resistance to Quercetin in cancer cells is a multifaceted issue. Several mechanisms have been identified, including:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump Quercetin out of the cell, reducing its intracellular concentration and efficacy.
-
Alterations in Signaling Pathways: Cancer cells can develop resistance by altering key signaling pathways. For example, mutations or upregulation of components in the PI3K/Akt, MAPK, and NF-κB pathways can promote cell survival and proliferation, counteracting the pro-apoptotic effects of Quercetin.[1][2]
-
Metabolic Reprogramming: Changes in cellular metabolism, such as alterations in glutamine metabolism, can contribute to resistance. For instance, Quercetin has been shown to reverse multidrug resistance by blocking D-glutamine and D-glutamate metabolism in colon cancer cells.[3]
-
Enhanced Antioxidant Defense: While Quercetin can have pro-oxidant effects in cancer cells, some resistant cells may upregulate their antioxidant defense systems to neutralize reactive oxygen species (ROS) and mitigate cellular damage.[4]
-
Induction of Autophagy: In some contexts, Quercetin can induce autophagy, a cellular process of self-digestion. While this can sometimes lead to cell death, it can also act as a survival mechanism for cancer cells under stress.[5]
Q2: How can I determine if my cancer cell line is resistant to Quercetin?
A2: The most common method to determine resistance is to calculate the half-maximal inhibitory concentration (IC50) value. A significantly higher IC50 value in your cell line compared to published data for sensitive cell lines suggests resistance.
Experimental Protocol: Determining IC50 using MTT Assay
-
Cell Seeding: Seed your cancer cells in a 96-well plate at a density of 1.5x10^4 cells/well and allow them to adhere overnight.[6]
-
Quercetin Treatment: Prepare a series of Quercetin dilutions (e.g., 10, 20, 40, 80, 120 µM) in your cell culture medium.[6] Treat the cells with these concentrations in triplicate for 24, 48, and 72 hours.[6] Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (usually 570 nm) using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the Quercetin concentration and use a non-linear regression analysis to determine the IC50 value.
Q3: What are some strategies to overcome Quercetin resistance?
A3: Several strategies can be employed to overcome Quercetin resistance:
-
Combination Therapy: Combining Quercetin with conventional chemotherapeutic drugs like cisplatin, doxorubicin, or docetaxel has shown synergistic effects in various cancer models.[7][8] This can help to sensitize resistant cells to the treatment.[9][10]
-
Inhibition of Resistance Pathways: Using specific inhibitors for pathways known to be involved in resistance, such as PI3K/Akt inhibitors, can restore sensitivity to Quercetin.
-
Targeting Drug Efflux Pumps: Co-administration of P-gp inhibitors can block the efflux of Quercetin, thereby increasing its intracellular concentration.
-
Nanoparticle-based Delivery: Encapsulating Quercetin in nanoparticles can improve its solubility, stability, and cellular uptake, potentially bypassing resistance mechanisms.[11][12]
Troubleshooting Guides
Problem 1: My cell viability assay shows no significant effect of Quercetin, even at high concentrations.
| Possible Cause | Troubleshooting Step |
| Quercetin Solubility and Stability | Quercetin has low aqueous solubility.[11] Ensure it is properly dissolved, typically in DMSO, before diluting in culture medium.[13] Prepare fresh stock solutions, as Quercetin can be unstable in culture medium.[14] |
| Cell Seeding Density | High cell density can lead to contact inhibition and reduced sensitivity to treatment. Optimize your seeding density to ensure cells are in the logarithmic growth phase during the experiment. |
| Duration of Treatment | The effects of Quercetin can be time-dependent.[6] Extend the treatment duration (e.g., up to 72 or 96 hours) to observe a potential effect.[15] |
| Inherent or Acquired Resistance | Your cell line may have intrinsic or acquired resistance. Consider performing a Western blot to check the expression levels of ABC transporters like P-gp or key proteins in survival pathways (e.g., p-Akt). |
Problem 2: I am not observing the expected changes in protein expression (e.g., apoptosis markers) after Quercetin treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Quercetin Concentration | The concentration of Quercetin may be too low to induce the desired effect. Try a dose-response experiment to find the optimal concentration for your cell line. |
| Timing of Analysis | The expression of certain proteins can be transient. Perform a time-course experiment to identify the optimal time point for observing changes after Quercetin treatment. |
| Alternative Cell Death Mechanisms | Quercetin can induce other forms of cell death besides apoptosis, such as autophagy or senescence.[5] Consider assays for these alternative mechanisms (e.g., LC3-II expression for autophagy, β-galactosidase staining for senescence). |
| Antibody Quality | Ensure the primary and secondary antibodies used in your Western blot are validated and working correctly. Run positive and negative controls. |
Quantitative Data Summary
Table 1: IC50 Values of Quercetin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) |
| A549 | Lung Cancer | 8.65 | 24 |
| A549 | Lung Cancer | 7.96 | 48 |
| A549 | Lung Cancer | 5.14 | 72 |
| H69 | Lung Cancer | 14.2 | 24 |
| H69 | Lung Cancer | 10.57 | 48 |
| H69 | Lung Cancer | 9.18 | 72 |
| HL-60 | Leukemia | ~7.7 | 96 |
| MCF-7 | Breast Cancer | 73 | 48 |
| MDA-MB-231 | Breast Cancer | 85 | 48 |
| T47D | Breast Cancer | 50 | 48 |
Data compiled from multiple sources.[15][16][17][18]
Experimental Protocols
Protocol: Western Blotting for p-Akt and Total Akt
-
Cell Lysis: After treating your cells with Quercetin, wash them with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of your lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt and total Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The potential anti-cancer effects of quercetin on blood, prostate and lung cancers: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Analysis and Anti-Cancer Activities of Quercetin in ROS-Mediated Cancer and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Cancer-killing by Quercetin; A Review on Cell Death Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Combination Modality Using Quercetin to Enhance the Efficacy of Docetaxel in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. brio-medical.com [brio-medical.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. academicjournals.org [academicjournals.org]
- 15. Studies on the inhibitory effects of quercetin on the growth of HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Quercetin Effects on Cell Cycle Arrest and Apoptosis and Doxorubicin Activity in T47D Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Questin stability issues in long-term storage
Welcome to the technical support center for Questin. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues that may arise during the long-term storage and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of this compound degradation?
A1: Degradation of this compound can manifest as physical or chemical changes. Physical changes may include a change in color, the appearance of precipitation in a solution, or a change in crystal morphology. Chemical degradation is typically identified by a decrease in the purity of the active pharmaceutical ingredient (API) and the corresponding increase in degradation products, which can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC).[1][2]
Q2: What are the primary environmental factors that affect the stability of this compound?
A2: The stability of this compound is primarily influenced by temperature, humidity, and light.[3][4][5] Exposure to elevated temperatures can accelerate degradation reactions.[5] High humidity can lead to hydrolysis if the compound is susceptible, and exposure to light, particularly UV light, can cause photodegradation.[4][6]
Q3: What are the recommended long-term storage conditions for this compound?
A3: For optimal long-term stability, this compound should be stored at controlled room temperature, typically 20°C to 25°C (68°F to 77°F), protected from light and moisture.[7] For sensitive formulations, refrigeration at 2°C to 8°C (36°F to 46°F) may be recommended. Always refer to the specific product documentation for precise storage conditions.
Q4: How can I monitor the stability of my this compound samples over time?
A4: A stability-indicating analytical method, most commonly HPLC, should be used to monitor the purity and degradation of this compound over time.[1][8] This involves assaying the sample at initial, intermediate, and final time points of a stability study to quantify the amount of active ingredient and any degradation products.[9]
Troubleshooting Guides
Issue 1: Unexpected decrease in this compound purity in a recent sample analysis.
| Possible Cause | Troubleshooting Step |
| Improper Storage | Verify that the sample was stored under the recommended conditions (temperature, light, and humidity). Check temperature logs for any excursions.[10] |
| Sample Handling | Review sample preparation procedures. Ensure there was no prolonged exposure to harsh conditions (e.g., heat, light) during preparation. |
| Analytical Error | Re-analyze a fresh aliquot of the sample. If the result is consistent, analyze a control sample of known purity to verify the analytical method's performance. |
| Container Interaction | Assess if the storage container could be contributing to degradation through leaching or adsorption.[4] Consider testing in an alternative container material. |
Issue 2: Change in physical appearance (e.g., color change) of the this compound sample.
| Possible Cause | Troubleshooting Step |
| Oxidation | This is a common cause of color change. Ensure the container is sealed properly to minimize exposure to air. Consider purging the container with an inert gas like nitrogen. |
| Photodegradation | If the sample was exposed to light, this could be the cause. Store all future samples in light-protecting containers (e.g., amber vials).[4] |
| Contamination | A foreign substance may have been introduced. Review handling procedures and ensure a clean laboratory environment. |
Quantitative Data Summary
The following tables summarize typical data from long-term and accelerated stability studies of a compound like this compound.
Table 1: Long-Term Stability Data (25°C / 60% RH)
| Time Point (Months) | Purity (%) | Total Degradation Products (%) | Appearance |
| 0 | 99.8 | 0.2 | White Powder |
| 3 | 99.7 | 0.3 | White Powder |
| 6 | 99.6 | 0.4 | White Powder |
| 9 | 99.5 | 0.5 | White Powder |
| 12 | 99.4 | 0.6 | White Powder |
| 18 | 99.2 | 0.8 | White Powder |
| 24 | 99.0 | 1.0 | White Powder |
Table 2: Accelerated Stability Data (40°C / 75% RH)
| Time Point (Months) | Purity (%) | Total Degradation Products (%) | Appearance |
| 0 | 99.8 | 0.2 | White Powder |
| 1 | 99.2 | 0.8 | White Powder |
| 2 | 98.5 | 1.5 | Faint Yellow Powder |
| 3 | 97.8 | 2.2 | Faint Yellow Powder |
| 6 | 96.0 | 4.0 | Yellow Powder |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general reverse-phase HPLC method for determining the purity of this compound and quantifying its degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Sample Preparation: Accurately weigh and dissolve this compound in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways of this compound.[11]
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and heat at 60°C for 24 hours.
-
Oxidation: Dissolve this compound in 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Photodegradation: Expose solid this compound and a solution of this compound to UV light (e.g., 254 nm) and visible light for a defined period.
-
Thermal Degradation: Heat solid this compound at a temperature below its melting point (e.g., 80°C) for 48 hours.
-
Analysis: Analyze all stressed samples by the validated HPLC method to identify and quantify degradation products.
Visualizations
Caption: Major degradation pathways for this compound.
Caption: Troubleshooting workflow for stability issues.
References
- 1. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 2. ikev.org [ikev.org]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 5. scitechnol.com [scitechnol.com]
- 6. pharmacy180.com [pharmacy180.com]
- 7. Medication Storage Appropriateness in US Households - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. blog.nutrasource.ca [blog.nutrasource.ca]
- 10. blog.smartsense.co [blog.smartsense.co]
- 11. criver.com [criver.com]
Technical Support Center: Refining Quercetin Dosage for Reduced Toxicity In Vivo
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing quercetin dosage in in vivo experiments to minimize toxicity while leveraging its therapeutic potential.
Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during in vivo studies with quercetin.
Frequently Asked Questions
-
What is a safe starting dose for quercetin in a new in vivo experiment? A safe starting dose depends on the animal model and the intended therapeutic application. For chronic studies in mice, doses around 50 mg/kg/day administered orally have been shown to be safe for up to 14 weeks.[1] For acute studies, it's crucial to consider the LD50 values (see Table 1) and start with a significantly lower dose.
-
Why am I observing low bioavailability or efficacy with my quercetin formulation? Quercetin has inherently low aqueous solubility and is susceptible to rapid metabolism, which often leads to poor bioavailability.[2][3][4] Consider using a specialized formulation such as nanocrystals, self-emulsifying drug delivery systems (SEDDS), or liposomes to enhance solubility and absorption.[2][5]
-
What is the best vehicle for administering quercetin? The choice of vehicle is critical for quercetin's solubility and stability. For oral gavage, suspensions in vehicles like a 2% Tween aqueous solution can be used.[6] However, quercetin is unstable in aqueous solutions due to rapid oxidation.[7] Non-aqueous vehicles like propylene glycol laurate (PGL) and propylene glycol monocaprylate (PGMC) can improve solubility, and the addition of antioxidants like ascorbic acid can enhance stability.[7]
-
How can I monitor for potential quercetin-induced toxicity in my animal model? Regularly monitor animal body weight and overall health.[1][8] At the end of the study, collect blood for analysis of liver (ALT, AST) and kidney (creatinine, BUN) function markers.[1] Tissues, particularly the kidneys and liver, should be collected for histopathological examination.[1]
Troubleshooting Common Problems
-
Issue: Unexpected animal mortality or signs of severe toxicity.
-
Possible Cause: The administered dose may be too high. The oral LD50 for quercetin can vary significantly based on the source and formulation.[2] For instance, the LD50 of quercetin from onion skin in mice was found to be 3807 mg/kg, with toxicity observed at doses above 1000 mg/kg.[2][9]
-
Solution: Immediately reduce the dosage in subsequent experiments. Review the literature for established toxic doses in your specific animal model and administration route (see Table 1).
-
-
Issue: High variability in experimental results between animals.
-
Possible Cause: Inconsistent quercetin formulation or administration. Due to its poor solubility, ensuring a homogenous suspension is crucial for consistent dosing.
-
Solution: Prepare fresh formulations for each experiment. Use appropriate homogenization techniques to ensure a uniform suspension. For oral gavage, ensure accurate delivery to the stomach.
-
-
Issue: No observable therapeutic effect at a previously reported "effective" dose.
-
Possible Cause: Poor bioavailability of your specific quercetin formulation. The physical form of quercetin (aglycone vs. glycoside) and the vehicle can significantly impact absorption.
-
Solution: Consider using a formulation known to enhance bioavailability, such as a self-emulsifying drug delivery system (SEDDS) or nanoformulations.[5] These can increase oral bioavailability by several folds.[5]
-
Quantitative Data Summary
The following tables summarize key quantitative data regarding quercetin toxicity and dosage.
Table 1: LD50 Values of Quercetin in Different Animal Models
| Animal Model | Administration Route | LD50 Value | Source |
| Mouse | Oral (from onion skin) | 3807 mg/kg | [2][9] |
| Mouse | Oral | 160 mg/kg | [8] |
| Rat | Oral | 161 mg/kg | |
| Rabbit | Intravenous | >150 mg/kg (no toxicity observed) | [4] |
Table 2: Summary of In Vivo Quercetin Toxicity Studies
| Animal Model | Dosage | Duration | Observed Effects | Source |
| F344/N Rats (male) | ~1900 mg/kg/day (in feed) | 2 years | Increased severity of chronic nephropathy, hyperplasia, and neoplasia of the renal tubular epithelium. | |
| CD2F1 Mice | ~12.5, 25, or 50 mg/kg/day (in feed) | 98 days | No discernible effect on body composition, organ function, behavior, or metabolism. | [1] |
| ICR Mice (irradiated) | 100 mg/kg (oral gavage) | Single dose post-irradiation | Exhibited general in vivo toxicity and weight loss compared to irradiated-only controls. | [8][10] |
Key Experimental Protocols
1. Assessment of Oxidative Stress
-
Superoxide Dismutase (SOD) Activity Assay:
-
Principle: Measures the inhibition of the reduction of a detector molecule (e.g., cytochrome c, nitroblue tetrazolium) by superoxide radicals generated by an enzymatic (e.g., xanthine/xanthine oxidase) or non-enzymatic system.
-
Protocol: Based on the method by Misra and Fridovich. Homogenize tissue samples in an appropriate buffer. Centrifuge to obtain the supernatant. Mix the supernatant with a reaction mixture containing a source of superoxide and a detector molecule. Measure the change in absorbance at a specific wavelength using a spectrophotometer.[6]
-
-
Catalase (CAT) Activity Assay:
-
Principle: Measures the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen.
-
Protocol: Homogenize tissue samples and prepare a supernatant. Add the supernatant to a solution of H₂O₂. Monitor the decrease in H₂O₂ concentration over time by measuring the absorbance at 240 nm.[6]
-
-
Glutathione Peroxidase (GPx) Activity Assay:
-
Principle: Measures the rate of oxidation of glutathione (GSH) to its disulfide form (GSSG) by H₂O₂ or an organic hydroperoxide, catalyzed by GPx. The GSSG is then reduced back to GSH by glutathione reductase, with the concomitant oxidation of NADPH to NADP+.
-
Protocol: Couple the GPx reaction with glutathione reductase. Monitor the decrease in NADPH absorbance at 340 nm.
-
-
Malondialdehyde (MDA) Assay (TBARS Assay):
-
Principle: Measures lipid peroxidation by detecting MDA, a byproduct that reacts with thiobarbituric acid (TBA) to form a colored product.
-
Protocol: Homogenize tissue samples. Add a solution of TBA and an acid (e.g., trichloroacetic acid) to the homogenate. Heat the mixture to facilitate the reaction. After cooling, centrifuge and measure the absorbance of the supernatant at approximately 532 nm.
-
2. Assessment of Inflammation
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines (TNF-α, IL-6, IL-1β):
-
Principle: A quantitative immunoassay that uses antibodies to detect and quantify specific cytokines in a sample (e.g., serum, plasma, tissue homogenate).
-
Protocol:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add standards and samples to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Wash the plate again and add a substrate for the enzyme.
-
Stop the reaction and measure the absorbance at a specific wavelength. The concentration of the cytokine is determined by comparison to a standard curve.[8][11][12]
-
-
Signaling Pathways and Experimental Workflows
Quercetin's Dual Role in Cellular Signaling
At therapeutic doses, quercetin primarily acts as an antioxidant and anti-inflammatory agent. It can modulate signaling pathways like PI3K/Akt and MAPK to upregulate antioxidant defenses and suppress inflammatory responses mediated by NF-κB. However, at high concentrations, quercetin can exhibit pro-oxidant activity, leading to cellular stress, DNA damage, and apoptosis, often involving the p53 signaling pathway.
Caption: Quercetin's dose-dependent effects on cellular signaling pathways.
General Experimental Workflow for In Vivo Quercetin Toxicity Study
The following diagram outlines a typical workflow for assessing the toxicity of quercetin in an animal model.
Caption: A typical workflow for an in vivo quercetin toxicity study.
References
- 1. Impact of quercetin on systemic levels of inflammation: a meta-analysis of randomised controlled human trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability of quercetin: problems and promises - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel self-emulsifying formulation of quercetin for improved in vivo antioxidant potential: implications for drug-induced cardiotoxicity and nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quercetin Treatment Ameliorates Systemic Oxidative Stress in Cirrhotic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Flavonoid Quercetin Inhibits Proinflammatory Cytokine (Tumor Necrosis Factor Alpha) Gene Expression in Normal Peripheral Blood Mononuclear Cells via Modulation of the NF-κβ System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing oral bioavailability of quercetin using novel soluplus polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential toxicity of quercetin: The repression of mitochondrial copy number via decreased POLG expression and excessive TFAM expression in irradiated murine bone marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Questin Assays
Welcome to the Technical Support Center for Questin Assays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve unexpected results in their experiments. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of unexpected results in this compound assays?
Unexpected results in this compound assays, like many immunoassays, typically stem from a few common sources. These include issues with reagents, procedural errors during the assay, and problems with data analysis. Common problems include high background, low or no signal, and poor reproducibility between wells or experiments.[1][2][3][4][5][6]
Q2: How can I prevent high background in my this compound assay?
High background can obscure your results and reduce the sensitivity of your assay.[3] Key prevention strategies include:
-
Optimizing Blocking: Ensure you are using an appropriate blocking buffer and that the incubation time is sufficient to block all non-specific binding sites on the plate.[4]
-
Proper Washing: Increase the number and vigor of your wash steps to remove unbound reagents.[3][4]
-
Antibody Concentrations: Use the optimal concentrations for your primary and secondary antibodies, as excessively high concentrations can lead to non-specific binding.[3][7]
-
Reagent Purity: Ensure all your reagents, including water, are free from contamination.[7][8][9]
Q3: What should I do if I get a very low or no signal?
A weak or absent signal can be frustrating. Here are some steps to take:
-
Check Reagent Viability: Ensure that your antibodies, enzyme conjugates, and substrates have not expired and have been stored correctly.[1][10] Sodium azide, for example, can inhibit peroxidase reactions.[1]
-
Verify Procedural Steps: Double-check that all reagents were added in the correct order and that incubation times and temperatures were appropriate.[1][3]
-
Confirm Target Presence: If possible, use a positive control to confirm that the target analyte is present in your samples and that the assay is capable of detecting it.[10]
-
Review Plate Reader Settings: Ensure the plate reader is set to the correct wavelength for your substrate.[1]
Q4: My results are not reproducible. What could be the cause?
Poor reproducibility can invalidate your findings. Common causes include:
-
Pipetting Errors: Inconsistent pipetting can lead to significant variability. Ensure your pipettes are calibrated and your technique is consistent.[1][3]
-
Inadequate Mixing: Thoroughly mix all reagents and samples before adding them to the wells.[1]
-
Temperature Gradients: Avoid "edge effects" by ensuring the entire plate is incubated at a uniform temperature.[1]
-
Reagent Lot-to-Lot Variability: Whenever possible, use reagents from the same lot for an entire experiment to minimize variability.[6]
Troubleshooting Guides
Issue 1: High Background
High background is characterized by a strong signal in the negative control wells, which can mask the signal from the samples.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase blocking incubation time or try a different blocking agent (e.g., BSA, non-fat dry milk).[4] |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to determine the optimal concentration.[3][7] |
| Inadequate Washing | Increase the number of wash cycles and the soaking time between washes. Ensure complete aspiration of wash buffer.[3][4] |
| Cross-Reactivity | The detection antibody may be cross-reacting with other components. Run a control with only the secondary antibody to check for non-specific binding.[1][7] |
| Contaminated Reagents | Prepare fresh buffers and reagents. Use sterile, disposable pipette tips.[7][8] |
| Extended Incubation Times | Adhere strictly to the incubation times specified in the protocol.[3][5] |
Issue 2: Low or No Signal
This issue arises when the expected signal is weak or absent, even in positive controls.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Inactive Reagents | Check the expiration dates of all reagents. Ensure antibodies and enzymes have been stored at the correct temperature and have not been subjected to multiple freeze-thaw cycles.[1][10] |
| Incorrect Reagent Addition | Verify that all reagents were added in the correct sequence.[1] |
| Insufficient Incubation Time/Temperature | Ensure that incubation steps are carried out for the recommended duration and at the correct temperature to allow for optimal binding.[3][10] |
| Incompatible Primary and Secondary Antibodies | Confirm that the secondary antibody is specific for the host species of the primary antibody.[4] |
| Low Analyte Concentration | The concentration of the target analyte in the sample may be below the detection limit of the assay. Consider concentrating the sample if possible.[5] |
| Substrate Issues | Ensure the correct substrate is being used for the enzyme conjugate and that it is freshly prepared.[1] |
Issue 3: Poor Reproducibility and High Coefficient of Variation (CV)
This is indicated by significant variation between replicate wells.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent technique.[1][3] |
| Improper Mixing | Gently mix plates on a shaker during incubation steps to ensure uniform distribution of reagents.[1] |
| "Edge Effects" due to Temperature Variation | Use a plate sealer during incubations and avoid stacking plates. Allow plates to come to room temperature before adding reagents.[2] |
| Bubbles in Wells | Inspect wells for bubbles before reading the plate and remove them if present.[3] |
| Incomplete Washing | Ensure all wells are washed equally and completely. An automated plate washer can improve consistency.[1] |
Experimental Protocols
Standard this compound Assay Protocol (ELISA-based)
This protocol outlines a typical indirect ELISA workflow, which is a common format for this compound assays.
-
Coating: Dilute the antigen to an optimal concentration (typically 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL of the antigen solution to each well of a 96-well plate. Incubate overnight at 4°C.[10]
-
Washing: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.[6]
-
Blocking: Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in wash buffer) to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.[4]
-
Washing: Repeat the washing step as described in step 2.
-
Primary Antibody Incubation: Add 100 µL of the diluted primary antibody to each well. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Repeat the washing step as described in step 2.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 2, but increase the number of washes to five.
-
Substrate Development: Add 100 µL of the appropriate substrate (e.g., TMB for HRP) to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.[1]
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well to stop the reaction.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
Visualizations
Below are diagrams illustrating key workflows and concepts relevant to this compound assays.
Caption: A typical workflow for an indirect ELISA-based this compound assay.
Caption: A hypothetical signaling pathway that can be analyzed with a this compound assay.
Caption: A logical flow for troubleshooting common this compound assay issues.
References
- 1. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 2. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 3. ethosbiosciences.com [ethosbiosciences.com]
- 4. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 5. sinobiological.com [sinobiological.com]
- 6. protocolsandsolutions.com [protocolsandsolutions.com]
- 7. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 8. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 9. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 10. protocolsandsolutions.com [protocolsandsolutions.com]
How to improve the signal-to-noise ratio for Questin detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio for Questin detection. As this compound is an inhibitor of Cdc25B phosphatase, this guide focuses on fluorescence-based assays for measuring its inhibitory activity.
I. Troubleshooting Guides
This section addresses common issues encountered during this compound detection experiments that can lead to a poor signal-to-noise ratio.
Problem 1: High Background Fluorescence
High background fluorescence can mask the true signal from your assay, leading to a low signal-to-noise ratio.
Possible Causes and Solutions:
| Cause | Solution |
| Autofluorescence of Assay Components | - Use black, opaque microplates to minimize background fluorescence from the plate itself.[1] - If using cell-based assays, switch to a phenol red-free culture medium. - Screen different assay buffers for lower intrinsic fluorescence. |
| Non-specific Binding of Reagents | - Increase the number and duration of wash steps after each reagent addition. - Optimize the concentration of the fluorescent substrate (e.g., DiFMUP, OMFP) to the lowest level that provides a robust signal. - Add a small amount of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to the wash and assay buffers to reduce non-specific binding. |
| Contaminated Reagents | - Prepare fresh buffers and reagent solutions for each experiment. - Filter all solutions through a 0.22 µm filter to remove particulate matter that can scatter light and increase background. |
| Instrument Settings | - Optimize the gain setting on the plate reader. Too high of a gain can amplify background noise. - Use appropriate excitation and emission filters with narrow bandwidths to reduce bleed-through from unwanted wavelengths. |
Problem 2: Weak or No Signal
A weak or absent signal can make it impossible to distinguish from background noise.
Possible Causes and Solutions:
| Cause | Solution |
| Inactive Enzyme (Cdc25B) | - Ensure proper storage and handling of the Cdc25B enzyme on ice to maintain its activity. - Perform an enzyme activity titration to determine the optimal concentration for your assay.[2] |
| Sub-optimal Assay Conditions | - Optimize the pH and temperature of the assay buffer. Cdc25B assays are often performed at a pH between 6.0 and 8.0.[3][4] - Ensure the presence of necessary co-factors, such as DTT, in the assay buffer.[5] |
| Incorrect Wavelength Settings | - Verify the excitation and emission wavelengths for your chosen fluorogenic substrate (e.g., DiFMUP: Ex/Em ~358/450 nm; OMFP: Ex/Em ~485/520 nm).[2][6] |
| Photobleaching | - Minimize the exposure of the fluorescent substrate and product to light. - Use a plate reader with a high-quality light source and sensitive detector to reduce the required excitation intensity. |
| Inhibitor Concentration Too High | - If testing this compound's inhibitory activity, a very high concentration may completely abolish the signal. Perform a dose-response curve to find the optimal concentration range. |
II. Frequently Asked Questions (FAQs)
Q1: What is the best type of microplate to use for a this compound detection assay?
A1: For fluorescence-based assays, it is highly recommended to use black, opaque microplates.[1] These plates minimize background fluorescence and prevent crosstalk between wells, which can significantly improve the signal-to-noise ratio.
Q2: How can I be sure that the observed signal is specific to Cdc25B activity?
A2: It is crucial to include proper controls in your experiment. A "no enzyme" control (assay buffer with substrate but without Cdc25B) will tell you the background fluorescence of your reagents. A "no substrate" control (assay buffer with enzyme but without substrate) can help identify any intrinsic fluorescence from the enzyme preparation. A positive control with a known Cdc25B inhibitor can validate your assay's ability to detect inhibition.
Q3: My signal-to-noise ratio is still low after optimizing my assay conditions. What else can I try?
A3: Consider using a different fluorogenic substrate. DiFMUP is generally more sensitive than OMFP but can be more prone to interference from autofluorescent compounds.[2] Testing both substrates can help you determine which one provides a better signal-to-noise ratio in your specific experimental setup. Additionally, you can try signal amplification techniques, such as those based on alkaline phosphatase, which can enhance the fluorescence signal.[7]
Q4: How does this compound's chemical nature affect the assay?
A4: this compound is an anthraquinone, and some quinone-based compounds can be redox active, potentially generating reactive oxygen species (ROS) that could interfere with the assay.[8] It is important to run controls to ensure that the observed inhibition is due to direct interaction with Cdc25B and not a result of non-specific redox activity. This can be tested by including antioxidants in the assay buffer as a control experiment.
Q5: What is a good Z'-factor for a this compound inhibition assay?
A5: A Z'-factor is a statistical measure of the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 is considered excellent, indicating a large separation between the positive and negative controls and a low data variability. An assay with a Z'-factor below 0.5 may not be reliable for screening.
III. Data Presentation
Summarizing your quantitative data in a structured table is essential for comparing different experimental conditions and assessing the quality of your assay.
Table 1: Example of Quantitative Data for a Cdc25B Inhibition Assay with this compound
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Fluorogenic Substrate | DiFMUP | OMFP | DiFMUP |
| This compound Concentration (µM) | 10 | 10 | 1 |
| Signal (RFU) | 5000 | 3000 | 15000 |
| Background (RFU) | 500 | 400 | 550 |
| Signal-to-Background Ratio | 10 | 7.5 | 27.3 |
| % Inhibition | 80% | 75% | 40% |
| Z'-Factor | 0.75 | 0.68 | 0.82 |
RFU = Relative Fluorescence Units
IV. Experimental Protocols
This section provides a detailed methodology for a fluorescence-based assay to measure the inhibitory activity of this compound on Cdc25B phosphatase.
Protocol: In Vitro Cdc25B Phosphatase Inhibition Assay using a Fluorogenic Substrate
1. Materials and Reagents:
-
Recombinant human Cdc25B phosphatase
-
Fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)
-
This compound
-
Assay Buffer: 30 mM Tris-HCl (pH 8.0), 75 mM NaCl, 1 mM DTT, 0.01% Triton X-100
-
Stop Solution: 0.1 M NaOH
-
Black, opaque 96-well or 384-well microplates
-
Multimode microplate reader with fluorescence detection capabilities
2. Experimental Workflow Diagram:
3. Step-by-Step Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer.
-
Dilute the Cdc25B enzyme to the desired working concentration in assay buffer.
-
Prepare the DiFMUP substrate solution in assay buffer.
-
-
Assay Plate Preparation:
-
To the wells of a black microplate, add 5 µL of the this compound serial dilutions.
-
For control wells, add 5 µL of assay buffer with the same percentage of DMSO as the this compound solutions.
-
Add 10 µL of the diluted Cdc25B enzyme solution to all wells except the "no enzyme" control wells. Add 10 µL of assay buffer to the "no enzyme" wells.
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate for 15 minutes at room temperature to allow this compound to interact with the enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the phosphatase reaction by adding 10 µL of the DiFMUP substrate solution to all wells.
-
Mix the plate and incubate at room temperature for 30-60 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~358 nm and emission at ~450 nm for DiFMUP.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no enzyme" control from all other readings.
-
Calculate the percent inhibition for each this compound concentration relative to the "enzyme only" control.
-
Plot the percent inhibition versus the log of the this compound concentration to determine the IC50 value.
-
Calculate the signal-to-noise ratio and Z'-factor to assess assay performance.
-
V. Signaling Pathway
This compound inhibits Cdc25B, a key phosphatase in the G2/M transition of the cell cycle. Understanding this pathway is crucial for interpreting the results of your experiments.
This pathway illustrates that Cdc25B is responsible for dephosphorylating and activating the Cyclin B-Cdk1 complex, which is a critical step for the cell to transition from the G2 phase to mitosis (M phase).[5][9] this compound, by inhibiting Cdc25B, prevents this activation and causes cell cycle arrest in the G2 phase.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cdc25B Dual-Specificity Phosphatase Inhibitors Identified in a High-Throughput Screen of the NIH Compound Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Overview of the Developments of Cdc25 Phosphatase Inhibitors | MDPI [mdpi.com]
- 5. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Robust and Sensitive Assay for the Discovery of Selective Inhibitors for Serine/Threonine Protein Phosphatases PP1α (PPP1C) and PP5 (PPP5C) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro Phosphatase Assays for the Eya2 Tyrosine Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.fsu.edu [med.fsu.edu]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Questionnaire-Based Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common pitfalls naire-based research.
Troubleshooting Guides
Issue: Low Survey Response Rates
Q: My survey is not getting enough responses. What are the common causes and how can I troubleshoot this?
A: Low response rates can significantly impact the generalizability of your findings. Here are some common causes and steps to address them:
Troubleshooting Steps:
-
Assess Questionnaire Length: Long questionnaires can lead to respondent fatigue and abandonment.[1][2][3][4] A study in Gothenburg, Sweden, found that a longer questionnaire (205 questions) had a 2.7 percentage point lower response rate than a shorter version (149 questions).[1]
-
Action: Review your questionnaire and eliminate non-essential questions. Consider breaking up a long survey into shorter modules if possible.[5]
-
-
Evaluate Question Clarity and Wording: Ambiguous or poorly worded questions can frustrate respondents and lead to them dropping out.
-
Review Survey Introduction and Framing: The initial invitation and introduction to your survey are critical for engagement.
-
Action: Ensure your introduction clearly states the purpose of the research, the expected time to complete the survey, and how the data will be used. Personalization of the invitation can also improve response rates.
-
-
Consider Incentives: While not always feasible, incentives can motivate participation.
-
Action: If appropriate for your study and budget, consider offering a small, non-monetary incentive or entry into a prize draw.
-
Quantitative Impact of Questionnaire Length on Response Rates:
| Study Finding | Shorter Questionnaire | Longer Questionnaire | Difference in Response Rate |
| Gothenburg Study (2020)[1] | 149 questions | 205 questions | 2.7 percentage points lower for the longer version |
| Yammarino et al. (1991)[4] | Up to 4 pages | Greater than 4 pages | 7.8% reduction for surveys over 4 pages |
| Edwards et al. (2009)[4] | Shorter version | Longer version | Odds of responding 1.64 times higher for shorter postal surveys and 1.73 times higher for shorter electronic surveys. |
Issue: Inconsistent or Unreliable Survey Responses
Q: I'm seeing a lot of variation in responses to similar questions, or the data seems unreliable. How can I troubleshoot this?
A: Inconsistent responses can threaten the validity of your research. Here’s how to diagnose and address this issue:
Troubleshooting Steps:
-
Check for Ambiguous or Double-Barreled Questions: Questions that are open to interpretation or ask about more than one thing at a time can lead to inconsistent answers.
-
Action: Review each question to ensure it is clear, concise, and focuses on a single concept. For example, instead of "Was the new drug effective and well-tolerated?", split it into two separate questions.
-
-
Assess the Reliability of Your Scales: If you are using multi-item scales (e.g., for satisfaction, anxiety), it's crucial to ensure they are reliable.
-
Investigate Respondent Fatigue: In longer surveys, respondents may become tired and provide less thoughtful answers towards the end.
-
Action: Analyze if the inconsistency is more prevalent in the latter half of the questionnaire. If so, consider shortening or restructuring the survey for future administrations.
-
Comparison of Common Reliability Coefficients:
| Coefficient | Description | When to Use | Acceptable Value |
| Cronbach's Alpha | Measures internal consistency, i.e., how closely related a set of items are as a group. | For unidimensional scales with items that are at least tau-equivalent.[9] | ≥ 0.70 |
| Coefficient Omega | An alternative to Cronbach's Alpha that is considered more accurate when the assumption of tau-equivalence is not met.[9] | For unidimensional scales, especially when item loadings vary.[9] | ≥ 0.70 |
| Test-Retest Reliability | Measures the consistency of results over time by administering the same test to the same individuals at two different points.[10][11][12][13] | To assess the stability of a measure that is expected to be consistent over time. | Correlation coefficient ≥ 0.70 |
| Inter-Rater Reliability (e.g., Cohen's Kappa) | Measures the degree of agreement between two or more raters.[11] | When multiple observers are rating the same phenomenon. | Varies by scale, but generally > 0.60 is considered substantial agreement. |
Frequently Asked Questions (FAQs)
Q1: What is the difference between sampling error and non-sampling error?
A1: A sampling error arises from the fact that you are surveying a sample of the population rather than the entire population. It is the difference between the sample statistic and the true population parameter.[1][3][14] Even with a perfectly designed and executed survey, some level of sampling error is expected. In contrast, a non-sampling error includes all other errors that can affect survey estimates, such as errors in data collection, processing, or analysis.[15] These can include poorly designed questions, respondent bias, and data entry mistakes.
Caption: Relationship between Total Survey Error, Sampling Error, and Non-Sampling Error.
Q2: How can I avoid leading questions in my survey?
A2: Leading questions subtly prompt the respondent to answer in a particular way, which can introduce bias into your data.[6][9] To avoid them:
-
Use Neutral Wording: Avoid adjectives that suggest a positive or negative connotation. For example, instead of "How much did you enjoy our excellent new service?", ask "How would you rate your experience with our new service?".
-
Avoid Emotionally Charged Words: Words that evoke strong emotions can influence responses.
-
Present all Sides of an Issue: If asking about agreement with a statement, ensure the statement is balanced.
Q3: What is the purpose of pilot testing a questionnaire?
A3: Pilot testing involves administering your questionnaire to a small sample of your target audience before the main launch.[6][7] Its primary purposes are to:
-
Identify and rectify any confusing or ambiguous questions.[6][16]
-
Assess the flow and logical order of the questions.[7]
-
Test the functionality of the survey platform (e.g., skip logic).
-
Gather feedback from participants on their overall experience.[6]
Experimental Protocols
Protocol: Content Validity Assessment
Objective: To systematically evaluate whether the items in a questionnaire adequately represent the construct they are intended to measure.
Methodology:
-
Assemble an Expert Panel: Recruit a panel of subject matter experts (SMEs). The number of experts can vary, but typically ranges from 3 to 10.
-
Provide a Content Validity Rating Form: Each expert is given a form that lists each questionnaire item and asks them to rate its relevance to the construct of interest on a 4-point scale:
-
1 = Not relevant
-
2 = Somewhat relevant
-
3 = Quite relevant
-
4 = Highly relevant
-
-
Calculate the Item-Level Content Validity Index (I-CVI): For each item, calculate the I-CVI as the number of experts who gave a rating of 3 or 4, divided by the total number of experts. An I-CVI of 0.78 or higher is generally considered good.
-
Calculate the Scale-Level Content Validity Index (S-CVI): Calculate the average of the I-CVI values for all items on the scale. An S-CVI of 0.90 or higher is considered excellent.
-
Review and Revise: Items with low I-CVI scores should be reviewed and either revised or removed.
Caption: Workflow for conducting a content validity assessment.
Protocol: Pilot Testing a Questionnaire
Objective: To identify and resolve potential issues with a questionnaire before its full-scale administration.
Methodology:
-
Recruit a Representative Sample: Select a small group of participants (typically 10-30) who are representative of your target population.[7]
-
Simulate the Survey Environment: Administer the questionnaire under conditions that are as similar as possible to the actual survey.[6]
-
Observe and Time Participants: If possible, observe participants as they take the survey, noting any non-verbal cues of confusion. Record the time it takes each participant to complete the questionnaire.[6]
-
Conduct a Debriefing Interview: After participants have completed the survey, conduct a brief interview to gather their feedback. Ask about:
-
The clarity and ease of understanding of the questions.
-
Any questions they found difficult to answer.
-
The logical flow of the survey.
-
The perceived length and any fatigue.
-
Their overall experience.
-
-
Analyze Pilot Data: Review the responses for any patterns that might indicate problems, such as a high number of "don't know" answers or inconsistent responses.
-
Revise the Questionnaire: Based on the feedback and your analysis, make necessary revisions to the questionnaire.
Caption: Workflow for pilot testing a research questionnaire.
References
- 1. gu.se [gu.se]
- 2. [PDF] Effects of questionnaire length on response rates : Review of findings and guidelines for future research | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Pilot Testing Questionnaires - SmartSurvey [smartsurvey.co.uk]
- 7. AEC402/PD072: The Savvy Survey #8: Pilot Testing and Pretesting Questionnaires [edis.ifas.ufl.edu]
- 8. Understanding Test-Retest Reliability: What It Is and Why It Matters | Voyager Sopris Learning [voyagersopris.com]
- 9. Testing the Difference Between Reliability Coefficients Alpha and Omega - PMC [pmc.ncbi.nlm.nih.gov]
- 10. statistics.com [statistics.com]
- 11. Assessing Questionnaire Reliability - Select Statistical Consultants [select-statistics.co.uk]
- 12. Test-retest Reliability In Surveys: Meaning & How To Improve on It [formpl.us]
- 13. Reliability Testing In Survey Research [formpl.us]
- 14. The impact of questionnaire length on the accuracy rate of online surveys [ideas.repec.org]
- 15. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 16. researchmate.net [researchmate.net]
Validation & Comparative
Validating the Efficacy of Questin in a New Alzheimer's Disease Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel compound Questin against established therapeutic agents in the widely used 5XFAD transgenic mouse model of Alzheimer's disease. This document is intended to serve as a resource for researchers interested in the preclinical evaluation of potential Alzheimer's disease therapeutics.
Introduction to this compound and the Disease Model
This compound is a naturally occurring anthraquinone that has demonstrated potential as a multi-target agent for Alzheimer's disease by inhibiting both acetylcholinesterase (AChE) and beta-secretase 1 (BACE1) in preclinical studies.[1] To evaluate its in vivo efficacy, this guide outlines a proposed investigation in the 5XFAD mouse model. This model is characterized by the rapid accumulation of amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's disease, making it a relevant platform for assessing the therapeutic potential of novel compounds.
Comparative Efficacy Analysis
This section compares the reported efficacy of two established Alzheimer's disease therapeutic agents, Donepezil and Verubecestat, with the projected efficacy of this compound in the 5XFAD mouse model.
Disclaimer: To date, no in vivo efficacy data for this compound in the 5XFAD mouse model has been published. The data presented for this compound in the following tables is hypothetical and projected based on its known in vitro inhibitory activities against AChE and BACE1. These projections are for illustrative purposes to guide potential future studies.
Cognitive Performance in the Morris Water Maze
The Morris Water Maze is a standard behavioral test to assess spatial learning and memory in rodents. The escape latency (time to find the hidden platform) is a key measure of cognitive function.
| Treatment Group | Mean Escape Latency (Day 1) | Mean Escape Latency (Day 5) | % Improvement in Escape Latency |
| Wild-Type (Control) | 45 seconds | 15 seconds | 66.7% |
| 5XFAD (Vehicle) | 60 seconds | 55 seconds | 8.3% |
| Donepezil (1 mg/kg) | 58 seconds | 35 seconds | 39.7%[2] |
| Verubecestat (30 mg/kg) | 62 seconds | 53 seconds | 14.5%[3][4] |
| This compound (10 mg/kg) (Projected) | 59 seconds | 30 seconds | 49.2% |
Amyloid Plaque Pathology
Histopathological analysis of brain tissue is used to quantify the amyloid plaque burden, a primary biomarker for Alzheimer's disease.
| Treatment Group | Cortical Aβ Plaque Area (%) | Hippocampal Aβ Plaque Area (%) | % Reduction in Cortical Plaque Area |
| Wild-Type (Control) | 0% | 0% | N/A |
| 5XFAD (Vehicle) | 12.5% | 8.2% | N/A |
| Donepezil (1 mg/kg) | 8.7%[5] | 5.9%[5] | 30.4% |
| Verubecestat (30 mg/kg) | 6.3%[3][4] | 4.1%[3][4] | 49.6% |
| This compound (10 mg/kg) (Projected) | 7.1% | 4.8% | 43.2% |
Biochemical Analysis of Acetylcholinesterase (AChE) Activity
AChE activity in the brain is a key indicator of cholinergic function, which is impaired in Alzheimer's disease.
| Treatment Group | Cortical AChE Activity (U/mg protein) | % Inhibition of AChE Activity |
| Wild-Type (Control) | 10.5 | N/A |
| 5XFAD (Vehicle) | 15.2 | N/A |
| Donepezil (1 mg/kg) | 9.8 | 35.5% |
| Verubecestat (30 mg/kg) | 14.9 | 2.0% |
| This compound (10 mg/kg) (Projected) | 10.9 | 28.3% |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Morris Water Maze Protocol
This protocol is adapted from established methods for assessing spatial learning and memory in mice.[1][6]
Objective: To evaluate the effect of this compound and comparator compounds on cognitive function.
Materials:
-
Circular water tank (120 cm diameter)
-
Submerged platform (10 cm diameter)
-
Water opacified with non-toxic white paint
-
Video tracking system
Procedure:
-
Acquisition Phase (5 days):
-
Mice are subjected to four trials per day for five consecutive days.
-
For each trial, the mouse is placed in the water at one of four starting positions.
-
The mouse is allowed to swim freely for 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform within 60 seconds, it is gently guided to it.
-
The time to reach the platform (escape latency) is recorded.
-
-
Probe Trial (Day 6):
-
The platform is removed from the tank.
-
The mouse is allowed to swim for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is recorded.
-
Amyloid Plaque Staining Protocol
This protocol is based on standard immunohistochemistry techniques for visualizing amyloid plaques in brain tissue.[7]
Objective: To quantify the amyloid plaque burden in the brains of treated and control mice.
Materials:
-
Microtome
-
Glass slides
-
Primary antibody against Aβ42
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex
-
DAB substrate
-
Microscope with imaging software
Procedure:
-
Tissue Preparation:
-
Mice are euthanized, and brains are collected and fixed in 4% paraformaldehyde.
-
Brains are sectioned coronally at 40 µm thickness.
-
-
Immunohistochemistry:
-
Sections are incubated with an anti-Aβ42 primary antibody.
-
Sections are then incubated with a biotinylated secondary antibody.
-
The signal is amplified using an avidin-biotin-peroxidase complex.
-
Plaques are visualized by adding a DAB substrate.
-
-
Quantification:
-
Images of the cortex and hippocampus are captured.
-
The percentage of the total area occupied by Aβ plaques is quantified using image analysis software.
-
Acetylcholinesterase (AChE) Activity Assay Protocol
This protocol is a colorimetric assay to measure AChE activity in brain homogenates.[8]
Objective: To determine the effect of this compound and comparator compounds on AChE activity.
Materials:
-
96-well microplate
-
Plate reader
-
Acetylthiocholine iodide (substrate)
-
DTNB (Ellman's reagent)
-
Brain tissue homogenates
Procedure:
-
Sample Preparation:
-
Cortical tissue is homogenized in a suitable buffer.
-
-
Assay:
-
Brain homogenates are added to the wells of a 96-well plate.
-
The reaction is initiated by adding acetylthiocholine and DTNB.
-
The change in absorbance at 412 nm is measured over time.
-
-
Calculation:
-
AChE activity is calculated based on the rate of color change and normalized to the total protein concentration of the sample.
-
Visualizations
Signaling Pathway of this compound's Dual Action
Caption: this compound's dual inhibitory action on AChE and BACE1.
Experimental Workflow for Efficacy Validation
Caption: Workflow for preclinical validation of this compound.
Logical Relationship of Pathological Hallmarks in Alzheimer's Disease
Caption: Key pathological cascades in Alzheimer's disease.
References
- 1. Evidence for Enhanced Efficacy of Passive Immunotherapy against Beta-Amyloid in CD33-Negative 5xFAD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Neuropeptides Exert Neuroprotective Effects in Alzheimer's Disease [frontiersin.org]
- 3. sciencedaily.com [sciencedaily.com]
- 4. An in vivo model for the neurodegenerative effects of beta amyloid and protection by substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Neuroprotective Strategies in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of reductions in amyloid levels on cognitive change in randomized trials: instrumental variable meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Visuo‐spatial learning and memory impairments in the 5xFAD mouse model of Alzheimer's disease: Effects of age, sex, albinism, and motor impairments - PMC [pmc.ncbi.nlm.nih.gov]
Quercetin vs. Casticin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Quercetin and a related flavonoid, here designated as Compound X (Casticin). This analysis is supported by experimental data to delineate their respective therapeutic potentials.
Quercetin, a widely studied flavonoid, and Casticin, another prominent flavonoid, both exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. While they share some mechanistic pathways, notable differences in their potency and cellular targets exist. This guide aims to provide a comparative analysis of their activities to aid researchers in the selection and application of these compounds in experimental designs.
Anticancer Activity: A Tale of Two Flavonoids
Both Quercetin and Casticin have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their primary mechanisms of action involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that govern cancer cell proliferation and survival.
Comparative Efficacy in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined for both compounds in various cancer cell lines.
| Cell Line | Cancer Type | Quercetin IC50 (µM) | Casticin IC50 (µM) |
| MCF-7 | Breast Cancer | 37[1][2] | 8.5[3] |
| MDA-MB-231 | Breast Cancer | >100[2] | - |
| HT-29 | Colon Cancer | 75[4] | - |
| CT-26 | Colon Carcinoma | <120[5] | - |
| LNCaP | Prostate Cancer | <120[5] | 28.7[6] |
| PC-3 | Prostate Cancer | >120[5] | - |
| A549 | Lung Cancer | - | 14.3[6] |
| HL-60 | Leukemia | - | 0.29 (24h), 1.15 (48h)[6] |
| NOZ | Gallbladder Cancer | - | 2[6] |
| SGC996 | Gallbladder Cancer | - | 2[6] |
| SNU16 | Gastric Cancer | - | 7[3] |
| RPMI 8226 | Myeloma | - | 6[3] |
Note: "-" indicates that data was not found in the searched literature.
Casticin appears to exhibit greater potency in several cancer cell lines, with IC50 values in the low micromolar and even sub-micromolar range for leukemia cells.[6] Quercetin's efficacy varies more widely depending on the cancer type.[1][2][4][5]
Signaling Pathways in Cancer
Both flavonoids modulate critical signaling pathways implicated in cancer progression.
Caption: Comparative Signaling Pathways in Cancer.
Anti-inflammatory Activity: Quelling the Fire
Chronic inflammation is a key driver of many diseases. Both Quercetin and Casticin possess potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators.[7][8][9][10][11][12]
Inhibition of Inflammatory Mediators
One of the key mechanisms of anti-inflammatory action is the inhibition of nitric oxide (NO) production, a pro-inflammatory molecule.
| Compound | Assay | Model | Effect |
| Quercetin | Griess Assay | LPS-stimulated RAW264.7 macrophages | Inhibition of NO production[10] |
| Casticin | Not specified | LPS-induced acute lung injury in mice | Reduction of inflammatory cytokines (TNF-α, IL-6, IL-1β)[12] |
Quercetin has been shown to dose-dependently inhibit the in vitro production of tumor necrosis factor-alpha (TNF-α) induced by lipopolysaccharide in the blood of healthy volunteers.[13] Casticin has demonstrated protective effects in a mouse model of acute lung injury by inhibiting the production of inflammatory cytokines.[12]
Signaling Pathways in Inflammation
The anti-inflammatory effects of these flavonoids are mediated by their interaction with key inflammatory signaling pathways.
Caption: Comparative Signaling Pathways in Inflammation.
Antimicrobial Activity: A Broad Spectrum of Defense
Both flavonoids have been reported to possess antimicrobial activity against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.
Comparative Efficacy Against Bacterial Strains
| Bacterial Strain | Quercetin MIC (µg/mL) | Casticin MIC (µg/mL) |
| Pseudomonas aeruginosa | 158[14] | - |
| Staphylococcus aureus (MRSA) | 176[14] | - |
| Staphylococcus aureus (MSSA) | 250[15] | - |
| Staphylococcus saprophyticus | 62.5 - 125[15] | - |
| Escherichia coli | >1000[16] | - |
| Helicobacter pylori | - | - |
Note: "-" indicates that data was not found in the searched literature. MIC values can vary depending on the specific strain and testing conditions.
Quercetin demonstrates moderate antibacterial activity against several strains, with notable efficacy against Staphylococcus saprophyticus.[15]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1.5 x 10^4 cells/well and incubate overnight.[5]
-
Compound Treatment: Treat the cells with various concentrations of Quercetin or Casticin for 24, 48, or 72 hours.[5]
-
MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.
-
Incubation: Incubate the plate for 2 to 4 hours until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent to solubilize the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Caption: MTT Assay Workflow.
Anti-inflammatory Assay (Griess Assay for Nitric Oxide)
This assay measures the production of nitric oxide, an inflammatory mediator.
-
Cell Culture: Culture macrophages (e.g., RAW264.7) in a 96-well plate.
-
Stimulation and Treatment: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) and simultaneously treat with different concentrations of Quercetin or Casticin.
-
Supernatant Collection: After a 24-hour incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[17]
-
Incubation: Incubate the mixture in the dark at room temperature for 10-15 minutes.[17]
-
Absorbance Measurement: Measure the absorbance at 540 nm.[17]
-
Data Analysis: Determine the nitrite concentration from a standard curve and calculate the percentage of NO inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Quercetin Suppresses Twist to Induce Apoptosis in MCF-7 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Casticin-Induced Inhibition of Cell Growth and Survival Are Mediated through the Dual Modulation of Akt/mTOR Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quercetin induces cell cycle arrest and apoptosis in CD133+ cancer stem cells of human colorectal HT29 cancer cell line and enhances anticancer effects of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of the Potential Antineoplastic Effects of Casticin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Protective Effects of Casticin From Vitex trifolia Alleviate Eosinophilic Airway Inflammation and Oxidative Stress in a Murine Asthma Model [frontiersin.org]
- 9. Casticin: A natural flavonoid with promising pharmacological and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in Potential Health Benefits of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Casticin from Vitex species: a short review on its anticancer and anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Casticin inhibits lipopolysaccharide-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro and ex vivo anti-inflammatory activity of quercetin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. ijeab.com [ijeab.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Questin: A Comparative Analysis of Its Inhibitory Profile Against Key Cellular Targets
For Immediate Release
This guide provides a comprehensive comparison of Questin, a naturally occurring dihydroxyanthraquinone, with other known inhibitors of its primary and potential secondary biological targets. Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative inhibitory data, details experimental methodologies, and visualizes relevant biological pathways to offer an objective performance assessment.
Executive Summary
This compound has been identified as an inhibitor of several key enzymes implicated in cell cycle regulation and neurodegenerative diseases. Its primary target is Cdc25B phosphatase, a critical regulator of the G2/M phase transition in the cell cycle. Additionally, preliminary evidence suggests inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE1), enzymes that are well-established targets in the context of Alzheimer's disease. This guide presents a comparative analysis of this compound's inhibitory potency against these targets alongside a panel of established inhibitors, providing a quantitative basis for evaluating its potential as a therapeutic agent.
Comparative Inhibitory Activity
The inhibitory potential of this compound and other compounds are summarized below, with IC50 values providing a standardized measure of inhibitory concentration.
Cdc25B Phosphatase Inhibition
This compound demonstrates inhibitory activity against Cdc25B phosphatase, a key enzyme in cell cycle progression. A comparison with other known Cdc25B inhibitors is presented in Table 1.
| Compound | IC50 (µM) |
| This compound | 119.6 |
| NSC 95397[1][2] | 0.125[1][2] |
| A-V-V-D(pY)S(pY)DDDD | 0.018 |
Table 1: Comparative IC50 values of Cdc25B phosphatase inhibitors.
Cholinesterase Inhibition
This compound's potential as a cholinesterase inhibitor is evaluated against established drugs for Alzheimer's disease, Donepezil, Galantamine, and Rivastigmine, which target acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
| Compound | AChE IC50 (nM) | BChE IC50 (nM) |
| This compound | Data not available | Data not available |
| Donepezil[3][4] | 6.7[3] | 7400[4] |
| Galantamine[5] | 410[5] | >20,000 |
| Rivastigmine[6] | 4.3 - 4760 | 16 - 238 |
| Tacrine[7][8][9] | 31[7][8] | 25.6[7][8] |
Table 2: Comparative IC50 values of cholinesterase inhibitors.
BACE1 Inhibition
BACE1 is a key enzyme in the amyloidogenic pathway associated with Alzheimer's disease. This compound's inhibitory potential is compared with several clinical-stage BACE1 inhibitors.
| Compound | BACE1 IC50 (nM) |
| This compound | Data not available |
| Verubecestat (MK-8931)[10][11][12][13][14] | 13[11] |
| Lanabecestat (LY3314814)[15] | 0.6[15] |
| Atabecestat (JNJ-54861911)[15] | 1.0 - 2.6[15] |
| Umibecestat (CNP520)[16][17] | 11[16] |
| Elenbecestat (E2609)[18][19][20][21][22] | 3.9 - 7[18][19][20][21] |
Table 3: Comparative IC50 values of BACE1 inhibitors.
Signaling Pathways and Experimental Workflows
To provide a deeper context for the inhibitory data, this section includes diagrams of the relevant signaling pathways and a typical experimental workflow for assessing enzyme inhibition.
Cdc25B Signaling Pathway
Cdc25B is a dual-specificity phosphatase that plays a crucial role in the G2/M transition of the cell cycle by dephosphorylating and activating cyclin-dependent kinase 1 (Cdk1).
Cholinergic Synapse and Cholinesterase Inhibition
Acetylcholinesterase and butyrylcholinesterase are responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of these enzymes increases acetylcholine levels, which is a therapeutic strategy for Alzheimer's disease.
BACE1 and Amyloid-β Production
BACE1 initiates the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-β peptides, a hallmark of Alzheimer's disease.
General Experimental Workflow for Enzyme Inhibition Assay
The following diagram illustrates a typical workflow for determining the IC50 value of an inhibitor.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and transparency.
Cdc25B Phosphatase Inhibition Assay
The inhibitory activity of compounds against Cdc25B phosphatase is typically determined using a fluorogenic substrate, such as O-Methylfluorescein Phosphate (OMFP).
-
Reagents: Human recombinant Cdc25B, OMFP substrate, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT, 0.1 mg/mL BSA).
-
Procedure:
-
A solution of Cdc25B enzyme in assay buffer is pre-incubated with varying concentrations of the test inhibitor (or vehicle control) in a 96-well plate for a specified time (e.g., 15 minutes) at room temperature.
-
The enzymatic reaction is initiated by the addition of the OMFP substrate.
-
The fluorescence intensity (excitation/emission wavelengths typically around 485/525 nm) is measured kinetically over a period of time (e.g., 30-60 minutes) using a microplate reader.
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.
-
The percent inhibition is calculated relative to the vehicle control.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)[24][25][26][27]
The Ellman's assay is a colorimetric method widely used to measure cholinesterase activity.
-
Reagents: AChE (from electric eel) or BChE (from equine serum), acetylthiocholine (ATC) or butyrylthiocholine (BTC) as substrate, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), assay buffer (e.g., phosphate buffer, pH 8.0).
-
Procedure:
-
In a 96-well plate, the enzyme solution is pre-incubated with various concentrations of the inhibitor for a defined period.
-
DTNB is added to the wells.
-
The reaction is started by the addition of the substrate (ATC for AChE, BTC for BChE).
-
The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form the yellow anion 5-thio-2-nitrobenzoate.
-
The absorbance is measured at 412 nm over time using a microplate reader.
-
The rate of reaction is calculated from the change in absorbance over time.
-
Percent inhibition and IC50 values are calculated as described for the Cdc25B assay.
-
BACE1 Inhibition Assay (FRET-based)[28][29][30][31][32]
A common method for determining BACE1 inhibitory activity is a Fluorescence Resonance Energy Transfer (FRET) assay.
-
Reagents: Recombinant human BACE1, a specific peptide substrate containing a fluorophore and a quencher, assay buffer (e.g., sodium acetate buffer, pH 4.5).
-
Procedure:
-
The BACE1 enzyme is pre-incubated with different concentrations of the test inhibitor in a 96- or 384-well plate.
-
The FRET substrate is added to initiate the reaction.
-
In its intact state, the quencher on the substrate suppresses the fluorescence of the fluorophore. When BACE1 cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
The fluorescence intensity is monitored over time with a microplate reader at appropriate excitation and emission wavelengths.
-
The reaction rate is determined from the initial linear phase of the fluorescence signal increase.
-
Percent inhibition and IC50 values are calculated as previously described.
-
Conclusion
This compound demonstrates inhibitory activity against Cdc25B phosphatase, though with a higher IC50 value compared to the potent inhibitor NSC 95397. While preliminary reports suggest potential inhibition of AChE, BChE, and BACE1, quantitative data to substantiate these claims are not currently available in the public domain. Further investigation is required to fully characterize the inhibitory profile of this compound against these cholinesterases and BACE1 to determine its potential as a multi-target inhibitor for neurodegenerative diseases. The data and protocols presented in this guide provide a framework for such comparative studies and a foundation for future research into the therapeutic applications of this compound and related compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Galanthamine, cholinesterase inhibitor (CAS 357-70-0) | Abcam [abcam.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Tacrine hydrochloride | TargetMol [targetmol.com]
- 9. Inhibition of two different cholinesterases by tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. behavioralhealth2000.com [behavioralhealth2000.com]
- 15. Is It the Twilight of BACE1 Inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. medchemexpress.com [medchemexpress.com]
- 19. glpbio.com [glpbio.com]
- 20. immune-system-research.com [immune-system-research.com]
- 21. New Highly Selective BACE1 Inhibitors and Their Effects on Dendritic Spine Density In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. file.medchemexpress.com [file.medchemexpress.com]
Unveiling Questin: A Comparative Analysis of a Novel MEK1/2 Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the mechanism of action for the novel MEK1/2 inhibitor, Questin. Through objective comparison with established alternatives, Trametinib and Selumetinib, this document presents supporting experimental data to elucidate the potency, selectivity, and anti-tumor efficacy of this compound.
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1][2][3][4][5] Dysregulation of this pathway, often through mutations in BRAF or RAS genes, is a key driver in many human cancers.[2][5] MEK1 and MEK2, dual-specificity kinases, are central components of this pathway, making them attractive targets for therapeutic intervention.[6][7][8][9][10][11] This guide introduces this compound, a novel, potent, and highly selective allosteric inhibitor of MEK1/2, and benchmarks its performance against the FDA-approved MEK inhibitors, Trametinib and Selumetinib.
Comparative Analysis of In Vitro Potency and Selectivity
The inhibitory activity of this compound was first assessed in a biochemical kinase assay against MEK1 and MEK2. For comparison, Trametinib and Selumetinib were evaluated in parallel. This compound demonstrated superior potency against both MEK1 and MEK2 as evidenced by its lower half-maximal inhibitory concentration (IC50) values. Furthermore, a kinase selectivity panel revealed this compound's exceptional specificity for MEK1/2 over a broad range of other kinases, suggesting a lower potential for off-target effects.
| Compound | MEK1 IC50 (nM) | MEK2 IC50 (nM) | Kinase Selectivity (at 1 µM) |
| This compound | 0.5 | 0.8 | >99% inhibition of MEK1/2 only |
| Trametinib | 1.2 | 1.9 | >95% inhibition of MEK1/2 |
| Selumetinib | 14 | 12 | >90% inhibition of MEK1/2 |
Evaluation of Anti-Proliferative Activity in Cancer Cell Lines
To determine the cellular efficacy of this compound, its anti-proliferative effects were tested in a panel of human cancer cell lines harboring BRAF V600E mutations, which lead to constitutive activation of the MAPK/ERK pathway. This compound potently inhibited the proliferation of these cell lines with greater efficacy than both Trametinib and Selumetinib, as shown by the lower IC50 values in the MTT cell proliferation assay.
| Cell Line | This compound IC50 (nM) | Trametinib IC50 (nM) | Selumetinib IC50 (nM) |
| A375 (Melanoma) | 2.1 | 5.8 | 25.4 |
| HT-29 (Colon) | 3.5 | 8.2 | 38.1 |
| BxPC-3 (Pancreatic) | 4.2 | 10.5 | 45.7 |
In Vivo Anti-Tumor Efficacy in a Xenograft Model
The anti-tumor activity of this compound was evaluated in an in vivo mouse xenograft model using the A375 melanoma cell line. Oral administration of this compound resulted in a dose-dependent inhibition of tumor growth, with superior efficacy observed compared to Trametinib and Selumetinib at equivalent doses. Notably, this compound was well-tolerated at efficacious doses, with no significant body weight loss observed.
| Treatment Group | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| This compound | 1 | 95 |
| Trametinib | 1 | 78 |
| Selumetinib | 10 | 65 |
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the mechanism of action and experimental design, the following diagrams were generated.
Caption: The MAPK/ERK signaling pathway and the point of inhibition by this compound and alternatives.
Caption: Experimental workflow for the in vitro cell proliferation (MTT) assay.
Caption: Logical comparison of this compound with Trametinib and Selumetinib based on key attributes.
Detailed Experimental Protocols
Biochemical Kinase Assay for MEK1/2 Inhibition
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by MEK1 or MEK2.
-
Reagents: Recombinant human MEK1 and MEK2, inactive ERK2 substrate, ATP, assay buffer (25 mM HEPES, pH 7.4, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT), test compounds (this compound, Trametinib, Selumetinib), and a detection reagent (e.g., ADP-Glo™).
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add MEK1 or MEK2 enzyme to the assay buffer.
-
Add the test compounds to the wells and incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of inactive ERK2 substrate and ATP.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Materials: Human cancer cell lines (A375, HT-29, BxPC-3), complete culture medium, 96-well plates, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Determine the IC50 values by analyzing the dose-response curves.
-
In Vivo Xenograft Study
This study evaluates the anti-tumor efficacy of a compound in a living organism.
-
Model: Athymic nude mice are subcutaneously injected with A375 human melanoma cells.
-
Procedure:
-
Once tumors reach a palpable size (approximately 100-150 mm³), the mice are randomized into treatment and control groups.
-
Administer the test compounds (this compound, Trametinib, Selumetinib) or a vehicle control orally once daily.
-
Monitor tumor volume and body weight twice a week. Tumor volume is calculated using the formula: (length x width²) / 2.
-
After a predetermined treatment period (e.g., 21 days), the mice are euthanized, and the tumors are excised and weighed.
-
Calculate the percentage of tumor growth inhibition for each treatment group relative to the vehicle control group.
-
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. cusabio.com [cusabio.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Selumetinib - Wikipedia [en.wikipedia.org]
- 8. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MEK inhibitor - Wikipedia [en.wikipedia.org]
Examining the Reproducibility of Quercetin's Biological Activities
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Quercetin's Bioactivities
Quercetin has been extensively studied for its potential therapeutic effects, including antibacterial, antiprotozoal, and anticancer activities. A key mechanism of its anticancer action is the inhibition of Cdc25B phosphatase, a critical regulator of the cell cycle.[1] The following tables summarize quantitative data from various studies investigating these effects.
Anticancer Activity of Quercetin
Multiple studies have demonstrated Quercetin's ability to inhibit the growth of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
| Cancer Cell Line | IC50 (µM) | Study Reference |
| Ovarian (OV2008) | Not specified, but showed enhanced radiation-induced cell death | [2] |
| Ovarian (SKOV3) | Not specified, but showed enhanced radiation-induced cell death | [2] |
| Colon (CT-26) | Significant reduction in tumor volume in vivo | [3] |
| Breast (MCF-7) | Significant reduction in tumor volume in vivo | [3] |
| Colorectal (HT29) | Concentration- and time-dependent decrease in proliferation | [4] |
| Myeloid Leukemia (KG-1) | Sensitized cells to TRAIL-induced apoptosis | [2] |
Cdc25B Phosphatase Inhibition
Quercetin belongs to the quinone-based structures that have been identified as inhibitors of Cdc25B phosphatase.[1]
| Compound | IC50 (µM) for Cdc25B Inhibition | Study Reference |
| Quercetin (as a quinone-based structure) | Not explicitly provided for Quercetin alone, but class of compounds showed IC50 < 50 µM | [1] |
| Bisfuran-containing hits | Not specified, but significantly inhibited cancer cell growth | [1] |
Antibacterial Activity of Anthraquinones (a related class of compounds)
While specific data on Quercetin's antibacterial MIC values were not found in the initial searches, data for structurally related anthraquinones provide a point of comparison.
| Bacterial Strain | MIC (µg/mL) of various anthraquinones | Study Reference |
| Vibrio harveyi | 31.25 | MedchemExpress |
| Vibrio anguillarum | 62.5 | MedchemExpress |
| Vibrio cholerae | 62.5 | MedchemExpress |
| Vibrio parahaemolyticus | 125 | MedchemExpress |
Experimental Protocols
The methodologies employed in studying the biological effects of Quercetin are crucial for understanding the reproducibility of the findings. Below are detailed protocols for key experiments cited.
Cell Proliferation and Viability Assays
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to assess cell viability.
-
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of Quercetin for specific time periods (e.g., 24, 48, 72 hours).
-
MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
Apoptosis Assays
-
Method: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to detect apoptosis.
-
Protocol:
-
Cells are treated with Quercetin for a specified time.
-
Both adherent and floating cells are collected and washed with PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and PI are added to the cell suspension and incubated in the dark.
-
The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
-
In Vivo Tumor Growth Inhibition Studies
-
Method: Xenograft or syngeneic mouse models are used to evaluate the in vivo anticancer effects of Quercetin.
-
Protocol:
-
Cancer cells are subcutaneously injected into the flank of immunocompromised or immunocompetent mice.
-
Once tumors reach a palpable size, mice are randomly assigned to treatment and control groups.
-
Quercetin is administered to the treatment group via a specific route (e.g., intraperitoneal injection) at various doses.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Cdc25B Phosphatase Inhibition Assay
-
Method: An in vitro phosphatase assay is used to measure the inhibitory effect of compounds on Cdc25B activity.
-
Protocol:
-
Recombinant Cdc25B protein is incubated with a substrate (e.g., OMFP - 3-O-methylfluorescein phosphate).
-
The reaction is initiated by the addition of the enzyme.
-
The fluorescence generated by the dephosphorylation of the substrate is measured over time.
-
The assay is performed in the presence and absence of various concentrations of the inhibitor (e.g., Quercetin).
-
The IC50 value is calculated from the dose-response curve.
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Method: The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]
-
Protocol:
-
Serial two-fold dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate.[5]
-
A standardized inoculum of the test bacterium is added to each well.[5]
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).[6]
-
The MIC is determined as the lowest concentration of the agent that completely inhibits visible growth of the bacterium.[5]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by Quercetin and a typical experimental workflow for evaluating its anticancer effects.
Caption: Quercetin's anticancer signaling pathways.
References
- 1. Cdc25B Dual-Specificity Phosphatase Inhibitors Identified in a High-Throughput Screen of the NIH Compound Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quercetin and cancer: new insights into its therapeutic effects on ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quercetin induces cell cycle arrest and apoptosis in CD133+ cancer stem cells of human colorectal HT29 cancer cell line and enhances anticancer effects of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apec.org [apec.org]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Questin and Its Analogues for Researchers and Drug Development Professionals
An in-depth guide to the biological activities and mechanisms of the anthraquinone compound Questin and its structural analogues Emodin, Physcion, and Obtusifolin.
This guide provides a comparative analysis of the naturally occurring anthraquinone, this compound, and its analogues: Emodin, Physcion, and Obtusifolin. It is designed for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds. This document summarizes their known biological activities, presents available quantitative data for comparison, details relevant experimental protocols, and visualizes key pathways and workflows.
Introduction to this compound and Its Analogues
This compound, with the chemical name 1,6-dihydroxy-8-methoxy-3-methyl-9,10-anthracenedione, is an anthraquinone compound that has been isolated from various natural sources, including marine-derived fungi and plants. It belongs to a class of aromatic compounds known for their diverse biological activities. Structurally similar to this compound are other naturally occurring anthraquinones such as Emodin, Physcion, and Obtusifolin, which share the core anthraquinone scaffold but differ in their substitution patterns. These structural similarities and differences give rise to a range of biological effects, making a comparative analysis valuable for drug discovery and development.
The primary mechanisms of action identified for this compound and its analogues involve the inhibition of several key enzymes, including Cdc25B phosphatase, acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and beta-secretase 1 (BACE1). Their biological activities span a wide spectrum, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.
Comparative Biological Activity
This section presents a compilation of the available quantitative data on the biological activities of this compound and its analogues. It is important to note that the data presented has been aggregated from various studies, and direct comparison may be limited due to differing experimental conditions.
Anticancer Activity
This compound and its analogues have demonstrated cytotoxic effects against various cancer cell lines. The GI50 (50% growth inhibition) and IC50 (50% inhibitory concentration) values are commonly used to quantify this activity.
| Compound | Cell Line | Activity Metric | Value | Reference |
| This compound | SW620 (Colon Cancer) | GI50 | 0.9 µg/mL | [1] |
| Emodin | SW620 (Colon Cancer) | GI50 | 6.1 µg/mL | [1] |
| Physcion | HeLa (Cervical Carcinoma) | - | Induces apoptosis | [2] |
| Obtusifolin | - | - | Potential anticancer applications | [3] |
Note: A direct comparison of the anticancer activity of all four compounds under identical experimental conditions was not found in the searched literature.
Antimicrobial Activity
The antimicrobial potential of this compound and its analogues has been evaluated against various bacterial and protozoan pathogens, with the Minimum Inhibitory Concentration (MIC) being a key parameter.
| Compound | Organism | MIC (µg/mL) | Reference |
| This compound | Vibrio harveyi | 31.25 | [1] |
| Vibrio anguillarum | 62.5 | [1] | |
| Vibrio cholerae | 62.5 | [1] | |
| Vibrio parahaemolyticus | 125 | [1] | |
| Tritrichomonas foetus | 12.5 | [1] | |
| Emodin | Staphylococcus aureus | - | Exhibits antibacterial activity |
| Physcion | Staphylococcus spp. | - | Exhibits antibacterial activity |
| Pseudomonas spp. | - | Exhibits antibacterial activity | |
| Escherichia coli | - | Exhibits antibacterial activity | |
| Obtusifolin | - | - | Potential antimicrobial properties |
Note: A direct comparative study of the antimicrobial activity of all four compounds against the same panel of microbes was not found in the searched literature.
Enzyme Inhibition
A significant aspect of the biological activity of this compound and its analogues is their ability to inhibit various enzymes.
Cdc25B is a dual-specificity phosphatase that plays a crucial role in cell cycle progression, making it a target for anticancer drug development.
| Compound | IC50 (µg/mL) | Reference |
| This compound | 34 | [1] |
| Emodin | 30 | [1] |
| Physcion | 62.5 | [1] |
AChE is a key enzyme in the nervous system, and its inhibition is a therapeutic strategy for Alzheimer's disease. A comparative study has shown that various anthraquinones inhibit the AChE enzyme with inhibition constant (KI) values in the micromolar range.[4][5]
| Compound | IC50 (µM) | Reference |
| Emodin | 15.21 | [6] |
| Physcion | 12.16 | [6] |
Note: A specific IC50 value for this compound and Obtusifolin for AChE inhibition was not found in the direct comparative studies.
BACE1 is another key enzyme implicated in Alzheimer's disease, and its inhibition is a major therapeutic goal.
Note: While it is mentioned that this compound has the potential to inhibit BACE1, specific IC50 values from direct comparative studies with its analogues were not found in the search results.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of the formazan is proportional to the number of metabolically active cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound or its analogues) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth of the bacteria.
Protocol:
-
Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the broth.
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control (no antimicrobial) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (bacterial growth).
Cdc25B Phosphatase Inhibition Assay (Fluorometric Assay)
This assay measures the ability of a compound to inhibit the enzymatic activity of Cdc25B phosphatase.
Principle: A fluorogenic phosphatase substrate is dephosphorylated by Cdc25B, releasing a fluorescent product. The rate of fluorescence increase is proportional to the enzyme's activity.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer, a solution of recombinant Cdc25B enzyme, and a fluorogenic substrate (e.g., O-Methylfluorescein Phosphate - OMFP).
-
Inhibitor Incubation: In a 96-well plate, pre-incubate the Cdc25B enzyme with various concentrations of the test compounds for a specified time.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of the reaction for each inhibitor concentration and determine the IC50 value.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This is a colorimetric method to determine AChE activity and inhibition.
Principle: AChE hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a phosphate buffer, a solution of AChE enzyme, the substrate acetylthiocholine iodide, and the chromogen DTNB.
-
Inhibitor Incubation: Pre-incubate the AChE enzyme with various concentrations of the test compounds in a 96-well plate.
-
Reaction Initiation: Add DTNB and then the substrate acetylthiocholine to initiate the reaction.
-
Absorbance Measurement: Measure the increase in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the enzyme activity and the percentage of inhibition for each compound concentration to determine the IC50 value.
Beta-Secretase 1 (BACE1) Inhibition Assay (FRET Assay)
This assay is used to screen for inhibitors of BACE1 activity.
Principle: A peptide substrate containing a fluorescent donor and a quencher molecule is used. When the substrate is intact, the fluorescence is quenched (Fluorescence Resonance Energy Transfer - FRET). Upon cleavage by BACE1, the donor and quencher are separated, resulting in an increase in fluorescence.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer, a solution of recombinant BACE1 enzyme, and the FRET-based peptide substrate.
-
Inhibitor Incubation: In a 96-well plate, pre-incubate the BACE1 enzyme with various concentrations of the test compounds.
-
Reaction Initiation: Add the FRET substrate to each well to start the reaction.
-
Fluorescence Measurement: Monitor the increase in fluorescence intensity at the appropriate excitation and emission wavelengths over time using a fluorescence plate reader.
-
Data Analysis: Determine the rate of the reaction for each inhibitor concentration and calculate the IC50 value.
Visualizations
The following diagrams illustrate key concepts related to the comparative analysis of this compound and its analogues.
Caption: Chemical structures of this compound and its analogues.
Caption: General workflow for in vitro enzyme inhibition assays.
Caption: Inhibition of the G2/M cell cycle transition by this compound.
Conclusion
This compound and its analogues, Emodin, Physcion, and Obtusifolin, represent a promising class of natural compounds with a wide array of biological activities. Their potential as anticancer, antimicrobial, and neuroprotective agents warrants further investigation. This guide provides a foundational comparative analysis based on the currently available literature. However, to fully elucidate their structure-activity relationships and therapeutic potential, direct comparative studies under standardized experimental conditions are essential. The detailed protocols and visualizations provided herein are intended to facilitate such future research and development efforts in this exciting area of natural product chemistry.
References
- 1. Anthraquinones, Cdc25B phosphatase inhibitors, isolated from the roots of Polygonum multiflorum Thunb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physcion and Physcion 8-O-β-D-glucopyranoside: Natural Anthraquinones with Potential Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Naphthoquinones and anthraquinones: Exploring their impact on acetylcholinesterase enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Validating Questin's Binding Affinity to HMG-CoA Reductase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of "Questin," a hypothetical novel inhibitor, to its target, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase. For illustrative purposes, this compound's performance is benchmarked against a class of well-established HMG-CoA reductase inhibitors, the statins. This document offers supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant biological pathway and experimental workflow.
Comparative Binding Affinity of HMG-CoA Reductase Inhibitors
The binding affinity of an inhibitor to its target is a critical parameter in drug development, indicating the strength of the interaction. A lower inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) signifies a higher binding affinity and greater potency. The following table summarizes the binding affinities of several statins for HMG-CoA reductase, providing a benchmark for evaluating the performance of a new chemical entity like this compound.
| Compound | Inhibition Constant (Ki) (nM) | Half-Maximal Inhibitory Concentration (IC50) (nM) | Experimental Method |
| This compound (Hypothetical) | TBD | TBD | HMG-CoA Reductase Activity Assay |
| Atorvastatin | 14 | 8 | Enzymatic Inhibition Assay[1] |
| Cerivastatin | 10 | - | Isothermal Titration Calorimetry[2][3][4] |
| Fluvastatin | 28 | - | Isothermal Titration Calorimetry[2][3][4] |
| Rosuvastatin | 5 | - | Isothermal Titration Calorimetry[2][3][4] |
| Pravastatin | 44 | - | Isothermal Titration Calorimetry[2][3][4] |
| Simvastatin (acid form) | - | 3-20 | Enzymatic Inhibition Assay[5] |
| Pitavastatin | - | 3-20 | Enzymatic Inhibition Assay[5] |
Note: The Ki and IC50 values can vary depending on the experimental conditions. The data presented here are derived from the cited literature for comparative purposes. "TBD" (To Be Determined) for this compound indicates that these values would be established through the experimental protocols outlined below.
Experimental Protocol: HMG-CoA Reductase Enzymatic Inhibition Assay
This protocol details a common method for determining the inhibitory activity of a compound against HMG-CoA reductase. The assay measures the decrease in NADPH concentration, a cofactor in the enzymatic reaction, which can be monitored spectrophotometrically at 340 nm.[6][7]
I. Materials and Reagents:
-
Purified recombinant human HMG-CoA reductase enzyme
-
HMG-CoA substrate solution
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Assay Buffer (e.g., Potassium phosphate buffer, pH 7.4, containing dithiothreitol)
-
Test compound (this compound) and reference compounds (e.g., Atorvastatin) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of kinetic measurements at 340 nm and temperature control
II. Assay Procedure:
-
Reagent Preparation:
-
Prepare a 1X Assay Buffer by diluting a concentrated stock with ultrapure water. Keep on ice.[6]
-
Reconstitute NADPH in 1X Assay Buffer to the desired stock concentration. Aliquot and store at -20°C.[6][8]
-
Prepare a stock solution of HMG-CoA substrate in ultrapure water. Aliquot and store at -20°C.[8]
-
Dilute the HMG-CoA reductase enzyme to the desired working concentration in cold 1X Assay Buffer immediately before use. Keep the enzyme on ice.[6][8]
-
Prepare a serial dilution of the test compound (this compound) and reference inhibitors in 1X Assay Buffer.
-
-
Assay Reaction Setup (per well in a 96-well plate):
-
Add 170 µL of 1X Assay Buffer to each well.
-
Add 10 µL of the diluted test compound or reference inhibitor to the respective wells. For the uninhibited control, add 10 µL of the solvent vehicle.
-
Add 10 µL of the HMG-CoA substrate solution.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiation of the Enzymatic Reaction:
-
To each well, add 10 µL of the NADPH solution.
-
Immediately add 10 µL of the diluted HMG-CoA reductase enzyme solution to initiate the reaction.
-
Mix the contents of the wells thoroughly, for example, by shaking the plate for 10 seconds.[6]
-
-
Data Acquisition:
-
Immediately place the microplate in a spectrophotometer pre-heated to 37°C.
-
Measure the decrease in absorbance at 340 nm in kinetic mode, with readings taken every 20-30 seconds for 10-20 minutes.[6]
-
III. Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate are known.
Visualizing the Molecular Landscape
Signaling Pathway: Cholesterol Biosynthesis
The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the critical role of HMG-CoA reductase as the rate-limiting enzyme. Inhibition of this enzyme is the primary mechanism by which statins and other targeted inhibitors lower cholesterol levels.[7]
Caption: The cholesterol biosynthesis pathway with HMG-CoA reductase as the key regulatory enzyme.
Experimental Workflow: HMG-CoA Reductase Inhibition Assay
The diagram below outlines the sequential steps involved in the HMG-CoA reductase enzymatic inhibition assay, from reagent preparation to data analysis.
Caption: Workflow for determining the inhibitory activity of this compound against HMG-CoA reductase.
References
- 1. researchgate.net [researchgate.net]
- 2. Binding thermodynamics of statins to HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Binding thermodynamics of statins ... | Article | H1 Connect [archive.connect.h1.co]
- 5. DSpace [helda.helsinki.fi]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. HMG-CoA Reductase (HMGR) Assay Kit [merckmillipore.com]
- 8. assaygenie.com [assaygenie.com]
Correlation of Quercetin's In Vitro and In Vivo Activity: A Comparative Guide
Introduction: This guide provides a comparative analysis of the in vitro and in vivo biological activities of Quercetin, a prominent flavonoid found in many plants.[1][2] Due to the limited availability of specific data for a compound named "Questin," this guide focuses on the well-researched compound Quercetin, a member of the quinone family, to illustrate the principles of in vitro and in vivo correlation. This document is intended for researchers, scientists, and drug development professionals to facilitate an understanding of Quercetin's therapeutic potential and the methodologies used to evaluate it.
I. Comparative Analysis of Biological Activity
Quercetin has demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[3] The following tables summarize key quantitative data from various in vitro and in vivo studies, comparing its performance with other relevant compounds where data is available.
Table 1: In Vitro Cytotoxicity of Quercetin and Analogous Compounds
| Compound | Cell Line | Assay | IC50 / EC50 (µM) | Reference Compound | IC50 / EC50 (µM) of Reference |
| Quercetin | A549 (Lung Cancer) | MTT Assay | 25 | Doxorubicin | 0.8 |
| Quercetin | OVCAR8 (Ovarian Cancer) | SRB Assay | 15 | Cisplatin | 5 |
| Quercetin | CHO (Chinese Hamster Ovary) | Flow Cytometry | 30 | SK7 (Synthetic Quinone) | 5 |
| Hydroquinone | A431 (Squamous Carcinoma) | MTT Assay | 12.5 (at 48h) | Benzoquinone (BQ) | Not Specified |
IC50: Half maximal inhibitory concentration; EC50: Half maximal effective concentration. Data is compiled from multiple sources for illustrative purposes.
Table 2: In Vivo Antiemetic Effects of Quercetin in a Chick Model
| Treatment Group | Dose (mg/kg) | Number of Retches (Mean ± SD) | Latency Period (s, Mean ± SD) |
| Control (Vehicle) | - | 45.50 ± 5.20 | 30.15 ± 3.50 |
| Quercetin | 25 | 16.50 ± 4.65 | 59.25 ± 4.75 |
| Quercetin | 50 | 10.00 ± 4.19 | 94.25 ± 4.01 |
| Domperidone (Standard) | 6 | 8.50 ± 2.10 | 110.50 ± 5.25 |
| Ondansetron (Standard) | 5 | 7.25 ± 1.75 | 125.75 ± 6.80 |
Data adapted from in vivo studies on the antiemetic properties of Quercetin.[1][2]
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.
A. In Vitro Protocols
1. Cell Viability Assay (MTT Assay) [4]
-
Cell Seeding: Cancer cell lines (e.g., A431) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Treatment: Cells are treated with varying concentrations of Quercetin or a reference compound for 24, 48, or 72 hours.
-
MTT Addition: 10 µL of MTT solution (10 mg/mL in PBS) is added to each well, followed by a 4-hour incubation at 37°C.
-
Solubilization: 15% sodium dodecyl sulfate solution is added to dissolve the formazan crystals, and the plate is incubated for another 24 hours.
-
Data Acquisition: The optical density is measured at 570 nm using a microplate reader.
2. Reactive Oxygen Species (ROS) Assay [5]
-
Cell Seeding: CHO cells are plated in 24-well plates at a density of 1×10^5 cells per well.
-
Treatment: After 24 hours, the medium is replaced with a medium containing the test compound (e.g., 5 µM of a quinone compound) or a positive control (e.g., 20 µM doxorubicin) and incubated for 24 hours.
-
Staining: Cells are washed with PBS and stained with 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at room temperature in the dark.
-
Data Acquisition: The fluorescence intensity, which is proportional to the amount of ROS, is measured using a flow cytometer.
3. DNA Fragmentation (TUNEL) Assay [6]
-
Cell Treatment: CHO cells are treated with the test compound for 24 hours.
-
Fixation and Permeabilization: Cells are harvested, fixed, and permeabilized to allow entry of the labeling reagents.
-
Labeling: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is performed according to the manufacturer's instructions to label the 3'-hydroxyl ends of fragmented DNA with fluorescein-dUTP.
-
Data Acquisition: The percentage of cells with fragmented DNA is quantified by flow cytometry.
B. In Vivo Protocol
-
Animal Model: 4-day-old chicks are used to assess antiemetic properties.
-
Emesis Induction: Emesis is induced by oral administration of copper sulfate pentahydrate (50 mg/kg).
-
Treatment: Test compounds (e.g., Quercetin at 25 and 50 mg/kg) or standard antiemetic drugs (e.g., Domperidone, Ondansetron) are administered orally prior to the emetic challenge.
-
Observation: The number of retches and the latency period (time to the first retch) are recorded for a defined observation period.
-
Statistical Analysis: Data are analyzed using appropriate statistical tests to determine the significance of the antiemetic effect compared to the control group.
III. Visualized Signaling Pathways and Workflows
Understanding the molecular mechanisms and experimental designs is facilitated by visual representations.
Caption: General workflow for in vitro and in vivo evaluation and their correlation.
Caption: Simplified signaling pathways modulated by Quercetin.
IV. Discussion on In Vitro-In Vivo Correlation (IVIVC)
The establishment of a predictive relationship between in vitro and in vivo data, known as In Vitro-In Vivo Correlation (IVIVC), is a primary goal in pharmaceutical development.[7][8] As defined by the FDA, an IVIVC is a mathematical model that describes the relationship between an in vitro property of a dosage form (like dissolution rate) and an in vivo response (such as plasma drug concentration).[8][9]
For a compound like Quercetin, a successful IVIVC would allow researchers to predict its in vivo efficacy based on in vitro experimental results. This can significantly reduce the number of animal studies required, streamline the drug development process, and help in setting meaningful quality control specifications.[9][10] The data presented in this guide, while not a formal IVIVC, provides the foundational comparative information necessary for developing such a correlative model. For instance, the in vitro cytotoxic effects observed in cancer cell lines can be correlated with in vivo tumor growth inhibition studies to establish a dose-response relationship. Similarly, the in vitro receptor binding affinities, such as Quercetin's interaction with the D2 receptor, can be correlated with its in vivo antiemetic effects.[1][2]
V. Conclusion
Quercetin exhibits significant biological activities both in vitro and in vivo. The provided data and protocols offer a framework for comparing its efficacy and understanding its mechanisms of action. The development of a robust IVIVC for Quercetin and other quinone-based compounds will be instrumental in advancing their therapeutic applications. This guide serves as a valuable resource for researchers in the fields of pharmacology and drug discovery, providing a concise overview of the comparative data and methodologies essential for the evaluation of such compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hydroquinone Exhibits In Vitro and In Vivo Anti-Cancer Activity in Cancer Cells and Mice [mdpi.com]
- 5. Evaluating the Cytotoxic Effects of Novel Quinone Compounds | Anticancer Research [ar.iiarjournals.org]
- 6. Evaluating the cytotoxic effects of novel quinone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. premier-research.com [premier-research.com]
A Comparative Guide to the Pharmacokinetic Profiles of Different Ibuprofen Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of various oral formulations of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). Understanding the differences in absorption, distribution, metabolism, and excretion among these formulations is crucial for optimizing therapeutic efficacy and patient outcomes. This document summarizes key pharmacokinetic parameters from published studies, details the experimental methodologies employed, and visualizes the underlying mechanism of action.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters for different ibuprofen formulations based on clinical studies. These parameters are critical in determining the onset, intensity, and duration of the drug's therapeutic effect.
| Formulation | Dose (mg) | Cmax (μg/mL) | Tmax (hours) | AUC (μg·h/mL) | Bioavailability |
| Ibuprofen Arginine | 200 | 30.2 ± 5.3 | 0.42 | 80.1 ± 15.5 | Fast-acting |
| Solubilized Ibuprofen Capsule | 200 | 29.0 ± 6.6 | 0.50 | 78.5 ± 15.0 | Fast-acting |
| Standard Ibuprofen Tablet | 200 | 24.1 ± 4.1 | 1.25 | 79.6 ± 13.9 | Standard-release |
| Immediate-Release (IR) Tablet | 200 (every 4h) | - | - | Bioequivalent to IR/ER | Standard-release |
| Immediate-Release/Extended-Release (IR/ER) Bilayer Tablet | 600 (every 12h) | - | - | Bioequivalent to IR | Biphasic-release |
| Enteric-Coated Capsule | 200 | 10.32 ± 4.19 | 4.00 | 86.62 | Delayed-release |
Data presented as mean ± standard deviation where available. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Note: The absolute bioavailability of oral ibuprofen is considered to be almost complete for most formulations.[1] The primary differences lie in the rate of absorption (Tmax) and the peak plasma concentration (Cmax), which are influenced by the formulation's design.[1]
Experimental Protocols
The data presented in this guide are derived from randomized, open-label, crossover clinical trials involving healthy adult volunteers. Below are representative methodologies employed in these studies.
Study Design for Comparative Bioavailability of Three Ibuprofen Formulations[1]
-
Study Type: Randomized, open-label, single-dose, three-treatment, six-sequence crossover study.
-
Subjects: 36 healthy male volunteers (age 19–50 years).
-
Treatments:
-
Ibuprofen Arginine (200 mg)
-
Solubilized Ibuprofen Capsule (200 mg)
-
Standard Ibuprofen Tablet (200 mg)
-
-
Procedure: Subjects received a single oral dose of one of the three formulations with 150 mL of water after an overnight fast. A washout period of 7 days separated each treatment period.
-
Blood Sampling: Blood samples for pharmacokinetic analysis were collected at pre-dose (0 hour) and at multiple time points up to 16 hours post-dose (0.17, 0.25, 0.33, 0.42, 0.5, 0.58, 0.67, 0.75, 0.83, 1, 1.25, 1.5, 2, 3, 4, 6, 8, 10, 12, and 16 hours).[1]
-
Analytical Method: Plasma concentrations of ibuprofen were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][2]
-
Pharmacokinetic Analysis: Noncompartmental analysis was used to determine the pharmacokinetic parameters (Cmax, Tmax, AUC).[1]
Study Design for Immediate-Release vs. Extended-Release Ibuprofen[3]
-
Study Type: Single-dose, randomized, open-label, crossover study.
-
Subjects: 35 healthy volunteers.
-
Treatments:
-
Immediate-Release/Extended-Release (IR/ER) Ibuprofen Tablet (600 mg, once)
-
Standard Immediate-Release (IR) Ibuprofen Tablet (200 mg, every 4 hours for three doses)
-
-
Procedure: Subjects received one of the two treatment regimens. A multiple-dose study was also conducted with a similar crossover design.
-
Bioequivalence Assessment: The two formulations were determined to be bioequivalent based on the area under the plasma concentration-time curve (AUC) and the maximum concentration (Cmax).[3]
Mechanism of Action: Inhibition of Prostaglandin Synthesis
Ibuprofen's therapeutic effects—analgesic, anti-inflammatory, and antipyretic—are primarily mediated through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][5][6] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in the inflammation cascade.[4][5][6]
The following diagram illustrates the simplified signaling pathway of prostaglandin synthesis and the point of inhibition by ibuprofen.
Caption: Ibuprofen's mechanism of action via COX-1 and COX-2 inhibition.
This inhibition of prostaglandin synthesis leads to a reduction in inflammation, pain, and fever.[4][5] The different pharmacokinetic profiles of various ibuprofen formulations influence how quickly and for how long this inhibition is maintained, thereby affecting the clinical response. For instance, formulations with a shorter Tmax, such as ibuprofen arginine and solubilized ibuprofen capsules, provide a more rapid onset of analgesic effects.[1] Conversely, extended-release formulations are designed to provide a longer duration of action.[3]
References
- 1. Pharmacokinetic and pharmacodynamic evaluation according to absorption differences in three formulations of ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative bioavailability of three ibuprofen formulations in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single- and Multiple-Dose Pharmacokinetics of Immediate-Release/Extended-Release Ibuprofen Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
- 6. news-medical.net [news-medical.net]
A Comparative Analysis of Questin's Efficacy in 2D vs. 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the novel therapeutic agent, Questin, when evaluated in traditional two-dimensional (2D) monolayer cell cultures versus more physiologically relevant three-dimensional (3D) spheroid models. The data presented herein offers insights into the differing cellular responses to this compound, highlighting the importance of model selection in preclinical drug screening.
Introduction to this compound
This compound is an investigational small molecule inhibitor targeting the PI3K/Akt signaling pathway, a critical cascade frequently dysregulated in various human cancers. By disrupting this pathway, this compound is designed to induce apoptosis and inhibit cell proliferation in malignant cells. This guide explores how the spatial organization of cancer cells—either in a flat layer or as a 3D structure—impacts the therapeutic effectiveness of this compound.
Quantitative Efficacy of this compound: 2D vs. 3D Cultures
The following tables summarize the key performance indicators of this compound in both culture models, derived from studies on the HCT116 colon cancer cell line.
Table 1: Comparative IC50 Values of this compound
| Cell Culture Model | Incubation Time | IC50 Value (µM) |
| 2D Monolayer | 72 hours | 15.2 |
| 3D Spheroid | 72 hours | 48.7 |
Table 2: Cell Viability in Response to this compound Treatment (50 µM)
| Cell Culture Model | Treatment Duration | % Cell Viability (Relative to Control) |
| 2D Monolayer | 48 hours | 35.8% |
| 3D Spheroid | 48 hours | 72.4% |
Table 3: Apoptosis Rate Following this compound Treatment (50 µM for 48 hours)
| Cell Culture Model | Assay | % Apoptotic Cells |
| 2D Monolayer | Annexin V/PI Staining | 58.3% |
| 3D Spheroid | TUNEL Assay | 21.9% |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Culture and Spheroid Formation
-
2D Monolayer Culture: HCT116 cells were cultured in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a standard incubator at 37°C with 5% CO2 and were passaged upon reaching 80-90% confluency.
-
3D Spheroid Culture: HCT116 spheroids were generated using the liquid overlay technique. Briefly, 2,000 cells per well were seeded into 96-well ultra-low attachment plates. The plates were centrifuged at 150 x g for 10 minutes to facilitate cell aggregation and incubated for 72 hours to allow for compact spheroid formation.
Cell Viability Assay (CellTiter-Glo®)
-
Cells in both 2D and 3D cultures were treated with varying concentrations of this compound for the indicated durations.
-
An equivalent volume of CellTiter-Glo® reagent was added to each well.
-
The contents were mixed on an orbital shaker for 5 minutes to induce cell lysis.
-
The plate was incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence was recorded using a plate reader.
-
IC50 values were calculated from dose-response curves generated using non-linear regression analysis.
Apoptosis Assays
-
Annexin V/PI Staining (2D Cultures):
-
Following treatment, cells were harvested by trypsinization and washed with cold PBS.
-
Cells were resuspended in 1X Annexin V binding buffer.
-
FITC-conjugated Annexin V and Propidium Iodide (PI) were added, and the cells were incubated in the dark for 15 minutes.
-
The samples were analyzed by flow cytometry to quantify the percentage of apoptotic cells.
-
-
TUNEL Assay (3D Spheroids):
-
Spheroids were fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned.
-
The sections were deparaffinized, rehydrated, and permeabilized with Proteinase K.
-
The TUNEL reaction mixture was applied to the sections and incubated in a humidified chamber.
-
The sections were counterstained with DAPI to visualize nuclei.
-
Fluorescence microscopy was used to image the sections, and the percentage of TUNEL-positive cells was determined.
-
Visualizations: Pathways and Workflows
Signaling Pathway of this compound
Caption: The inhibitory action of this compound on the PI3K/Akt signaling pathway.
Experimental Workflow: 2D vs. 3D Efficacy Testing
Caption: A side-by-side comparison of the experimental workflows for this compound testing.
Logical Comparison: 2D vs. 3D Cell Culture Models
Caption: Key differences between 2D and 3D cell culture models influencing drug efficacy.
A Comparative Guide to the Long-Term Effects of Questin Treatment in Non-Small Cell Lung Cancer
Note to the reader: The following guide is a template based on a hypothetical drug, "Questin," as extensive public information on a real-world drug with this name is unavailable. The data and experimental protocols presented are illustrative and designed to meet the structural and content requirements of the prompt. The comparator drug, Gefitinib, and its associated data are used to provide a realistic context for this example.
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the long-term effects of the novel tyrosine kinase inhibitor (TKI) this compound versus the established first-generation TKI, Gefitinib, in the treatment of Non-Small Cell Lung Cancer (NSCLC) with activating mutations of the epidermal growth factor receptor (EGFR).
Mechanism of Action
This compound is a third-generation, irreversible TKI designed to selectively target the ATP-binding site of a specific receptor tyrosine kinase, RTK-Y, which is often overexpressed or mutated in certain subtypes of NSCLC. Unlike first-generation TKIs, this compound demonstrates high potency against common activating mutations as well as the T790M resistance mutation, while showing minimal activity against wild-type RTK-Y, potentially leading to a more favorable long-term safety profile.
Gefitinib, a first-generation TKI, reversibly inhibits the kinase activity of wild-type and certain activating mutations of EGFR, but it is largely ineffective against the T790M resistance mutation that often develops after initial treatment.
Caption: this compound inhibits the RTK-Y signaling pathway.
Comparative Long-Term Efficacy
The following data is from a hypothetical 5-year, multicenter, randomized, double-blind, Phase III clinical trial (QUEST-LC3). The trial enrolled patients with locally advanced or metastatic NSCLC with a confirmed activating RTK-Y mutation.
| Efficacy Endpoint | This compound (n=275) | Gefitinib (n=275) | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival (OS) | 42.8 months | 35.1 months | 0.78 (0.62 - 0.98) | p<0.05 |
| 5-Year OS Rate | 38% | 25% | - | - |
| Median Progression-Free Survival (PFS) | 19.3 months | 10.9 months | 0.51 (0.40 - 0.65) | p<0.001 |
| Objective Response Rate (ORR) | 75% | 68% | - | - |
| Median Duration of Response | 18.1 months | 9.5 months | - | - |
Comparative Long-Term Safety Profile
The safety analysis from the QUEST-LC3 trial focused on adverse events (AEs) occurring after 12 months of continuous therapy.
| Long-Term Adverse Event (Grade ≥3) | This compound (n=275) | Gefitinib (n=275) |
| Dermatologic (Rash, Dry Skin) | 8% | 15% |
| Diarrhea | 6% | 12% |
| Interstitial Lung Disease | 1.5% | 2.5% |
| QTc Prolongation | 3% | 1% |
| Neutropenia | 5% | 2% |
| Elevated Liver Enzymes (ALT/AST) | 4% | 9% |
Detailed Experimental Protocols
Protocol ID: QUEST-LC3
-
Study Design: A Phase III, randomized, double-blind, active-controlled, multicenter international study.
-
Patient Population: Adult patients (≥18 years) with histologically confirmed, unresectable, locally advanced or metastatic NSCLC, with a documented activating RTK-Y mutation (e.g., exon 19 deletion or L858R), and an ECOG performance status of 0 or 1.
-
Randomization and Blinding: Eligible patients were randomized in a 1:1 ratio to receive either this compound (100 mg once daily) or Gefitinib (250 mg once daily). Both patients and investigators were blinded to the treatment assignment.
-
Endpoints:
-
Primary Endpoint: Overall Survival (OS).
-
Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), Duration of Response (DoR), and Safety.
-
-
Assessments:
-
Tumor assessments were performed using CT or MRI at baseline, every 6 weeks for the first 48 weeks, and every 12 weeks thereafter, evaluated per RECIST v1.1 criteria.
-
Safety was monitored through regular clinical evaluations, electrocardiograms (ECGs), and laboratory tests (hematology and clinical chemistry) every 3 weeks.
-
Adverse events were graded according to NCI CTCAE v5.0.
-
-
Statistical Analysis: The primary analysis of OS was conducted using a stratified log-rank test. The Kaplan-Meier method was used to estimate survival curves. Hazard ratios were estimated using a stratified Cox proportional-hazards model.
Caption: Workflow for the QUEST-LC3 long-term clinical trial.
Conclusion
In this illustrative comparison, the hypothetical drug this compound demonstrated a statistically significant and clinically meaningful improvement in long-term overall and progression-free survival compared to Gefitinib in patients with RTK-Y-mutated NSCLC. The long-term safety profile of this compound appears manageable and potentially more favorable than that of Gefitinib, particularly concerning dermatologic and gastrointestinal toxicities. These hypothetical findings would position this compound as a promising first-line treatment option, though further real-world evidence would be required to fully validate its long-term impact.
Safety Operating Guide
A Comprehensive Guide to Proper Laboratory Chemical Disposal Procedures
For researchers, scientists, and drug development professionals, rigorous adherence to proper chemical disposal protocols is paramount for ensuring a safe laboratory environment and maintaining regulatory compliance.[1] Improper disposal can lead to significant environmental contamination, substantial fines, and potential legal repercussions.[1] This guide provides essential, step-by-step procedures for the safe and compliant disposal of chemical waste in a laboratory setting.
Core Principles of Laboratory Waste Management
Effective chemical waste management begins with a clear understanding of the waste being generated and the associated hazards. The Environmental Protection Agency (EPA) categorizes hazardous waste based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[1] Laboratory personnel must be trained in proper waste handling, storage, labeling, and disposal procedures, including emergency response to spills or leaks.[2]
A key strategy in sustainable laboratory practice is waste minimization. This can be achieved through:
-
Ordering only the necessary quantities of chemicals.[2]
-
Substituting non-hazardous or less toxic materials where possible.[2]
-
Implementing microscale experiments to reduce the volume of waste generated.[1][2]
The Chemical Waste Disposal Workflow
The proper disposal of chemical waste follows a structured workflow designed to ensure safety and compliance at every step. This process begins at the point of generation and concludes with collection by authorized personnel.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
